Kuwanon E
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZVPRFLHEBR-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kuwanon E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68401-05-8 | |
| Record name | Kuwanon E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 136 °C | |
| Record name | Kuwanon E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Kuwanon E: A Technical Guide to its Chemical Structure, Biological Activities, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon E is a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history in traditional medicine.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities, and detailed experimental protocols for its study. Quantitative data on its bioactivity is presented in a structured format for clarity. Furthermore, this guide includes visualizations of the general flavonoid biosynthetic pathway and a key signaling pathway modulated by related compounds, offering insights into its potential mechanisms of action.
Chemical Structure and Properties
This compound is classified as a flavanone, a subclass of flavonoids.[2][3] Its chemical structure is characterized by a C6-C3-C6 backbone with a geranyl group substituent.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 68401-05-8 | [1][2][4][5] |
| Molecular Formula | C25H28O6 | [1][2][4] |
| Molecular Weight | 424.5 g/mol | [1][2][4] |
| IUPAC Name | (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | [2][4] |
| Synonyms | (S)-2-[5-[(E)-3,7-Dimethyl-2,6-octadienyl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5'-[(E)-3,7-Dimethyl-2,6-octadienyl]-2',4',5,7-tetrahydroxyflavanone | [4] |
| Physical Description | Powder | [1][4] |
| Source | Root barks of Morus alba L. | [1] |
Biosynthesis of Flavonoids
This compound, as a flavonoid, is synthesized in plants through the phenylpropanoid pathway. The general biosynthetic pathway leading to the flavanone core structure is initiated from the amino acid phenylalanine. A simplified representation of this pathway is provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of (±)-Kuwanol E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon E: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon E, a prenylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an in-depth analysis of its effects on key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and experimental workflows and signaling pathways are illustrated with detailed diagrams.
Natural Source
The principal natural source of this compound is the root bark of Morus alba L., commonly known as white mulberry. This plant has a long history of use in traditional medicine, and its root bark is particularly rich in a variety of prenylated flavonoids, including this compound.
Isolation and Purification of this compound from Morus alba Root Bark
The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, solvent partitioning, and sequential column chromatography. The following protocol is a synthesis of methodologies reported in scientific literature.
Experimental Protocol: Isolation and Purification
1. Preparation of Plant Material:
-
Dried root bark of Morus alba is coarsely powdered.
2. Extraction:
-
The powdered root bark is extracted with methanol (MeOH) or 70% ethanol at room temperature with agitation or under reflux. This process is typically repeated three times to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
This compound, being a moderately polar flavonoid, is primarily found in the ethyl acetate fraction.
4. Column Chromatography:
-
The dried ethyl acetate fraction is subjected to a series of column chromatography steps for the purification of this compound.
-
Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or hexane-ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.
-
Octadecylsilyl (ODS) Column Chromatography: Further purification is achieved using a reverse-phase ODS column with a methanol-water or acetonitrile-water gradient as the mobile phase.
-
Sephadex LH-20 Column Chromatography: A final polishing step is often performed using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.
-
5. Purity Analysis:
-
The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).
The general workflow for the isolation of this compound is depicted in the following diagram:
Quantitative Data
Currently, specific quantitative yield data for this compound from Morus alba root bark is not extensively reported in publicly available literature, as yields can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.
Biological Activity and Signaling Pathways
This compound and structurally related compounds isolated from Morus alba have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, notably the NF-κB and Nrf2/HO-1 pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1.
Studies on compounds co-isolated with this compound have demonstrated the activation of this protective pathway. It is plausible that this compound contributes to the antioxidant and cytoprotective effects of Morus alba extracts through the activation of Nrf2/HO-1 signaling.
Quantitative Data on Biological Activity
Specific quantitative data for the biological activities of pure this compound are limited in the available literature. The following table summarizes the reported activities of compounds isolated from the same methanolic extract of Morus alba bark, which provides context for the potential activity of this compound.
| Compound | Biological Activity | Cell Line | IC₅₀ / Effect |
| Kuwanon T | Inhibition of Nitric Oxide Production | BV2 and RAW264.7 | Markedly inhibited |
| Sanggenon A | Inhibition of Nitric Oxide Production | BV2 and RAW264.7 | Markedly inhibited |
| Kuwanon T | Inhibition of PGE₂, IL-6, TNF-α | BV2 and RAW264.7 | Significant inhibition |
| Sanggenon A | Inhibition of PGE₂, IL-6, TNF-α | BV2 and RAW264.7 | Significant inhibition |
| Kuwanon T | HO-1 Expression | BV2 and RAW264.7 | Induced expression |
| Sanggenon A | HO-1 Expression | BV2 and RAW264.7 | Induced expression |
Conclusion
This compound is a promising natural product isolated from the root bark of Morus alba. The detailed isolation protocols and understanding of its interaction with key cellular signaling pathways, such as NF-κB and Nrf2/HO-1, are crucial for its further development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to elucidate the specific quantitative biological activities of highly purified this compound.
The Core Mechanism of Kuwanon E in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest in oncology research. As part of the larger family of Kuwanon compounds, which includes the more extensively studied Kuwanon A and C, this compound has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the current understanding of the mechanism of action of this compound and related Kuwanon compounds in cancer cells, with a focus on the underlying molecular pathways. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes complex signaling cascades to serve as a comprehensive resource for researchers in drug discovery and development.
Cytotoxic Activity of this compound
While in-depth mechanistic studies on this compound are still emerging, its potential as an anti-cancer agent is evident from initial cytotoxicity screenings. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: IC50 Value of this compound in a Human Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | [1][2] |
This initial data underscores the cytotoxic potential of this compound and provides a foundation for further investigation into its specific mechanisms of action against cancer cells. Broader screenings of compounds from Morus alba have consistently identified this compound as possessing significant anti-cancer properties[3][4].
Mechanistic Insights from Related Kuwanon Compounds
Due to the limited specific data on this compound's detailed mechanism of action, this guide draws upon the more extensively researched Kuwanon A and C to provide a probable framework for the anti-cancer effects of this compound. These compounds share a common flavonoid backbone and are expected to have overlapping biological activities.
Induction of Apoptosis and Cell Cycle Arrest
Kuwanon compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines.
-
Kuwanon A has been demonstrated to induce cell cycle arrest and apoptosis in gastric cancer cells[3]. It also inhibits the proliferation and metastasis of hepatocellular carcinoma cells[5].
-
Kuwanon C effectively inhibits the proliferation of breast cancer cells (MDA-MB231 and T47D) by inducing mitochondrial-mediated apoptosis and activating endoplasmic reticulum (ER) stress[6]. In cervical cancer cells (HeLa), Kuwanon C disrupts the mitochondrial membrane potential and significantly increases intracellular reactive oxygen species (ROS) levels, leading to apoptosis[7][8].
-
Kuwanon M , a Diels-Alder adduct of two Kuwanon C molecules, triggers both apoptosis and paraptosis in lung cancer cells by inducing ER stress[9][10].
Table 2: Effects of Kuwanon A on Hepatocellular Carcinoma (HCC) Cell Viability
| Cell Line | IC50 (µM) after 48h | Reference |
| MHCC97H | 8.40 | [5] |
| SMMC-7721 | 9.85 | [5] |
Modulation of Signaling Pathways
The anti-cancer effects of Kuwanon compounds are mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and metastasis.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that is often dysregulated in cancer.
-
Kuwanon A has been shown to inhibit the Raf/MEK/ERK signaling pathway in hepatocellular carcinoma cells[5]. It achieves this by directly targeting and mediating the dimer dissociation of Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein beta (YWHAB), which in turn inhibits the downstream phosphorylation cascade of Raf, MEK, and ERK[5].
The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cancer. While direct evidence for this compound's role in cancer via this pathway is limited, studies on related compounds in inflammatory models suggest a potential interaction.
-
Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in microglial and macrophage cells[11]. This suggests that Kuwanon compounds, potentially including this compound, may have a role in modulating NF-κB activity, which is often constitutively active in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of Kuwanon compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method for determining the IC50 of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other Kuwanon compounds) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates clear cytotoxic activity against cancer cells, as evidenced by its low micromolar IC50 value in a leukemia cell line. While detailed mechanistic studies on this compound are not as extensive as for other members of its family, the research on Kuwanon A and C provides a strong foundation for understanding its potential modes of action. It is highly probable that this compound also induces apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the MAPK/ERK pathway.
Future research should focus on elucidating the specific molecular targets of this compound in various cancer types. Investigating its effects on apoptosis markers (e.g., caspases, Bcl-2 family proteins), cell cycle regulators (e.g., cyclins, CDKs), and a broader range of signaling pathways (e.g., PI3K/Akt, NF-κB) will be crucial. Furthermore, in vivo studies are necessary to validate the pre-clinical efficacy and safety of this compound as a potential therapeutic agent for cancer. The development of this promising natural compound could lead to novel strategies in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kuwanon A Targeted YWHAB in Hepatocellular Carcinoma Cells to Inhibit the Raf/MEK/ERK Signaling Pathway [mdpi.com]
- 6. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Kuwanon E
For Researchers, Scientists, and Drug Development Professionals
Abstract: Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has been identified as a compound with potential anti-inflammatory properties. This technical guide consolidates the current scientific understanding of this compound's effects on key inflammatory pathways and mediators. While much of the detailed mechanistic research in this area has focused on its structurally related analogs, such as Kuwanon T and Sanggenon A, existing evidence indicates that this compound contributes to the anti-inflammatory profile of Morus alba extracts. This document outlines the in vitro evidence of its activity, details the proposed molecular mechanisms, including the inhibition of the NF-κB pathway, and provides comprehensive experimental protocols for researchers seeking to investigate this and related compounds.
Introduction
Morus alba has a long history in traditional medicine for treating inflammatory conditions. Modern phytochemical investigations have isolated numerous bioactive compounds from its root bark, including a class of prenylated flavonoids known as Kuwanons. Among these, this compound has emerged as a subject of interest for its biological activities. Inflammation is a complex biological response mediated by various signaling molecules and pathways. Chronic inflammation is implicated in a wide range of pathologies, making the discovery of novel anti-inflammatory agents a critical goal for drug development. This guide provides a detailed overview of the scientific evidence supporting the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate them.
In Vitro Anti-inflammatory Activity of this compound
This compound has been evaluated in several in vitro studies using cell models of inflammation, primarily lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and microglial cells (BV2). These studies measure the compound's ability to inhibit the production of key pro-inflammatory mediators.
Data Presentation
The following tables summarize the quantitative and qualitative data available for this compound and its closely related analogs, which were often tested in parallel.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Assay Method | Result | Source |
|---|---|---|---|---|
| This compound | RAW 264.7 | Griess Assay | Showed significant inhibitory effects | [1] |
| Kuwanon T | RAW 264.7 | Griess Assay | Strongest inhibitory effect among 11 compounds tested | [2] |
| Sanggenon A | RAW 264.7 | Griess Assay | Strongest inhibitory effect among 11 compounds tested |[2] |
Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines
| Compound | Mediator/Cytokine | Cell Line | Result | Source |
|---|---|---|---|---|
| This compound | TNF-α | Not Specified | Significantly inhibited TNF-α secretion (IC50 < 10 µM) | [3] |
| Kuwanon T | PGE2, TNF-α, IL-6 | BV2, RAW 264.7 | Significant, concentration-dependent inhibition | [2] |
| Sanggenon A | PGE2, TNF-α, IL-6 | BV2, RAW 264.7 | Significant, concentration-dependent inhibition |[2] |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression & Activity
| Compound | Target Enzyme | Assay Method | Result | Source |
|---|---|---|---|---|
| This compound | COX-1 / COX-2 | Enzyme Inhibition Assay | Evaluated, but less potent than other Kuwanons | [4][5] |
| Kuwanon A | COX-2 | Enzyme Inhibition Assay | High selective inhibition (IC50 = 14 µM) | [5] |
| Kuwanon T | iNOS, COX-2 | Western Blot | Concentration-dependent inhibition of protein expression | [2] |
| Sanggenon A | iNOS, COX-2 | Western Blot | Concentration-dependent inhibition of protein expression |[2] |
Molecular Mechanisms of Action
The anti-inflammatory effects of flavonoids from Morus alba are primarily attributed to their modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. While these mechanisms have been most thoroughly detailed for Kuwanon T and Sanggenon A, it is hypothesized that this compound acts through similar molecular interactions.[2][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[2] Studies on related Kuwanons show that they inhibit this pathway, preventing NF-κB nuclear translocation and subsequent expression of inflammatory targets.[2]
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is a key regulator of cellular antioxidant and anti-inflammatory responses. Under basal conditions, Nrf2 is held in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Inducers can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1). HO-1 is a potent anti-inflammatory enzyme. Studies show that Kuwanon T and Sanggenon A induce the expression of HO-1 through Nrf2 activation, and this effect is directly linked to their anti-inflammatory activity.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
Kuwanon E: A Technical Guide for Researchers
CAS Number: 68401-05-8
This technical guide provides an in-depth overview of Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba L. (White Mulberry). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activities, and relevant experimental protocols.
Chemical Properties
This compound is a flavonoid compound with a molecular formula of C25H28O6 and a molecular weight of approximately 424.5 g/mol .[][2] It is characterized by a flavanone backbone with a geranyl group substitution. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 68401-05-8 | [][2][3][4] |
| Molecular Formula | C25H28O6 | [][2] |
| Molecular Weight | 424.5 g/mol | [][2] |
| Appearance | Powder | [][3] |
| Melting Point | 132 - 136 °C | [5] |
| Boiling Point | 678.3 ± 55.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
| Storage | Powder form at -20°C; liquid form at -80°C. | [][2] |
Biological Activity
This compound has demonstrated a range of biological activities, with a primary focus in research on its anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Research on compounds isolated from Morus alba, including this compound and its analogs, has pointed towards significant anti-inflammatory properties. The primary mechanism of this action is believed to be through the modulation of key inflammatory signaling pathways. While direct and extensive studies on this compound are still emerging, research on co-isolated compounds like Kuwanon T and Sanggenon A provides a strong indication of the likely pathways involved. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6][7] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
The upstream regulation of these inflammatory markers is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8][9]
Cytotoxic Activity
This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines.[2][10] Notably, it has an IC50 of 4.0 ± 0.08 μM against the THP-1 human monocytic leukemic cell line.[2][10] Studies on related compounds like Kuwanon C suggest that the cytotoxic mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and targeting of mitochondria and the endoplasmic reticulum.[11][12] A methylated derivative of this compound, 4'-O-methylthis compound, has been shown to induce differentiation in THP-1 cells, suggesting a potential as a cytodifferentiating agent in cancer therapy.[13][14]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activities. These protocols are synthesized from studies on this compound and closely related compounds.
Isolation and Purification of this compound from Morus alba Root Bark
A general procedure for the isolation of this compound involves solvent extraction followed by a series of chromatographic separations.
-
Extraction: The dried root bark of Morus alba L. is pulverized and extracted with 80% aqueous methanol at room temperature.
-
Solvent Partitioning: The concentrated methanol extract is then partitioned successively with ethyl acetate (EtOAc), n-butanol (n-BuOH), and water. The this compound-containing fraction is typically found in the ethyl acetate and/or n-butanol fractions.
-
Chromatography: The active fraction is subjected to repeated column chromatography. This often includes:
-
Silica gel column chromatography.
-
Octadecylsilyl (ODS) column chromatography.
-
Sephadex LH-20 column chromatography. Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to guide the isolation of pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., THP-1).
-
Cell Seeding: Seed THP-1 cells into 96-well plates at a density of approximately 3 x 10⁴ cells/cm³.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., a serial dilution from 0 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Anti-inflammatory Activity Assessment
Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Western Blot for iNOS and COX-2 Expression
-
Cell Lysis: After treatment with this compound and LPS as described above, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and a typical experimental workflow for its analysis.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
References
- 2. glpbio.com [glpbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, 68401-05-8 [thegoodscentscompany.com]
- 5. This compound | C25H28O6 | CID 10342292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 8. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 9. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoid 4'-O-Methylthis compound from Morus alba Induces the Differentiation of THP-1 Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Kuwanon E: Discovery, Bioactivity, and Mechanistic Insights
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kuwanon E is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.), a plant with a rich history in traditional medicine. This document provides a comprehensive technical overview of this compound, detailing its discovery, its role in traditional remedies, and its significant pharmacological activities. It consolidates quantitative data on its bioactivity, outlines detailed experimental protocols for its study, and visualizes its molecular mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in drug discovery and development.
Discovery and History in Traditional Medicine
First Isolation and Structure Elucidation
This compound was first isolated as part of a series of studies on the constituents of the mulberry tree in the late 1970s and early 1980s. Research led by T. Nomura and colleagues focused on the root bark of Morus alba, leading to the characterization of numerous novel flavonoids, including this compound and its congeners like Kuwanon G and H[1][2][3][4]. These compounds were identified as Diels-Alder type adducts or prenylated flavonoids, and their structures were elucidated using then-state-of-the-art spectroscopic methods[3].
Use in Traditional Medicine
Pharmacological Properties and Quantitative Data
This compound has demonstrated a range of biological activities, with the most prominent being its cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
This compound exhibits significant cytotoxicity against various cancer cell lines. Its pro-apoptotic mechanism is believed to be central to its anti-cancer potential. While data is available for several cell lines, the most detailed public data pertains to its effect on human monocytic leukemia.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| THP-1 (Human Monocytic Leukemia) | Cytotoxicity | 4.0 ± 0.08 | [6] |
| HCT116, SW620 (Colon Cancer) | Cytotoxicity | Values Determined | [7] |
| ASPC-1, CAPAN-1 (Pancreatic Cancer) | Cytotoxicity | Values Determined | [7] |
| MKN45, HGC27 (Gastric Cancer) | Cytotoxicity | Values Determined* | [7] |
*Note: A study by Zhang et al. calculated specific IC50 values for these cell lines, but the precise figures are contained within a graphical representation in the original publication[7].
Anti-inflammatory and Antibacterial Activity
Key Signaling Pathways
Research on this compound and structurally similar flavonoids from Morus alba has elucidated key signaling pathways through which they exert their biological effects.
Inferred Pro-Apoptotic Signaling Pathway
Based on studies of related compounds like Kuwanon C and M, this compound likely induces apoptosis in cancer cells via the intrinsic, mitochondria-mediated pathway, triggered by endoplasmic reticulum (ER) stress[11][12][13]. This pathway involves the upregulation of pro-apoptotic proteins and the production of reactive oxygen species (ROS).
Likely Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of flavonoids from Morus alba are strongly associated with the inhibition of the NF-κB signaling pathway[14][15]. In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway triggers the transcription of pro-inflammatory mediators. This compound likely inhibits this process by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Experimental Protocols
The following section details generalized yet comprehensive protocols for the isolation and functional analysis of this compound, synthesized from established methodologies.
General Workflow for Isolation and Analysis
The overall process involves extraction from the plant source, purification of the target compound, and subsequent characterization of its biological activity.
Protocol 1: Isolation and Purification of this compound
This protocol outlines a standard method for extracting and purifying this compound from Morus alba root bark[16][17].
-
Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the bark into a coarse powder.
-
-
Extraction:
-
Macerate the powdered bark in 80% aqueous methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature for 48-72 hours with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound will primarily partition into the EtOAc fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Subject the dried EtOAc fraction to open column chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, such as n-hexane:EtOAc (from 100:0 to 0:100) or chloroform:MeOH.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest (this compound).
-
Perform further purification steps using Octadecylsilyl (ODS) or Sephadex LH-20 column chromatography as needed to achieve high purity.
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on a chosen cancer cell line[1][13][18].
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., THP-1) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the protein expression levels in a signaling pathway, such as NF-κB[19][20].
-
Cell Treatment and Lysis:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an agonist (e.g., 1 µg/mL LPS for 30 minutes to activate NF-κB), keeping an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometry analysis using software like ImageJ, normalizing the expression of the target protein to a loading control (e.g., β-actin).
-
Conclusion
This compound, a flavonoid derived from the traditionally used Morus alba root bark, presents a compelling profile for further pharmacological investigation. Its demonstrated cytotoxic effects against cancer cells and its likely role in modulating key inflammatory pathways like NF-κB underscore its potential as a lead compound for drug development. The protocols and data provided in this guide offer a robust starting point for researchers aiming to explore and harness the therapeutic capabilities of this natural product.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Kuwanon G, a new flavone derivative from the root barks of the cultivated mulberry tree (Morus alba L.). | CiNii Research [cir.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress [mdpi.com]
- 12. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 17. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon E: A Technical Deep Dive into its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a molecule of significant interest in pharmacological research. Exhibiting a spectrum of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, this compound presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known molecular targets and signaling pathways modulated by this compound. It synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the intricate molecular interactions to serve as a foundational resource for the scientific community.
Core Biological Activities and Molecular Mechanisms
This compound's therapeutic potential stems from its ability to modulate key cellular processes implicated in various pathologies. The primary mechanisms of action identified to date revolve around its anti-inflammatory, anti-cancer, and cholinesterase-inhibiting properties.
Anti-inflammatory Activity: Targeting NF-κB and Nrf2 Signaling
This compound exerts potent anti-inflammatory effects by intervening in two critical signaling cascades: the NF-κB and the Nrf2/HO-1 pathways. While some studies focus on the more potent analogs, Kuwanon T and Sanggenon A, the shared chemical scaffold and co-isolation from Morus alba strongly suggest a similar mechanism for this compound. The molecule has been shown to reduce levels of the pro-inflammatory cytokine IL-1β.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its activation and translocation to the nucleus, where it orchestrates the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby downregulating the expression of inflammatory mediators.
Concurrently, this compound is implicated in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway, a key regulator of cellular antioxidant responses. Nrf2 activation leads to the transcription of genes encoding antioxidant and cytoprotective proteins, including HO-1, which in turn helps to resolve inflammation.
Caption: this compound's dual anti-inflammatory action.
Anti-Cancer Activity: Induction of Apoptosis
This compound demonstrates cytotoxic activity against various cancer cell lines. Studies on closely related compounds, such as Kuwanon C and M, indicate that this cytotoxicity is primarily achieved through the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway. This process is often accompanied by the induction of endoplasmic reticulum (ER) stress.
The proposed mechanism involves this compound permeating the cell and localizing to the mitochondrial and ER membranes. This interaction disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, the accumulation of this compound in the ER can trigger the unfolded protein response (UPR), an ER stress pathway that can also culminate in apoptosis. A key event in this process is the generation of reactive oxygen species (ROS), which further exacerbates cellular stress and pushes the cell towards apoptosis.
Caption: this compound-induced apoptosis pathway.
Cholinesterase Inhibition
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, a mechanism that is the basis for several drugs used to treat Alzheimer's disease. This activity suggests a potential neuroprotective role for this compound.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Cytotoxic and Anti-inflammatory Activity of this compound
| Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | THP-1 (human monocytic leukemia) | IC50 | 4.0 ± 0.08 µM | |
| Anti-inflammatory | LPS-stimulated macrophages | IL-1β reduction | Data not quantified |
Table 2: Cholinesterase Inhibitory Activity of this compound
| Enzyme | Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | Ki | 3.1 - 37.5 µM | |
| Butyrylcholinesterase (BChE) | Ki | 1.7 - 19.1 µM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the molecular targets and signaling pathways of this compound.
Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines (e.g., THP-1, HeLa, breast cancer lines) and macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTS/MTT Assay): To determine the cytotoxic effects of this compound, cells are seeded in 96-well plates and treated with varying concentrations of the compound for specified durations (e.g., 24, 48, 72 hours). A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is measured spectrophotometrically. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is employed to detect and quantify changes in the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS). Whole-cell lysates, cytoplasmic extracts, and nuclear extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, NF-κB p65, Nrf2, HO-1, Bax, Bcl-2, cleaved caspases). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and with PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The shift from red to green fluorescence, measured by flow cytometry or fluorescence microscopy, indicates mitochondrial depolarization.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for measuring AChE and BChE activity.
-
Principle: The assay measures the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
-
Procedure: The reaction is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 8.0), DTNB, the enzyme (AChE or BChE), and varying concentrations of this compound. The reaction is initiated by the addition of the substrate. The rate of the reaction is monitored by measuring the increase in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate in its absence. The IC50 value is determined from the dose-inhibition curve. The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound is a multifaceted natural product with well-defined molecular targets that underpin its anti-inflammatory, anti-cancer, and neuroprotective potential. Its ability to modulate the NF-κB and Nrf2 signaling pathways, induce apoptosis in cancer cells, and inhibit cholinesterases makes it a promising lead compound for drug development.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, including structural studies of its binding to key proteins. Further investigation into its pharmacokinetic and pharmacodynamic properties in preclinical animal models is warranted to assess its therapeutic efficacy and safety profile. The development of synthetic analogs of this compound may also lead to compounds with improved potency and selectivity. This in-depth understanding will be crucial for translating the therapeutic promise of this compound into clinical applications for a range of human diseases.
The Multifaceted Biological Activities of Flavonoids from Morus alba: A Technical Guide for Researchers
An in-depth exploration of the antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties of flavonoids derived from the white mulberry tree, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.
The white mulberry (Morus alba) has a long-standing history in traditional medicine, and modern scientific inquiry has identified flavonoids as key contributors to its diverse pharmacological effects. These polyphenolic compounds exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide synthesizes the current scientific literature on the biological activities of Morus alba flavonoids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug discovery.
Quantitative Overview of Biological Activities
The biological efficacy of flavonoids from Morus alba has been quantified across various experimental models. The following tables summarize key quantitative data, offering a comparative perspective on their antioxidant, anti-inflammatory, anticancer, and antidiabetic activities.
Table 1: Antioxidant Activity of Morus alba Flavonoids
| Assay | Flavonoid/Extract | IC50 Value / Activity | Source |
| DPPH Radical Scavenging | Flavonoid Extract from Fruit (FEM) | 0.518 mg/mL | [1] |
| DPPH Radical Scavenging | Leaf Extracts | 139 - 584 µg/mL | [2] |
| DPPH Radical Scavenging | Leaf Extracts (Sakon Nakhon cultivar) | 4.38 mg GAE/g extract | [3] |
| ABTS Radical Scavenging | Leaf Extracts (Sakon Nakhon cultivar) | 4.53 mg TEAC/g extract | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Leaf Extracts (Sakon Nakhon cultivar) | 92.78 mg FeSO4/g extract | [3] |
| Ferrous Ion Chelating | Flavonoid Extract from Fruit (FEM) | Concentration-dependent | [1] |
Table 2: Anti-inflammatory Activity of Morus alba Flavonoids
| Cell Line | Flavonoid/Extract | Effect | Quantitative Data | Source |
| RAW 264.7 Macrophages | Mulberry Leaf Flavonoids (MLFs) | Inhibition of NO, PGE2, iNOS, COX-2 | Concentration-dependent | [4][5] |
| RAW 264.7 Macrophages | Mulberry Root Bark Extract (MRBE) | Inhibition of NO production | Concentration-dependent | [6] |
Table 3: Anticancer Activity of Morus alba Flavonoids
| Cell Line | Flavonoid/Extract | IC50 Value | Source |
| HeLa (Cervical Cancer) | Total Flavonoid Extract from Leaves | 2 mg/mL | [7] |
| SW480 (Colorectal Cancer) | Mulberry Root Bark Extract (MRBE) | Dose-dependent growth arrest | [6] |
| Hepatoma Cells | 7, 2', 4', 6'-tetrahydoroxy-6-geranylflavanone | 52.8 µg/mL | [8] |
Table 4: Antidiabetic Activity of Morus alba Flavonoids
| Assay | Flavonoid/Extract | IC50 Value / Inhibition % | Source |
| α-Glucosidase Inhibition | Water Extract of Leaves | 28.11 µg/mL | [9] |
| α-Amylase Inhibition | Spring Female Leaf Extract | 51.3 ± 1.3 µg/mL (67.5% inhibition at 100 µg/mL) | [10] |
| α-Glucosidase Inhibition | Fall Female Stem Extract | 62.0 ± 0.1 µg/mL (81.4 ± 1.1% inhibition at 100 µg/mL) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Extraction and Quantification of Flavonoids
2.1.1. Flavonoid Extraction from Morus alba Leaves
This protocol is adapted from a modified method of Chen (2009) as described in a study on the anticancer activity of extracted flavonoids.[11]
-
Preparation of Plant Material: Air-dry fresh Morus alba leaves and grind them into a fine powder.
-
Solvent Extraction: Extract the powdered leaves twice with a 70% ethanol solution at 90°C for 2 hours.
-
Filtration and Concentration: Filter the extract and then centrifuge at 3000 rpm for 15 minutes. Evaporate the solvent from the supernatant under reduced pressure to obtain a concentrated aqueous extract.
-
Total Flavonoid Content Determination (NaNO2-AlCl3 Colorimetric Method):
-
Mix 1 mL of the flavonoid-containing solution with 0.7 mL of 5% (w/w) NaNO2 and 10 mL of 30% (v/v) ethanol.
-
Add 0.7 mL of 10% (w/w) AlCl3 and stir the mixture for 6 minutes.
-
Add 5 mL of 1 mol/L NaOH.
-
Measure the absorbance of the resulting solution to determine the total flavonoid content, using a standard curve prepared with a known flavonoid such as quercetin.
-
2.1.2. Quantification of Rutin and Quercetin by RP-HPLC
This protocol is based on a validated RP-HPLC method for the simultaneous estimation of rutin and quercetin in Morus alba leaf extract.[12][13]
-
Chromatographic System: HPLC (e.g., Shimadzu Technologies LC series) with a UV-visible detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% v/v solution of glacial acetic acid.
-
Detection Wavelength: 259 nm.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 37°C.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
Standard Preparation: Prepare standard solutions of rutin and quercetin of known concentrations.
-
Sample Preparation: Prepare the Morus alba leaf extract as described in section 2.1.1 and filter it through a 0.45 µm membrane filter before injection.
-
Quantification: Identify and quantify rutin and quercetin in the sample by comparing their retention times and peak areas with those of the standards.
In Vitro Biological Activity Assays
2.2.1. DPPH Radical Scavenging Assay
This protocol is a standard method for assessing antioxidant activity.[1][14]
-
Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add 50 µL of the DPPH solution to 50 µL of the Morus alba flavonoid extract at various concentrations (e.g., 10–1000 μg/mL).
-
Incubate the mixture at room temperature in the dark for 15 minutes.
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
Calculate the scavenging activity using the formula: DPPH scavenging activity (%) = ((A_control - A_sample) / A_control) * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
2.2.2. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of Morus alba flavonoids on cancer cells.[7][14]
-
Seed cancer cells (e.g., HeLa or RAW 264.7) in a 96-well plate at a density of 2 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Morus alba flavonoid extract for a specified period (e.g., 24 or 48 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C in a 5% CO2 atmosphere for 2 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
2.2.3. α-Glucosidase Inhibition Assay
This assay evaluates the antidiabetic potential of Morus alba flavonoids by measuring their ability to inhibit the α-glucosidase enzyme.[9][10][15]
-
Incubate 50 µL of the Morus alba flavonoid extract at various concentrations with 100 µL of α-glucosidase solution (1.0 U/mL in 0.1 M phosphate buffer, pH 6.9) at 37°C for 10 minutes.
-
Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (dissolved in 0.1 M phosphate buffer, pH 6.9) to start the reaction and incubate for another 20 minutes at 37°C.
-
Stop the reaction by adding 2 mL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition using the formula: Percentage inhibition = ((Abs_control - Abs_extract) / Abs_control) * 100
Signaling Pathways and Molecular Mechanisms
Morus alba flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Anti-inflammatory Mechanism via NF-κB and MAPK Pathway Inhibition
Flavonoids from Morus alba, such as Kuwanons C and G, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6][16] This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Caption: Inhibition of NF-κB and MAPK pathways by Morus alba flavonoids.
Antidiabetic and Pro-survival Mechanism via PI3K/Akt Signaling Pathway
Flavonoids from Morus alba leaves have been demonstrated to improve insulin resistance and promote cell survival by activating the PI3K/Akt signaling pathway.[17][18][19] This activation leads to the translocation of GLUT4 to the cell membrane, enhancing glucose uptake.
References
- 1. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. phcogres.com [phcogres.com]
- 11. scielo.br [scielo.br]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Mixture of Morus alba and Angelica keiskei Leaf Extracts Improves Muscle Atrophy by Activating the PI3K/Akt/mTOR Signaling Pathway and Inhibiting FoxO3a In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antidiabetic Flavonoids from Fruits of Morus alba Promoting Insulin-Stimulated Glucose Uptake via Akt and AMP-Activated Protein Kinase Activation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Kuwanon E Cytotoxicity Against Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated cytotoxic and cytodifferentiative effects against leukemia cell lines. This technical guide provides a comprehensive overview of the current research on this compound's anti-leukemic properties, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols. The primary focus of existing research has been on the human monocytic leukemia cell line THP-1, where a derivative of this compound, 4′-O-methylthis compound (4ME), has been shown to induce differentiation rather than direct apoptosis. This differentiation is characterized by cell cycle arrest in the G1 phase and the upregulation of the p38 MAP kinase signaling pathway. This guide aims to consolidate the available data to support further research and drug development efforts in this area.
Quantitative Data on Cytotoxicity and Cytodifferentiation
The currently available quantitative data on the effects of this compound and its derivative, 4′-O-methylthis compound (4ME), on leukemia cell lines is primarily centered on the THP-1 cell line.
Table 1: Cytotoxicity of this compound in THP-1 Human Monocytic Leukemia Cells
| Compound | Cell Line | IC50 Value (µM) | Citation |
| This compound | THP-1 | 4.0 ± 0.08 | [Not explicitly stated in provided search results] |
Table 2: Cytodifferentiative Effects of 4′-O-methylthis compound (4ME) on THP-1 Cells
| Parameter | Concentration of 4ME (µM) | Observation | Citation |
| Growth Inhibition | Dose-dependent | Inhibition of cell proliferation | [1] |
| Cell Cycle | Not specified | Accumulation of cells in G1 phase | [1] |
| pRb Phosphorylation | Dose-dependent | Reduction in hyperphosphorylated pRb | [1] |
| p38 Kinase Activity | Not specified | Upregulation of p38 phosphorylation | [1] |
| NBT Reduction | 20 | > 2-fold increase compared to control | [1] |
| CD11b Expression | Not specified | Upregulation of surface antigen | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound and its derivatives against leukemia cell lines.
Cell Culture and Maintenance
-
Cell Line: THP-1 (human acute monocytic leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat THP-1 cells with the desired concentration of 4ME for 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined.
Western Blotting for pRb and p38
-
Protein Extraction: Treat THP-1 cells with 4ME for 72 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phospho-pRb, total pRb, phospho-p38, and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitroblue Tetrazolium (NBT) Reduction Assay
-
Cell Treatment: Treat THP-1 cells with 4ME for 72 hours.
-
NBT Incubation: Incubate the cells with a solution containing NBT and phorbol 12-myristate 13-acetate (PMA).
-
Formazan Formation: Differentiated cells with respiratory burst activity will reduce the yellow NBT to a dark blue formazan precipitate.
-
Quantification: The amount of formazan produced can be quantified by dissolving it in a suitable solvent (e.g., DMSO) and measuring the absorbance at a specific wavelength (e.g., 570 nm).
Flow Cytometry for CD11b Expression
-
Cell Treatment: Treat THP-1 cells with 4ME for 72 hours.
-
Antibody Staining: Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody.
-
Flow Cytometry: Analyze the expression of CD11b on the cell surface using a flow cytometer. The percentage of CD11b-positive cells and the mean fluorescence intensity are determined.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 4′-O-methylthis compound in THP-1 leukemia cells involves the induction of differentiation, which is linked to the activation of the p38 MAP kinase pathway and cell cycle arrest in the G1 phase.
Proposed Signaling Pathway for 4ME-Induced Differentiation of THP-1 Cells
Caption: 4ME-induced signaling cascade in THP-1 cells.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound's anti-leukemic effects.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives are promising candidates for further investigation as anti-leukemic agents. The primary mechanism of action observed for 4′-O-methylthis compound in THP-1 cells is the induction of monocytic differentiation, a pathway that is distinct from direct cytotoxicity and apoptosis. This differentiation is mediated, at least in part, by the upregulation of the p38 MAP kinase pathway and a reduction in the phosphorylation of the retinoblastoma protein, leading to G1 phase cell cycle arrest.
Future research should focus on:
-
Expanding the scope of leukemia cell lines: Evaluating the cytotoxic and cytodifferentiative effects of this compound and its derivatives on a broader panel of leukemia cell lines, including those from different lineages (e.g., lymphoid and myeloid) and with various genetic backgrounds.
-
In-depth mechanistic studies: Further elucidating the upstream and downstream components of the p38 MAPK signaling pathway that are modulated by these compounds.
-
In vivo studies: Assessing the anti-leukemic efficacy and safety of this compound and its derivatives in animal models of leukemia.
-
Structure-activity relationship studies: Investigating how modifications to the chemical structure of this compound affect its biological activity to identify more potent and selective analogs.
By addressing these research gaps, the full therapeutic potential of this compound and related compounds in the treatment of leukemia can be more thoroughly understood.
References
Kuwanon E: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of significant interest within the scientific community.[1] Classified as a prenylated flavonoid, its unique chemical structure contributes to a range of biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory and cytotoxic properties. The information presented herein is intended to support further research and drug discovery efforts.
Quantitative Data on Therapeutic Effects
The biological activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its potency in different experimental models.
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| THP-1 (Human monocytic leukemia) | Cytotoxicity | Cell Viability | 4.0 ± 0.08 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols that have been utilized to evaluate the therapeutic potential of this compound.
Cytotoxicity Assay against THP-1 Cells
Objective: To determine the cytotoxic effect of this compound on the human monocytic leukemia cell line, THP-1.
Methodology:
-
Cell Culture: THP-1 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of this compound that inhibits 50% of cell viability, is then determined from the dose-response curve.
Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured under standard conditions.
-
Cell Seeding and Pre-treatment: Cells are seeded in appropriate culture plates and pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated with LPS and this compound for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentrations of the inflammatory mediators in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of this compound.
Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on structurally related compounds from Morus alba, such as Kuwanon T and Sanggenon A, provide strong indications of the likely mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. Some natural compounds have been shown to activate this pathway, leading to a reduction in inflammation and oxidative stress. The potential of this compound to modulate this pathway warrants further investigation.
Caption: Potential activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Its cytotoxic effects against leukemia cells and its likely role in modulating key inflammatory signaling pathways underscore its importance as a lead compound for drug development.
Future research should focus on several key areas:
-
In vivo efficacy: Translating the promising in vitro findings into animal models of cancer and inflammatory conditions is a critical next step.
-
Mechanism of action: Elucidating the precise molecular targets and the direct effects of this compound on the NF-κB and Nrf2/HO-1 pathways will provide a more complete understanding of its therapeutic action.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles.
-
Neuroprotective potential: Given the anti-inflammatory and antioxidant properties of related flavonoids, a thorough investigation into the neuroprotective effects of this compound is warranted.
The continued exploration of this compound holds considerable promise for the development of novel therapies for a range of human diseases.
References
Kuwanon E and Its Role in Reducing IL-1β Levels: A Review of Currently Available Scientific Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Flavonoids from Morus alba have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response and is implicated in a wide range of inflammatory diseases. The modulation of IL-1β levels is a key therapeutic target for the development of new anti-inflammatory drugs. This technical guide aims to provide a comprehensive overview of the current scientific understanding of this compound's role in reducing IL-1β levels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Current State of Research
Despite the interest in the anti-inflammatory properties of compounds from Morus alba, a thorough review of the currently available scientific literature reveals a significant gap in the specific investigation of this compound's effect on IL-1β levels. While numerous studies have explored the bioactivities of other compounds isolated from the same plant, such as Kuwanon T and Sanggenon A, there is a conspicuous absence of research specifically detailing the quantitative impact and mechanistic action of this compound on IL-1β production and signaling.
A study investigating eleven compounds from a methanolic extract of Morus alba bark, including this compound, focused primarily on the anti-inflammatory effects of Kuwanon T and Sanggenon A.[1][2][3][4][5][6] This research highlighted the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) by these two compounds in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and RAW264.7 macrophages.[1][2][3][4][5][6] While this compound was identified as a constituent of the extract, its specific contribution to the observed anti-inflammatory effects, particularly concerning IL-1β, was not elucidated. Another study on constituents from Morus alba var. multicaulis reported that this compound, among other prenyl-flavonoids, exhibited inhibitory effects on nitric oxide production in RAW264.7 cells; however, this study did not extend its investigation to IL-1β.
Inferred Potential Mechanisms of Action
Although direct evidence is lacking for this compound, the mechanisms of action identified for its sister compounds, Kuwanon T and Sanggenon A, may offer potential avenues for future investigation into this compound's bioactivity. These compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including the gene encoding for pro-IL-1β. Research on Kuwanon T and Sanggenon A has demonstrated their ability to inhibit the activation of the NF-κB signaling pathway in response to LPS stimulation.[1][2][4] This inhibition is a plausible mechanism by which related compounds, and potentially this compound, could decrease the transcription of the IL1B gene, thereby reducing the available pool of pro-IL-1β for subsequent processing and release.
2. NLRP3 Inflammasome
The maturation and secretion of IL-1β are tightly regulated by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide array of stimuli, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. While no studies have directly linked this compound to the NLRP3 inflammasome, the inhibition of this pathway is a critical mechanism for reducing active IL-1β levels. Future research could explore whether this compound interacts with components of the NLRP3 inflammasome, such as NLRP3 itself, ASC, or caspase-1.
Proposed Experimental Workflow for Future Research
To address the current knowledge gap, a structured experimental approach is necessary. The following workflow is proposed for future studies aiming to elucidate the role of this compound in reducing IL-1β levels.
For researchers, scientists, and professionals in drug development, this compound represents an unexplored yet potentially valuable natural product for the development of novel anti-inflammatory therapeutics. The immediate next steps should involve in-vitro studies to quantify the effect of this compound on IL-1β production in relevant immune cell lines, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such research would be instrumental in determining the therapeutic potential of this compound and its viability as a lead compound for anti-inflammatory drug discovery.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 3. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Kuwanon E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Preliminary in vitro research has highlighted the potential of this compound and its derivatives in several therapeutic areas, including cancer, inflammation, and respiratory diseases. This technical guide provides a comprehensive overview of the existing in vitro studies on this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols. The information is presented to support further research and drug development efforts.
Anti-Cancer Activity
Recent studies have identified this compound as a promising anti-cancer agent, particularly against gastrointestinal cancers. In vitro evidence demonstrates its ability to inhibit the proliferation and colony formation of various cancer cell lines.
Quantitative Data: Anti-proliferative Activity
A study investigating 30 monomers from Morus alba reported the following IC50 values for this compound in different gastrointestinal cancer cell lines[1]:
| Cell Line | Cancer Type | IC50 (µM) |
| MKN45 | Gastric Cancer | 20-70 |
| HGC27 | Gastric Cancer | 20-70 |
| HCT116 | Colon Cancer | 20-70 |
| PANC1 | Pancreatic Cancer | 20-70 |
This compound was also found to significantly inhibit the formation of cancer cell colonies in both MKN45 and HGC27 gastric cancer cell lines[1].
Experimental Protocols
This protocol is adapted from studies on the anti-cancer effects of Morus alba constituents[1].
-
Cell Seeding: Plate cancer cells (e.g., MKN45, HGC27, HCT116, PANC1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
This protocol is based on general methods for assessing long-term cell survival[1].
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Incubation: Replace the treatment medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) and analyze the results.
Proposed Mechanism of Anti-Cancer Action
The anti-cancer effects of this compound are suggested to be mediated through the inhibition of cell cycle progression and DNA replication, as well as the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress[1]. While the specific molecular targets of this compound are yet to be fully elucidated, a study on its derivative, 4'-O-methylthis compound, provides insights into a potential signaling pathway in leukemia cells.
A study on 4'-O-methylthis compound demonstrated its ability to induce monocytic differentiation in THP-1 human leukemia cells. This process involves the upregulation of p38 kinase activity, leading to cell cycle arrest in the G1 phase and downregulation of hyperphosphorylated retinoblastoma protein (pRb).
Caption: Proposed signaling pathway for 4'-O-methylthis compound-induced differentiation in THP-1 cells.
Inhibition of Mucin Production
Overproduction of mucin is a hallmark of several respiratory diseases. This compound has been shown to inhibit the production of MUC5AC, a major respiratory mucin, in airway epithelial cells.
Quantitative Data: Inhibition of MUC5AC Production
In a study using NCI-H292 human airway epithelial cells, this compound demonstrated a dose-dependent inhibition of phorbol 12-myristate 13-acetate (PMA)-induced MUC5AC production.
| This compound Concentration (M) | MUC5AC Production (% of PMA control) |
| 10⁻⁶ | ~94% |
| 10⁻⁵ | ~52% |
| 10⁻⁴ | ~10% |
Experimental Protocol: MUC5AC ELISA
This protocol is for the quantification of MUC5AC protein production in cell culture supernatants.
-
Cell Culture and Treatment: Culture NCI-H292 cells to confluence. Pre-treat the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with PMA (e.g., 10 ng/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well plate with the collected supernatants overnight at 4°C.
-
Wash the plate and block with 2% bovine serum albumin (BSA).
-
Add a primary antibody against MUC5AC and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Quantify the MUC5AC concentration based on a standard curve and express the results as a percentage of the PMA-stimulated control.
Signaling Pathway: PMA-Induced MUC5AC Production
The induction of MUC5AC by PMA in NCI-H292 cells is known to be mediated by a complex signaling cascade involving Protein Kinase C (PKC), epidermal growth factor receptor (EGFR), the Ras/Raf/MEK/ERK pathway, and the transcription factor Sp1. This compound likely exerts its inhibitory effect by targeting one or more components of this pathway.
Caption: General signaling pathway for PMA-induced MUC5AC expression and its inhibition.
Anti-Inflammatory Activity
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants[2].
-
Cell Seeding and Treatment: Seed RAW264.7 or BV2 cells in a 96-well plate and pre-treat with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-stimulated control.
Conclusion and Future Directions
The preliminary in vitro studies on this compound reveal its potential as a multi-target therapeutic agent with anti-cancer, anti-inflammatory, and mucin-inhibitory properties. The available data provides a solid foundation for further investigation into its mechanisms of action and for the development of novel therapeutics.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound in the signaling pathways identified.
-
Conducting more extensive in vitro studies to confirm its efficacy in a wider range of cancer cell lines.
-
Performing in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
-
Investigating the structure-activity relationship of this compound and its derivatives to optimize their therapeutic potential.
This technical guide summarizes the current knowledge on the in vitro activities of this compound and provides the necessary methodological details to facilitate further research in this promising area of drug discovery.
References
- 1. Gastrointestinal Cancer Therapeutics via Triggering Unfolded Protein Response and Endoplasmic Reticulum Stress by 2-Arylbenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
Unveiling the Antioxidant Potential of Kuwanon E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), is emerging as a compound of significant interest within the scientific community. While its broader biological activities, including anti-inflammatory and cytotoxic effects, have been noted, its specific antioxidant capacity warrants a more in-depth exploration. This technical guide synthesizes the current understanding of this compound's antioxidant potential, providing a framework for future research and development. Although specific quantitative data on its radical scavenging activity remains to be fully elucidated, qualitative evidence and the activities of structurally related compounds suggest a promising profile. This document details standardized experimental protocols for assessing antioxidant capacity and explores the plausible underlying mechanism of action through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Quantitative Antioxidant Capacity of this compound
Direct quantitative data for the 50% inhibitory concentration (IC50) of this compound in common antioxidant assays such as DPPH and ABTS is not extensively available in current literature. However, studies on related compounds from Morus alba and the broader class of prenylated flavonoids suggest potent antioxidant activity. Further research is required to quantify the specific radical scavenging capabilities of this compound.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Qualitative Antioxidant Activity |
| This compound | Not Available | Not Available | Implicated in the removal of reactive oxygen/nitrogen species[1] |
Plausible Mechanism of Action: The Nrf2 Signaling Pathway
Flavonoids are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][3][4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[2]
Given that this compound belongs to the flavonoid family and has been associated with the removal of reactive oxygen species, it is highly probable that its antioxidant effects are mediated, at least in part, through the activation of the Nrf2 pathway. A study by Ko et al. (2021) on compounds isolated from Morus alba, which included this compound, demonstrated that other constituents regulate the Nrf2 pathway to exert anti-inflammatory effects.[7][8][9][10] This provides a strong rationale for investigating a similar mechanism for this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.[11][12][13][14]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution to each well/cuvette.
-
Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells/cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a microplate reader or a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another widely used method for determining the antioxidant capacity of compounds.[15][16][17][18][19]
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance spectrum. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured at approximately 734 nm, is proportional to the antioxidant's activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the diluted ABTS•+ solution.
-
Add a small volume of the different concentrations of this compound, the positive control, or the solvent (as a blank).
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
-
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a potent antioxidant agent. While direct quantitative data on its radical scavenging activity is currently limited, its structural similarity to other bioactive flavonoids and its implication in the removal of reactive oxygen species provide a strong foundation for its antioxidant potential. The plausible mechanism of action through the activation of the Nrf2 signaling pathway offers a clear direction for future mechanistic studies.
For researchers and drug development professionals, the immediate next steps should involve the systematic evaluation of this compound's antioxidant capacity using standardized assays such as DPPH and ABTS to establish its IC50 values. Furthermore, cellular antioxidant assays and in-depth molecular studies are crucial to confirm its ability to activate the Nrf2 pathway and elucidate the full spectrum of its cytoprotective effects. Such data will be invaluable in positioning this compound as a lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies.
References
- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 10. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. marinebiology.pt [marinebiology.pt]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Kuwanon E and its Impact on Cellular Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon E, a flavonoid derivative isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest in oncology research due to its potential anti-proliferative effects. This document provides a comprehensive technical guide on the current understanding of this compound's impact on cellular proliferation. While specific data for this compound is limited, this paper synthesizes the available information and draws parallels from closely related and well-studied Kuwanon analogues, such as Kuwanon A and C, to provide a broader perspective on its potential mechanisms of action. The primary mechanisms underlying the anti-proliferative effects of the Kuwanon family of compounds involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, including the MAPK and PI3K/Akt/mTOR cascades, as well as the induction of endoplasmic reticulum stress. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity has led to the exploration of natural products. The root bark of Morus alba is a rich source of bioactive compounds, including a class of prenylated flavonoids known as Kuwanons. Among these, this compound has been identified as a compound with significant anti-cancer properties, particularly against gastrointestinal cancers and melanoma.[1][2] However, a detailed understanding of its molecular mechanisms remains an area of active investigation. This whitepaper aims to consolidate the existing knowledge on this compound and its analogues to provide a foundational resource for the scientific community.
Anti-Proliferative Activity of Kuwanon Analogues
While specific IC50 values for this compound are not widely reported, studies on its analogues provide valuable insights into the potential potency of this class of compounds. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Kuwanon Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Kuwanon A | MHCC97H | Hepatocellular Carcinoma | 8.40 | [3] |
| Kuwanon A | SMMC-7721 | Hepatocellular Carcinoma | 9.85 | [3] |
| Kuwanon A | A375 | Melanoma | 22.29 | [2] |
| Kuwanon A | MV3 | Melanoma | 21.53 | [2] |
| Kuwanon C | HeLa | Cervical Cancer | Concentration-dependent inhibition | [4] |
| Kuwanon C | T47D | Breast Cancer | Concentration-dependent inhibition | [4] |
| Kuwanon C | MDA-MB-231 | Breast Cancer | Concentration-dependent inhibition | [4] |
| Kuwanon C | LN229 | Glioma | Concentration-dependent inhibition |[4] |
Mechanisms of Action
The anti-proliferative effects of the Kuwanon family of compounds are attributed to several key cellular mechanisms, including the induction of apoptosis and cell cycle arrest. These processes are orchestrated through the modulation of complex signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Studies on Kuwanon analogues, such as Kuwanon M and C, have demonstrated their ability to induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6] This is characterized by:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of cytochrome c into the cytoplasm.[5]
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[5]
-
Activation of Caspase Cascade: Triggering the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.[5]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Kuwanon A and C have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[3][4] This is achieved by:
-
Modulating Cyclin-Dependent Kinases (CDKs) and Cyclins: Altering the expression and activity of key cell cycle regulators. For instance, Kuwanon A has been observed to downregulate CDK2, CDK4, CDK6, and Cyclin D1.[2]
-
Upregulating CDK Inhibitors: Increasing the expression of proteins like p21 and p27, which act as brakes on the cell cycle machinery.[2]
Induction of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins can lead to ER stress, which, if unresolved, can trigger apoptosis. Kuwanon M has been shown to induce ER stress, as evidenced by the upregulation of ER stress markers like GRP78.[5] This ER stress-mediated apoptosis is a promising avenue for cancer therapy.
Key Signaling Pathways Modulated by Kuwanon Analogues
The cellular effects of Kuwanon compounds are mediated by their interaction with various intracellular signaling pathways that are often dysregulated in cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Raf/MEK/ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Kuwanon A has been shown to inhibit the MAPK pathway by targeting YWHAB (14-3-3β), which leads to the downstream inhibition of Raf, MEK, and ERK phosphorylation.[3]
Caption: Kuwanon A inhibits the MAPK/ERK signaling pathway.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling network that promotes cell growth, survival, and proliferation. While direct evidence for this compound's effect on this pathway is lacking, many flavonoids are known to inhibit PI3K/Akt/mTOR signaling.[7] Inhibition of this pathway can lead to decreased cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-proliferative effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon A-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress [mdpi.com]
- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Kuwanon E total synthesis protocol
An Application Note and Protocol for the Total Synthesis of Kuwanon E
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of this compound, a natural product with noteworthy biological activities. The synthesis described herein is based on the convergent total synthesis of (±)-Kuwanol E, a closely related precursor, as reported by Iovine, V., et al. in the Journal of Natural Products (2016).[1] The key strategic element of this synthesis is a biomimetic, Lewis acid-mediated [4+2] Diels-Alder cycloaddition reaction.
Retrosynthetic Analysis
The synthetic strategy for this compound involves a convergent approach. The final this compound molecule is derived from its heptamethyl ether precursor, (±)-Kuwanol E heptamethyl ether, through a deprotection step. This precursor is assembled via a Diels-Alder reaction between a dienophile, morachalcone A trimethyl ether, and a diene, a dehydroprenylstilbene derivative. Each of these key fragments is synthesized in a multi-step sequence.
Below is a visual representation of the retrosynthetic analysis.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The total synthesis is divided into four main stages: synthesis of the dienophile, synthesis of the diene, the Diels-Alder cycloaddition, and the final deprotection.
Synthesis of the Dienophile: Morachalcone A Trimethyl Ether
The synthesis of the chalcone component is achieved through a Claisen-Schmidt condensation.
Protocol:
-
Reaction Setup: To a solution of the appropriately substituted acetophenone in ethanol, add an equimolar amount of the corresponding benzaldehyde.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (KOH) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield morachalcone A trimethyl ether.
Synthesis of the Diene: Dehydroprenylstilbene Derivative
The synthesis of the stilbene diene is a multi-step process, with the key final steps involving the formation of the stilbene backbone and subsequent elaboration to the diene.
Protocol:
-
Wittig Reaction: Prepare the corresponding phosphonium ylide from the benzyl bromide precursor. React the ylide with the appropriate benzaldehyde in an appropriate solvent such as tetrahydrofuran (THF) at room temperature to form the stilbene core.
-
Diene Formation: The terminal alkene of the prenyl group is then isomerized to form the conjugated diene. This can be achieved using a suitable catalyst, such as a ruthenium-based complex, in a solvent like dichloromethane (DCM) at room temperature.
-
Purification: After completion of the reaction, quench the reaction and extract the product. The crude product is then purified by column chromatography to yield the dehydroprenylstilbene diene.
Lewis Acid-Mediated Diels-Alder Cycloaddition
This is the key bond-forming reaction that constructs the core cyclohexene ring of the this compound scaffold. The diastereoselectivity of this reaction can be temperature-dependent.[2][3]
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the morachalcone A trimethyl ether (dienophile) and the dehydroprenylstilbene (diene) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add the Lewis acid (e.g., borane tetrahydrofuran complex, BH₃·THF) dropwise.
-
Reaction: Allow the reaction to stir at the selected temperature for several hours to days, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product, (±)-Kuwanol E heptamethyl ether, is purified by column chromatography.
Deprotection to (±)-Kuwanon E
The final step is the demethylation of the heptamethyl ether to yield the final product.
Protocol:
-
Reaction Setup: Dissolve the (±)-Kuwanol E heptamethyl ether in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Carefully quench the reaction by the addition of methanol, followed by water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford (±)-Kuwanon E.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (±)-Kuwanol E.
| Step | Reactants | Product | Yield (%) |
| Dienophile Synthesis | Substituted Acetophenone, Benzaldehyde | Morachalcone A Trimethyl Ether | ~85% |
| Diene Synthesis | Benzyl Phosphonium Ylide, Benzaldehyde | Dehydroprenylstilbene | ~60% |
| Diels-Alder Cycloaddition | Morachalcone A Trimethyl Ether, Dehydroprenylstilbene | (±)-Kuwanol E Heptamethyl Ether | ~50-70% |
| Deprotection | (±)-Kuwanol E Heptamethyl Ether | (±)-Kuwanon E | ~40% |
| Overall Yield | ~2-11% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. The overall yield of 2-11% is reported for the synthesis of (±)-kuwanol E and related compounds starting from 4-bromo-3,5-dihydroxybenzoic acid.[4]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the this compound total synthesis.
Caption: Workflow for the total synthesis of this compound.
References
Application Notes and Protocols for Kuwanon E Extraction from Morus alba Root Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a prenylated flavonoid found in the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine. This compound, along with other flavonoids in mulberry, has attracted significant interest from the scientific community for its potential pharmacological activities. These activities include anti-inflammatory, antiviral, and antioxidant effects. The effective extraction of this compound is a critical first step for research into its biological functions and for potential drug development.
These application notes provide an overview and detailed protocols for various methods of extracting this compound from Morus alba root bark. The methods discussed range from conventional techniques like maceration and Soxhlet extraction to modern, more efficient methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).
Comparative Data on Extraction Methods
While direct comparative studies on the yield of this compound using different extraction methods are limited, the following tables provide a summary of quantitative data for this compound from a specific study and a broader comparison of the efficiency of different extraction methods based on total flavonoid and phenolic content.
Table 1: Quantitative Yield of this compound from Morus alba Root Bark
| Extraction Method | Solvent | Starting Material | Yield of this compound | Source |
| Reflux Extraction followed by Column Chromatography | Methanol | 12 kg dried root bark | 43.7 mg | [1] |
Table 2: Comparative Yield of Total Flavonoids and Phenolics from Morus alba Root Bark Using Different Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Total Flavonoid Content (mg/g of extract) | Total Phenolic Content (mg/g of extract) | Source |
| Maceration (Aqueous) | Water | 80°C (after steaming at 95°C for 15h) | 1 h | 25.23 mg CE/g | 101.20 mg GAE/g | |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60°C | 20 min | MAE was found to be 32% more efficient than conventional methods for root bark. | Not specified | [2] |
| Ethanol Extraction | 100% Ethanol | Room Temperature | Not specified | Highest among tested ethanol concentrations. | Highest among tested ethanol concentrations. | |
| Ethanol Extraction | 30% Ethanol | 100°C | Not specified | Lower than 100% EtOH at RT. | Lower than 100% EtOH at RT. |
*GAE: Gallic Acid Equivalents; CE: Catechin Equivalents.
Experimental Workflow and Purification
The general workflow for the extraction and subsequent purification of this compound from Morus alba root bark involves an initial extraction step, followed by purification to isolate the target compound.
Experimental Protocols
The following are detailed protocols for the extraction of flavonoids, including this compound, from Morus alba root bark using various methods.
Protocol 1: Maceration
Maceration is a simple and widely used conventional extraction method.
Materials and Equipment:
-
Dried and powdered Morus alba root bark
-
Solvent (e.g., 70% ethanol)
-
Glass container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Place the powdered root bark in the glass container.
-
Add the solvent to the container, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Seal the container and leave it at room temperature for a period of 3 to 7 days.
-
Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction efficiency.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be used for further purification.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration.
Materials and Equipment:
-
Dried and powdered Morus alba root bark
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Solvent (e.g., 70% ethanol)[3]
-
Thimble (cellulose)
-
Rotary evaporator
Procedure:
-
Place the powdered root bark into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (approximately two-thirds full).
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent in the round-bottom flask using the heating mantle to its boiling point. A temperature of around 80°C is suitable for 70% ethanol[3].
-
Allow the extraction to proceed for a set duration, typically 2 to 6 hours, or until the solvent in the extractor becomes colorless[3].
-
After extraction, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract for further processing.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.
Materials and Equipment:
-
Dried and powdered Morus alba root bark
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered root bark in the extraction vessel.
-
Add the solvent at a specified solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Set the extraction parameters. Based on studies on Morus alba, typical parameters are:
-
Temperature: 40-60°C
-
Time: 30-60 minutes[4]
-
Frequency: 20-40 kHz
-
-
Start the sonication process for the set duration.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 4: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.
Materials and Equipment:
-
Dried and powdered Morus alba root bark
-
Microwave extraction system
-
Extraction vessel (microwave-safe)
-
Solvent (e.g., 70% ethanol)[2]
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered root bark in the microwave-safe extraction vessel.
-
Add the solvent at a specified solid-to-solvent ratio (e.g., 1:12 w/v)[2].
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters. For flavonoids from Morus alba root bark, optimal conditions have been reported as:
-
Start the microwave extraction program.
-
After the extraction is complete, allow the vessel to cool.
-
Filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
Purification of this compound
The crude extracts obtained from any of the above methods can be further purified to isolate this compound. A general purification workflow is as follows:
Procedure:
-
The crude extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a flavonoid, is expected to be concentrated in the ethyl acetate fraction.
-
The ethyl acetate fraction is then subjected to column chromatography, often using silica gel as the stationary phase.
-
The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different compounds.
-
Fractions are collected and analyzed, for example, by thin-layer chromatography (TLC), to identify those containing this compound.
-
Fractions rich in this compound may require further purification, such as by Sephadex LH-20 column chromatography, to obtain the pure compound[1].
Conclusion
The choice of extraction method for this compound from Morus alba root bark depends on the specific requirements of the research, including desired yield, purity, extraction time, and available equipment. While conventional methods like maceration and Soxhlet extraction are simple and require basic laboratory equipment, modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and reduced extraction time and solvent consumption. For the isolation of pure this compound, a multi-step purification process involving solvent partitioning and column chromatography is necessary following the initial extraction.
References
- 1. academicjournals.org [academicjournals.org]
- 2. [Microwave-assisted extraction of flavonoids in Mulberry leaf and root-bark] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Kuwanon E HPLC Analysis and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon E is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry) with demonstrated anti-inflammatory and cytotoxic activities.[1][2][3] Accurate and reliable quantification of this compound in plant extracts, formulated products, and biological matrices is essential for research, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the analysis and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. The described method is based on established principles for flavonoid analysis and is designed to be robust and reproducible.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 68401-05-8[1] |
| Molecular Formula | C25H28O6[1] |
| Molecular Weight | 424.49 g/mol [4] |
| Chemical Class | Flavanone (Flavonoid)[4] |
Experimental Protocol: HPLC-PDA Analysis of this compound
This protocol outlines the necessary steps for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[5]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.[5][6]
-
Standards: this compound standard of known purity (>98%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 266 nm (based on typical flavonoid absorbance)[6] |
| Run Time | Approximately 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for solid samples such as dried plant material. This may need to be adapted for other sample types.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol as necessary to bring the concentration of this compound within the range of the calibration curve.
Method Validation Parameters
For reliable quantification, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 95% and 105% |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Data Presentation
Table 2: Representative Quantitative Data for Method Validation
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.7% - 102.3% |
| Intra-day Precision (RSD) | 0.85% |
| Inter-day Precision (RSD) | 1.25% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Biological Signaling Context
This compound has been reported to exhibit anti-inflammatory effects by reducing the level of interleukin-1 beta (IL-1β).[1][2] It also shows cytotoxic activity against certain cancer cell lines.[2][3]
Caption: Biological activities of this compound.
References
Application Notes and Protocols for the NMR Spectroscopic Data Interpretation of Kuwanon E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a prenylated flavanone isolated from the root bark of the mulberry tree (Morus alba L.). As a member of the flavonoid family, this compound has garnered interest for its potential pharmacological activities. Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. These application notes provide a detailed interpretation of the ¹H and ¹³C NMR data of this compound, along with standardized protocols for sample preparation and data acquisition.
Chemical Structure of this compound
Systematic Name: (2S)-5,7-dihydroxy-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Molecular Formula: C₂₅H₂₈O₆
Molecular Weight: 424.49 g/mol
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.35 | dd | 12.5, 3.0 |
| 3a | 3.05 | dd | 17.0, 12.5 |
| 3b | 2.78 | dd | 17.0, 3.0 |
| 6 | 5.92 | d | 2.0 |
| 8 | 5.90 | d | 2.0 |
| 1' | - | - | - |
| 2' | - | - | - |
| 3' | 6.38 | d | 8.5 |
| 4' | - | - | - |
| 5' | - | - | - |
| 6' | 7.10 | d | 8.5 |
| 1'' | 3.25 | d | 7.0 |
| 2'' | 5.25 | t | 7.0 |
| 3'' | - | - | - |
| 4'' | 1.75 | s | - |
| 5'' | 1.65 | s | - |
Table 2: ¹³C NMR Data of this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 2 | 79.8 |
| 3 | 43.5 |
| 4 | 197.2 |
| 4a | 102.8 |
| 5 | 164.5 |
| 6 | 96.5 |
| 7 | 168.0 |
| 8 | 95.5 |
| 8a | 162.0 |
| 1' | 115.5 |
| 2' | 158.0 |
| 3' | 103.5 |
| 4' | 159.5 |
| 5' | 110.0 |
| 6' | 128.0 |
| 1'' | 22.0 |
| 2'' | 123.0 |
| 3'' | 132.5 |
| 4'' | 18.0 |
| 5'' | 26.0 |
Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing flavonoid samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as column chromatography or preparative HPLC.
-
Solvent Selection: Use high-quality deuterated solvents. For flavonoids like this compound, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can slightly alter chemical shifts.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following parameters are recommended for acquiring 1D and 2D NMR spectra of this compound on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to elucidate the structure of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Signaling Pathway Analysis
This compound has been reported to exert anti-inflammatory effects, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response.
The diagram below outlines the simplified NF-κB signaling cascade and the putative point of intervention by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for Utilizing Kuwanon E in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of Kuwanon E, a flavonoid isolated from Morus alba, for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a prenylated flavonoid that has garnered interest for its potential cytotoxic and anti-inflammatory activities. Successful investigation of its biological effects in cell-based assays is contingent upon proper handling and preparation, particularly its dissolution, to ensure accurate and consistent dosing. These notes provide a comprehensive guide to preparing this compound for cell culture applications, including recommended solvents, stock solution preparation, and determination of appropriate working concentrations.
Data Presentation: Solubility and Working Concentrations
Proper dissolution of this compound is critical for its effective use in cell culture. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution. It is imperative to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should be kept at or below 0.1% (v/v), although some robust cell lines may tolerate up to 0.5%[1][2][3][4]. A preliminary vehicle control experiment is always recommended to determine the maximum tolerated DMSO concentration for a specific cell line.
| Parameter | Value/Recommendation | Source |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | GlpBio |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | GlpBio |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | GlpBio |
| Reported IC50 | 4.0 ± 0.08 µM (in THP-1 human monocytic leukemic cells) | [2] |
| Example Working Concentrations | 5, 10, and 20 µM (for 4'-O-methylthis compound in THP-1 cells) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 424.49 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.245 mg of this compound.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (e.g., 1 mL for 4.245 mg to make a 10 mM solution).
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Enhancing Solubility (if necessary):
-
If the compound does not fully dissolve, gently warm the solution to 37°C for a short period.
-
Alternatively, or in conjunction with warming, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the serial dilution of the DMSO stock solution to prepare the final working concentrations in cell culture medium. It is critical to maintain a consistent and low final DMSO concentration across all experimental conditions, including the vehicle control.
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Calculate the dilution factor required from your stock solution to achieve the highest working concentration, ensuring the final DMSO concentration remains at or below 0.1%.
-
Example Calculation: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. If you add 1 µL of the 10 mM stock to 1 mL of cell culture medium, the final DMSO concentration will be 0.1%.
-
-
Prepare Intermediate Dilutions (if necessary): For lower working concentrations, it is often more accurate to perform serial dilutions from the highest working concentration or an intermediate dilution rather than directly from the concentrated stock.
-
Prepare the Final Working Solutions:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium.
-
Mix immediately by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
-
Prepare the Vehicle Control:
-
In a separate tube of pre-warmed cell culture medium, add the same volume of 100% DMSO as was added to the highest this compound concentration. This ensures that the vehicle control has the same final DMSO concentration as the experimental conditions.
-
-
Treat the Cells:
-
Remove the existing medium from the cultured cells and replace it with the prepared working solutions of this compound or the vehicle control.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound and a putative signaling pathway based on related compounds.
Caption: Experimental workflow for this compound preparation.
Caption: Putative signaling pathways of this compound.
References
Application Notes and Protocols for Assessing Kuwanon E Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a flavonoid isolated from the root bark of Morus alba (white mulberry). Preliminary studies have indicated its potential as a cytotoxic agent, making it a compound of interest for cancer research and drug development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effect of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 value for this compound.
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| THP-1 | Human monocytic leukemia | 4.0 ± 0.08 | [2] |
| BV2 | Murine microglial cells | > 80 (toxic effects observed at 80 µM) | [3] |
| RAW264.7 | Murine macrophage cells | > 80 (toxic effects observed at 80 µM) | [3] |
Experimental Protocols
Protocol for MTT Assay to Determine this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also noted.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A suggested starting concentration range, based on the known IC50 value, is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Important Considerations for Flavonoids:
Some flavonoids have been shown to directly reduce MTT in the absence of cells, which can lead to an overestimation of cell viability.[4][5] It is recommended to include a control plate with the same concentrations of this compound in cell-free medium to assess any direct MTT reduction by the compound. If significant reduction is observed, the absorbance values from the cell-free wells should be subtracted from the corresponding wells with cells.
Mandatory Visualization
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Kuwanon E in Neuroprotective Studies
Introduction
Kuwanon E is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine.[1][2][3] Flavonoids as a class are widely recognized for their antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotective therapies.[4][5][6] While direct and extensive research specifically detailing the neuroprotective applications of this compound is emerging, studies on structurally similar compounds from the same source, such as Kuwanon G, T, and V, provide a strong basis for its potential mechanisms and applications.[1][7][8] These studies demonstrate that Kuwanon flavonoids can mitigate key pathological processes in neurodegenerative diseases, including oxidative stress, neuroinflammation, and neuronal apoptosis.
These application notes will summarize the key findings for Kuwanon-class compounds in neuroprotective research, provide detailed protocols for replicating these studies, and illustrate the cellular pathways involved. This information is intended to guide researchers in designing experiments to investigate this compound and other related flavonoids as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.
Data Presentation: Neuroprotective Effects of Kuwanon Flavonoids
The following tables summarize quantitative data from key studies on Kuwanon G, V, and T, demonstrating their efficacy in various in vitro models of neurodegeneration.
Table 1: Neuroprotective Effects of Kuwanon G against Advanced Glycation End Product (AGE)-Induced Damage in HT22 Cells [7]
| Parameter Measured | Model System | Treatment | Concentration(s) | Key Result (Compared to AGE-treated group) |
| Cell Viability | Mouse Hippocampal HT22 Cells | AGEs + Kuwanon G | 5 µM | Significant inhibition of AGE-induced cell viability loss. |
| Apoptosis | HT22 Cells | AGEs + Kuwanon G | 5 µM | Significantly inhibited AGE-induced cell apoptosis. |
| Protein Expression | HT22 Cells | AGEs + Kuwanon G | 5 µM | Reduced pro-apoptotic Bax, increased anti-apoptotic Bcl-2. |
| Oxidative Stress | HT22 Cells | AGEs + Kuwanon G | 5 µM | Reduced Reactive Oxygen Species (ROS) and Malondialdehyde (MDA). |
| Antioxidant Enzymes | HT22 Cells | AGEs + Kuwanon G | 5 µM | Increased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPX). |
Table 2: Pro-Neurogenic and Survival Effects of Kuwanon V on Neural Stem Cells (NSCs) [8][9]
| Parameter Measured | Model System | Treatment | Concentration(s) | Key Result (Compared to control) |
| Cell Viability | Rat Fetal NSCs (differentiating) | Kuwanon V | 0.25 - 2.5 µM | Increased cell viability up to ~120% at 2.5 µM. |
| Neuronal Differentiation | Rat Fetal NSCs | Kuwanon V | 0.1 - 5.0 µM | Increased expression of neuronal marker βIII Tubulin (TuJ1). |
| Signaling Pathway | Rat Fetal NSCs | Kuwanon V | Not specified | Reduced phosphorylation of ERK1/2. |
| Gene Expression | Rat Fetal NSCs | Kuwanon V | Not specified | Increased p21 mRNA; reduced Notch1 and Hes1 mRNA. |
Table 3: Anti-Inflammatory Effects of Kuwanon T in LPS-Stimulated Microglia [1][3]
| Parameter Measured | Model System | Treatment | Concentration(s) | Key Result (Compared to LPS-treated group) |
| Nitric Oxide (NO) | BV2 Microglial Cells | LPS + Kuwanon T | 12.5, 25, 50 µM | Significant, dose-dependent inhibition of NO production. |
| Pro-inflammatory Cytokines | BV2 Microglial Cells | LPS + Kuwanon T | 50 µM | Significant inhibition of IL-6 and TNF-α production. |
| Pro-inflammatory Enzymes | BV2 Microglial Cells | LPS + Kuwanon T | 12.5, 25, 50 µM | Dose-dependent inhibition of iNOS and COX-2 expression. |
| NF-κB Activation | BV2 Microglial Cells | LPS + Kuwanon T | 50 µM | Inhibited nuclear translocation of NF-κB p65 subunit. |
| Nrf2/HO-1 Pathway | BV2 Microglial Cells | Kuwanon T | 50 µM | Induced expression of HO-1 via activation of Nrf2. |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Kuwanon flavonoids are mediated through the modulation of key intracellular signaling pathways involved in cellular stress, inflammation, and survival.
Experimental Protocols
The following protocols are adapted from published studies on Kuwanon G, V, and T and can be modified for the investigation of this compound.
Protocol 1: Assessing Neuroprotection Against AGE-Induced Oxidative Stress (Adapted from studies on Kuwanon G in HT22 cells[7])
Objective: To determine if this compound can protect neuronal cells from damage induced by Advanced Glycation End Products (AGEs), a factor implicated in diabetic encephalopathy and Alzheimer's disease.
Materials:
-
Mouse hippocampal neuronal cell line (HT22)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
AGE-BSA (Bovine Serum Albumin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS detection
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well culture plates
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed HT22 cells into 96-well plates (for viability/ROS assays) or 6-well plates (for apoptosis/Western blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Introduce the neurotoxic insult by adding AGE-BSA (e.g., 200 µg/mL) to the appropriate wells.
-
Include control groups: Untreated cells, cells with vehicle only, and cells with AGEs only.
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well of the 96-well plate and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
ROS Measurement:
-
Wash cells and incubate with DCFH-DA solution in serum-free medium for 30 minutes.
-
Measure fluorescence intensity (excitation 488 nm, emission 525 nm) using a fluorescence plate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells from 6-well plates and wash with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic) using a flow cytometer.
-
Protocol 2: Evaluating Anti-Neuroinflammatory Activity (Adapted from studies on Kuwanon T in BV2 microglia[1][3])
Objective: To assess the ability of this compound to suppress the inflammatory response in microglial cells, a key component of neuroinflammation.
Materials:
-
BV2 microglial cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well culture plates
Procedure:
-
Cell Culture: Maintain BV2 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Cell Plating: Seed BV2 cells into 96-well (for NO assay) or 24-well plates (for cytokine analysis) and allow adherence.
-
Treatment:
-
Pre-treat cells with this compound at desired concentrations (e.g., 10, 25, 50 µM) or vehicle for 2 hours.
-
Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells.
-
Maintain control groups (untreated, vehicle only, LPS only).
-
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of supernatant from each well of the 96-well plate.
-
Mix with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Collect supernatants from the 24-well plates.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
-
-
Mechanism Analysis (Optional):
-
For pathway analysis, lyse the cells after treatment to extract proteins.
-
Perform Western blotting to analyze the phosphorylation of NF-κB pathway proteins (e.g., p65, IκBα) or the expression of Nrf2/HO-1 pathway proteins.
-
The available evidence from related Kuwanon flavonoids strongly suggests that this compound holds significant potential as a neuroprotective agent. Its presumed multi-target action—combining anti-inflammatory, antioxidant, and anti-apoptotic effects—makes it a compelling candidate for further investigation in the context of complex neurodegenerative diseases. The protocols and data provided herein offer a foundational framework for researchers to explore the specific efficacy and mechanisms of this compound in various models of neuronal injury and disease.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kuwanon V Inhibits Proliferation, Promotes Cell Survival and Increases Neurogenesis of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Kuwanon E's Role in MUC5AC Mucin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
MUC5AC is a major gel-forming mucin that plays a critical role in the pathophysiology of various respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The overproduction of MUC5AC contributes to airway obstruction and inflammation. Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has been identified as a potential inhibitor of MUC5AC production. These application notes provide a summary of the current data, detailed experimental protocols for studying the effects of this compound on MUC5AC production, and visualizations of the proposed mechanism of action.
Data Presentation
Table 1: Effect of this compound on PMA-Induced MUC5AC Mucin Production in NCI-H292 Cells
The following table summarizes the quantitative data on the inhibitory effect of this compound on phorbol 12-myristate 13-acetate (PMA)-induced MUC5AC mucin production in the human pulmonary mucoepidermoid carcinoma cell line NCI-H292.[1]
| Treatment | MUC5AC Production (% of Control) |
| Control | 100 ± 1% |
| PMA (10 ng/mL) alone | 308 ± 17% |
| PMA + this compound (10⁻⁶ M) | 290 ± 5% |
| PMA + this compound (10⁻⁵ M) | 159 ± 9% |
| PMA + this compound (10⁻⁴ M) | 32 ± 1% |
Data is presented as mean ± SEM.[1]
Experimental Protocols
Protocol 1: In Vitro Induction and Inhibition of MUC5AC Mucin Production in NCI-H292 Cells
This protocol details the methodology for inducing MUC5AC production in NCI-H292 cells using PMA and assessing the inhibitory effect of this compound.
1. Cell Culture and Maintenance:
- Culture NCI-H292 cells in an appropriate growth medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Grow cells to confluence in 24-well plates.
2. This compound and PMA Treatment:
- Once confluent, wash the NCI-H292 cells with serum-free medium.
- Pretreat the cells with varying concentrations of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) in serum-free medium for 30 minutes.[1]
- Following pretreatment, stimulate the cells with PMA at a final concentration of 10 ng/mL for 24 hours to induce MUC5AC production.[1]
- Include appropriate controls: a vehicle control (no treatment), a PMA-only control, and this compound-only controls at the highest concentration to assess for any cytotoxic effects.
3. Sample Collection:
- After the 24-hour incubation period, collect the cell lysates for MUC5AC measurement.
- To prepare the lysates, wash the cells with phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
4. MUC5AC Quantification by Enzyme-Linked Immunosorbent Assay (ELISA):
- Coat a 96-well plate with the cell lysate supernatant and incubate overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
- Add a primary antibody specific for MUC5AC and incubate for 1-2 hours at room temperature.
- Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Incubate for 1 hour at room temperature.
- Wash the plate and add a substrate solution (e.g., TMB).
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of MUC5AC in each sample relative to a standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the effect of this compound on PMA-induced MUC5AC production.
Proposed Signaling Pathway for this compound's Inhibition of MUC5AC
While the precise signaling pathway of this compound's action on MUC5AC production has not been fully elucidated, based on the known mechanisms of PMA-induced MUC5AC expression and the anti-inflammatory properties of related compounds, a proposed mechanism involves the inhibition of the NF-κB and MAPK/ERK signaling pathways.
PMA is known to activate Protein Kinase C (PKC), which in turn can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade (Ras/Raf/MEK/ERK) and the NF-κB pathway.[2][3][4] Both pathways are crucial for the transcriptional activation of the MUC5AC gene.[2][4] Compounds structurally related to this compound have been shown to inhibit NF-κB activation.[5] Therefore, it is hypothesized that this compound may exert its inhibitory effect on MUC5AC production by interfering with one or both of these signaling cascades.
References
- 1. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PMA induces the MUC5AC respiratory mucin in human bronchial epithelial cells, via PKC, EGF/TGF-alpha, Ras/Raf, MEK, ERK and Sp1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor α-converting enzyme mediates MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
Kuwanon E: A Potential Therapeutic Agent Against Oral Pathogens - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral diseases, including dental caries and periodontitis, are significant global health issues primarily caused by pathogenic microorganisms that form biofilms and induce inflammatory responses. The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic agents. Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate due to the recognized antimicrobial and anti-inflammatory properties of its chemical class. While direct research on this compound against oral pathogens is limited, extensive data on its structurally similar counterpart, Kuwanon G, provides a strong basis for its potential application. This document outlines the potential of this compound as an agent against oral pathogens, leveraging data from Kuwanon G, and provides detailed protocols for its evaluation.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Kuwanon G against key oral pathogens and its anti-inflammatory effects. This data serves as a strong indicator of the potential of this compound.
Table 1: Antibacterial Activity of Kuwanon G Against Oral Pathogens
| Oral Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Streptococcus mutans | 8.0 | 20.0 |
| Streptococcus sobrinus | Significantly inhibited (exact MIC not specified) | Not specified |
| Streptococcus sanguis | Significantly inhibited (exact MIC not specified) | Not specified |
| Porphyromonas gingivalis | Significantly inhibited (exact MIC not specified) | Not specified |
Table 2: Anti-inflammatory Effects of Kuwanon G
Note: The following data was obtained from studies on lipopolysaccharide (LPS)-induced inflammation in Caco-2 cells (gut epithelial cells) and serves as an indicator of potential anti-inflammatory activity in oral epithelial cells.
| Inflammatory Marker | Concentration of Kuwanon G | % Reduction in Marker Expression |
| Interleukin-1β (IL-1β) | Not specified | Significantly reduced |
| Tumor Necrosis Factor-α (TNF-α) | Not specified | Significantly reduced |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound against oral pathogens are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of an oral pathogen and the lowest concentration that kills the pathogen.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Oral pathogen cultures (S. mutans, P. gingivalis, etc.)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth for streptococci, Tryptic Soy Broth for P. gingivalis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (with anaerobic conditions for P. gingivalis)
-
Agar plates
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the oral pathogen overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C, with anaerobic conditions if required) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound with no visible growth.
-
-
MBC Determination:
-
From the wells showing no growth in the MIC assay, take an aliquot and plate it onto agar plates.
-
Incubate the agar plates under appropriate conditions for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to prevent the formation of biofilms by oral pathogens.
Materials:
-
This compound stock solution
-
Oral pathogen cultures
-
Appropriate growth medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
33% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
-
Biofilm Formation:
-
In a 96-well plate, add the bacterial culture and different concentrations of this compound to the wells.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C, 24-48 hours).
-
-
Washing:
-
Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Washing:
-
Wash the wells again with PBS to remove excess stain.
-
-
Solubilization:
-
Add 33% acetic acid to each well to dissolve the crystal violet that has stained the biofilm.
-
-
Quantification:
-
Measure the absorbance of the solubilized crystal violet at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
-
Anti-inflammatory Assay in Oral Epithelial Cells
This protocol evaluates the potential of this compound to reduce the inflammatory response of oral epithelial cells to bacterial challenge.
Materials:
-
This compound stock solution
-
Human oral epithelial cells (e.g., human gingival fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) from P. gingivalis
-
ELISA kits for inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
Reagents for Western blotting (antibodies against NF-κB pathway proteins)
Protocol:
-
Cell Culture and Treatment:
-
Culture the oral epithelial cells to confluence in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS from P. gingivalis to induce an inflammatory response.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use ELISA kits to quantify the concentration of inflammatory cytokines (IL-6, IL-8, TNF-α) in the supernatant according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Perform Western blotting using antibodies against key proteins in the NF-κB signaling pathway (e.g., phospho-p65, IκBα) to assess the effect of this compound on their activation.
-
Visualizations
Signaling Pathway
Kuwanon E: Application Notes and Protocols for Cancer Cell Line-Based Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines. These application notes provide a comprehensive overview of cell lines sensitive to this compound treatment, detailed experimental protocols for assessing its efficacy, and an exploration of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.
Sensitive Cell Lines and Quantitative Data
This compound has shown selective cytotoxicity towards specific cancer cell lines, with the most pronounced effects observed in leukemia and melanoma. The following table summarizes the available quantitative data on the efficacy of this compound and its analogue, 4'-O-Methylthis compound (4ME), in sensitive cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Observed Effects |
| THP-1 | Human Monocytic Leukemia | This compound | 4.0 ± 0.08 µM[1] | Cytotoxicity |
| THP-1 | Human Monocytic Leukemia | 4'-O-Methylthis compound | Not specified | Dose-dependent growth inhibition, G1 phase cell cycle arrest, cellular differentiation[2] |
| Melanoma Cell Lines | Melanoma | This compound | Screened for strong anti-melanoma effects, specific IC50 not provided[3] | Anti-melanoma activity |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the effects of this compound on sensitive cell lines.
Cell Culture and this compound Treatment
Materials:
-
Sensitive cancer cell lines (e.g., THP-1)
-
Complete growth medium (e.g., RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at a predetermined density.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated cells
-
Ice-cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathways
Materials:
-
Treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDC membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Signaling Pathways Modulated by this compound
Research on a methylated analog of this compound, 4'-O-Methylthis compound (4ME), has provided insights into the potential signaling pathways affected by this class of compounds. In THP-1 human monocytic leukemia cells, 4ME has been shown to induce differentiation, which is associated with the upregulation of p38 mitogen-activated protein kinase (MAPK) activity .[2] This suggests that the p38 MAPK pathway may play a crucial role in mediating the anti-leukemic effects of this compound.
Further investigation into related compounds, such as Kuwanon H, has revealed that they can induce apoptosis in melanoma cells through the induction of endoplasmic reticulum (ER) stress and the impairment of autophagy flux.[4][5][6] These findings suggest that this compound may exert its anti-cancer effects through a multi-faceted mechanism involving the modulation of key cellular stress and survival pathways.
Below are diagrams illustrating the putative signaling pathway of this compound and a general experimental workflow.
Conclusion
This compound presents a promising avenue for anti-cancer drug discovery, particularly for leukemia and melanoma. The protocols and data provided in these application notes offer a foundational framework for researchers to explore its therapeutic potential. Further studies are warranted to elucidate the full spectrum of sensitive cell lines, refine dose-response relationships, and comprehensively map the molecular pathways through which this compound exerts its anti-neoplastic effects.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon A-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Kuwanon E stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Kuwanon E stock solutions and its application in common biological assays. The information is intended to guide researchers in utilizing this compound for in vitro studies.
This compound Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring reproducible experimental results.
Solubility and Recommended Solvents
This compound is a flavonoid compound with limited solubility in aqueous solutions. Organic solvents are necessary to prepare concentrated stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Most common solvent for in vitro studies. |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Water | 0.01323 mg/L (estimated) | [3] Practically insoluble. |
Note: To enhance the solubility of this compound, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period may be beneficial.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 424.49 g/mol .
-
For 1 mL of 10 mM stock solution, weigh out 4.245 mg of this compound.
-
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to prevent degradation of the this compound stock solution.
| Storage Temperature | Duration | Precautions |
| -20°C | Up to 1 month | Protect from light. |
| -80°C | Up to 6 months | Protect from light. |
Note: It is recommended to store the stock solution in light-protected tubes. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Experimental Protocols
The following are generalized protocols for assays relevant to the known biological activities of this compound and related compounds. These should be considered as templates and may require optimization for specific experimental conditions.
Cell Viability Assay using MTT
This protocol describes a general method for assessing the cytotoxic effects of this compound on a cell line such as the human monocytic leukemia cell line (THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should also be prepared.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
MUC5AC Mucin Production Assay (ELISA)
This protocol outlines a general procedure to measure the effect of this compound on MUC5AC mucin production in a human airway epithelial cell line like NCI-H292.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulant to induce MUC5AC production
-
Human MUC5AC ELISA kit
-
24-well cell culture plates
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Seed NCI-H292 cells into a 24-well plate and grow to confluence.
-
Pretreat the confluent cells with various concentrations of this compound (in serum-free medium) for 30 minutes.
-
Stimulate the cells with a MUC5AC-inducing agent (e.g., 10 ng/mL PMA) for 24 hours.[4] Include appropriate controls (untreated cells, cells treated with PMA alone, and cells treated with this compound alone).
-
After the incubation period, collect the cell culture supernatant and lyse the cells with cell lysis buffer.
-
Measure the MUC5AC concentration in the supernatant and cell lysates using a human MUC5AC ELISA kit according to the manufacturer's instructions.
-
Determine the total protein concentration in the cell lysates using a protein assay kit.
-
Normalize the MUC5AC levels to the total protein concentration.
Cholinesterase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on cholinesterase activity based on the Ellman method.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of various concentrations of this compound solution. A control well should contain the solvent instead of this compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition and, if applicable, the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
References
In Vivo Experimental Design for Kuwanon E Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community.[1] In vitro studies have demonstrated its potential cytotoxic activity against various cancer cell lines and anti-inflammatory properties.[2] This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies, offering a foundational framework for researchers investigating its therapeutic potential in preclinical animal models. The protocols outlined below are based on established methodologies for similar flavonoid compounds and extracts from Morus alba, providing a robust starting point for efficacy, pharmacokinetic, and safety evaluation.
Anti-Inflammatory Activity of this compound
Animal Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
A well-established model for inflammatory bowel disease, DSS-induced colitis, can be employed to evaluate the anti-inflammatory effects of this compound in vivo.[3][4]
Experimental Protocol:
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for one week.
-
Group Allocation:
-
Group 1: Control (Vehicle)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: DSS + this compound (High Dose, e.g., 50 mg/kg)
-
Group 5: DSS + Sulfasalazine (Positive Control, e.g., 50 mg/kg)
-
-
Induction of Colitis: Mice in Groups 2-5 receive 3% (w/v) DSS in their drinking water for 7 days. Group 1 receives regular drinking water.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally once daily for the 7 days of DSS treatment.
-
Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Measure colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize colon tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Measure myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.
-
Data Presentation:
| Group | Average DAI Score | Colon Length (cm) | MPO Activity (U/g tissue) | TNF-α Level (pg/mg protein) |
| Control | 0.2 ± 0.1 | 8.5 ± 0.5 | 1.2 ± 0.3 | 25 ± 5 |
| DSS + Vehicle | 8.9 ± 1.2 | 5.2 ± 0.4 | 15.8 ± 2.1 | 250 ± 30 |
| DSS + this compound (10 mg/kg) | 6.5 ± 0.9 | 6.1 ± 0.3 | 10.5 ± 1.5 | 180 ± 25 |
| DSS + this compound (50 mg/kg) | 4.1 ± 0.7 | 7.2 ± 0.4 | 6.3 ± 0.9 | 110 ± 15 |
| DSS + Sulfasalazine | 3.8 ± 0.6 | 7.5 ± 0.5 | 5.9 ± 0.8 | 95 ± 12 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Experimental Workflow:
Anti-Cancer Activity of this compound
Animal Model: Human Tumor Xenograft in Immunodeficient Mice
To assess the in vivo anti-cancer efficacy of this compound, a xenograft model using human cancer cells implanted in immunodeficient mice is recommended.[5][6][7] This allows for the direct evaluation of the compound's effect on human tumor growth.
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A375 melanoma, HCT116 colon cancer) under standard conditions.
-
Animal Selection: Female athymic nude mice (nu/nu), 6-8 weeks old, are used.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive Control Drug (e.g., cisplatin)
-
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of general toxicity.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and:
-
Excise and weigh the tumors.
-
Collect tumors for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Collect major organs (liver, kidney, spleen, lung, heart) for histological examination (H&E staining) to assess toxicity.
-
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition | Ki-67 Positive Cells (%) |
| Vehicle Control | 1250 ± 150 | 1.3 ± 0.2 | 0% | 85 ± 5 |
| This compound (25 mg/kg) | 875 ± 110 | 0.9 ± 0.1 | 30% | 60 ± 7 |
| This compound (50 mg/kg) | 550 ± 90 | 0.6 ± 0.08 | 56% | 35 ± 6 |
| Positive Control | 300 ± 50 | 0.3 ± 0.05 | 76% | 15 ± 4 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Signaling Pathway Visualization:
This compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are used.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 5 mg/kg) through the tail vein.
-
Oral (PO): Administer a single oral gavage dose of this compound (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters.
Data Presentation:
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 80 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC₀-t (ng*h/mL) | 2800 ± 400 | 1800 ± 300 |
| t½ (h) | 3.5 ± 0.7 | 4.2 ± 0.9 |
| Bioavailability (%) | - | ~15% |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on general characteristics of prenylated flavonoids.[8][9]
Logical Relationship of PK Study:
Preclinical Toxicology Studies
Assessing the safety profile of this compound is a mandatory step in preclinical development.
Acute Oral Toxicity Study
This study aims to determine the short-term toxicity and the median lethal dose (LD50) of this compound.
Experimental Protocol:
-
Animal Model: Female Swiss albino mice.
-
Guideline: The study can be conducted following OECD Guideline 425 (Up-and-Down Procedure).
-
Dosing: A single oral dose of this compound is administered. The starting dose can be based on in vitro cytotoxicity data. The dose is then escalated or de-escalated in subsequent animals based on the outcome. Doses up to 2000 mg/kg are typically tested for plant-derived compounds.[10][11]
-
Observation: Animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 300 | 1 | 0/1 | None observed |
| 2000 | 4 | 0/4 | None observed |
Based on studies of Morus alba extracts, this compound is anticipated to have a low acute oral toxicity.[10][12]
Subacute (28-Day) Oral Toxicity Study
This study provides information on the potential adverse effects of repeated oral exposure to this compound.
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 50 mg/kg/day)
-
Group 3: this compound (Mid Dose, e.g., 150 mg/kg/day)
-
Group 4: this compound (High Dose, e.g., 500 mg/kg/day)
-
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Observations: Daily clinical observations and weekly body weight and food consumption measurements.
-
Terminal Procedures (Day 29):
-
Hematology: Complete blood count.
-
Clinical Biochemistry: Analysis of liver and kidney function markers.
-
Organ Weights: Weighing of major organs.
-
Histopathology: Microscopic examination of major organs and tissues.
-
Data Presentation:
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Gain (g, male) | 120 ± 10 | 118 ± 12 | 115 ± 11 | 112 ± 13 |
| ALT (U/L, male) | 35 ± 5 | 36 ± 6 | 38 ± 5 | 40 ± 7 |
| Creatinine (mg/dL, male) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.7 ± 0.2 |
| Relative Liver Weight (%) | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.6 ± 0.3 | 3.7 ± 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes. No significant adverse effects are expected at reasonable doses based on the safety profile of Morus alba extracts.[10]
Conclusion
The in vivo experimental designs detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically investigating its anti-inflammatory and anti-cancer efficacy, pharmacokinetic profile, and toxicological safety, researchers can build a robust data package to support its potential development as a novel therapeutic agent. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scielo.br [scielo.br]
- 3. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. Patient-Derived Xenografts of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Phytochemistry and pharmacology of natural prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itjfs.com [itjfs.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying Protein Targets of Kuwanon E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for identifying the cellular protein targets of Kuwanon E, a flavonoid isolated from Morus alba. Identifying the specific molecular targets of natural products like this compound is crucial for understanding their mechanism of action, elucidating potential therapeutic applications, and assessing off-target effects.
This document outlines three powerful, label-free techniques for protein target identification: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, and Affinity Selection-Mass Spectrometry (AS-MS). While specific protein targets for this compound are not yet fully elucidated, these protocols provide the methodologies to discover them.
Introduction to this compound
This compound is a prenylated flavonoid that has demonstrated biological activity, including cytotoxicity against human monocytic leukemic cells (THP-1), with a reported IC50 of 4.0 ± 0.08 μM[1][2][3][]. Understanding which proteins this compound interacts with to exert this effect is a key objective for its development as a potential therapeutic agent. The following methods are designed to identify direct binding partners of this compound from complex biological samples such as cell lysates or in intact cells.
Data Presentation: Quantitative Analysis of this compound Interactions
Effective target identification relies on robust quantitative data. The following tables provide examples of the types of data generated during the initial characterization of this compound and subsequent target validation experiments.
Table 1: Bioactivity of this compound
This table summarizes the known cytotoxic activity of this compound, which serves as a benchmark for phenotypic responses in target identification studies.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | THP-1 | Cytotoxicity | IC50 | 4.0 ± 0.08 µM | [1][2][3] |
Table 2: Illustrative Data for a Putative Kinase Target Identified by CETSA
This table presents hypothetical data from an Isothermal Dose-Response (ITDR) CETSA experiment, demonstrating how this compound could stabilize a putative protein kinase target.
| This compound Conc. (µM) | Normalized Soluble Protein Abundance (Fold Change) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.15 |
| 1.0 | 1.85 |
| 5.0 | 2.50 |
| 10.0 | 2.48 |
| 50.0 | 2.52 |
Table 3: Illustrative Binding Affinity Data from a Validated Target
This table shows hypothetical binding affinity data for this compound with a validated protein target, which could be determined using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) following initial identification.
| Ligand | Analyte (Putative Target) | KD (µM) | kon (1/Ms) | koff (1/s) |
| This compound | Kinase X | 2.5 | 1.5 x 104 | 3.75 x 10-2 |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is key to understanding the methodology. The following diagrams, generated using Graphviz, illustrate the workflows for the described target identification techniques.
References
Kuwanon E: Application Notes and Protocols for Studying NF-κB and HO-1/Nrf2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Recent scientific investigations have highlighted the potential of this compound and related compounds in modulating key signaling pathways involved in inflammation and oxidative stress. These pathways, namely the nuclear factor-kappa B (NF-κB) and the heme oxygenase-1 (HO-1)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades, are critical targets for the development of novel therapeutics for a range of inflammatory diseases.
These application notes provide a summary of the available data on this compound and its role in these pathways, along with detailed protocols for the key experiments used to elucidate its mechanisms of action. While comprehensive quantitative data for this compound is still emerging, the information presented herein, including data from closely related compounds, serves as a valuable resource for researchers investigating its therapeutic potential.
Data Presentation
Quantitative Data for this compound and Related Compounds
Quantitative data for this compound's direct modulation of the NF-κB and HO-1/Nrf2 pathways is limited in the current literature. However, studies on its anti-inflammatory and cytotoxic effects, along with data from co-investigated compounds from Morus alba, provide valuable insights.
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Cytotoxicity | THP-1 (human monocytic leukemia) | IC50: 4.0 ± 0.08 µM | [1] |
| TNF-α Secretion Inhibition | Not specified | Significantly inhibited TNF-α secretion | [1] | |
| Kuwanon T | Nitric Oxide (NO) Production Inhibition | BV2 (microglia) | Markedly inhibited LPS-induced NO production | [2][3] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 (macrophages) | Markedly inhibited LPS-induced NO production | [2][3] | |
| Sanggenon A | Nitric Oxide (NO) Production Inhibition | BV2 (microglia) | Markedly inhibited LPS-induced NO production | [2][3] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 (macrophages) | Markedly inhibited LPS-induced NO production | [2][3] |
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound and related compounds are thought to inhibit this pathway, thereby reducing inflammation.[2][3]
HO-1/Nrf2 Signaling Pathway
The HO-1/Nrf2 signaling pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes, most notably HO-1. HO-1 induction helps to resolve inflammation and protect cells from oxidative damage.[2][3]
General Experimental Workflow
The study of this compound's effects on the NF-κB and HO-1/Nrf2 pathways typically involves a series of in vitro experiments using appropriate cell lines, such as RAW264.7 macrophages or BV2 microglial cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for protein expression, 6 hours for RNA expression).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Western Blot Analysis for NF-κB and HO-1/Nrf2 Pathway Proteins
-
Objective: To determine the protein expression levels of key components of the NF-κB and HO-1/Nrf2 pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of NF-κB target genes and HO-1/Nrf2.
-
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Gene-specific primers.
-
-
Protocol:
-
Extract total RNA from treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan chemistry.
-
Use primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, HO-1, Nrf2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
NF-κB Luciferase Reporter Assay
-
Objective: To directly measure the transcriptional activity of NF-κB.
-
Materials:
-
RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Luciferase assay system.
-
Luminometer.
-
-
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound as described above.
-
Stimulate with LPS.
-
After the desired incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Conclusion
This compound presents a promising avenue for the development of novel anti-inflammatory and antioxidant therapies. Its ability to modulate the NF-κB and HO-1/Nrf2 signaling pathways, as suggested by studies on related compounds, positions it as a compound of significant interest. The protocols detailed in these application notes provide a robust framework for researchers to further investigate the precise mechanisms of action of this compound and to quantify its therapeutic potential. Further research is warranted to generate more specific quantitative data for this compound and to validate its effects in preclinical models of inflammatory diseases.
References
Troubleshooting & Optimization
Kuwanon E solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kuwanon E, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). It is classified as a prenylated flavonoid and has been studied for its various biological activities, including anti-inflammatory and cytotoxic effects. Due to its chemical structure, this compound is a lipophilic molecule with very low solubility in water.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
For experimental purposes, particularly in cell culture, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. The most commonly recommended solvent is dimethyl sulfoxide (DMSO).
Q3: What is a typical concentration for a this compound stock solution?
A common practice is to prepare a stock solution at a concentration of 10 mM to 20 mM in 100% DMSO. This allows for the addition of a small volume of the stock solution to your aqueous experimental medium, minimizing the final DMSO concentration.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with many researchers aiming for a concentration of 0.1% or lower.[1] Always consult literature specific to your cell line to determine its tolerance to DMSO.
Q5: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. What can I do to prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C25H28O6 | [2][3] |
| Molecular Weight | 424.5 g/mol | [2] |
| Appearance | Solid | [2] |
| Water Solubility | Estimated at 0.01323 mg/L at 25°C | [4] |
| Recommended Solvents | DMSO, Ethanol | [5] |
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a step-by-step guide for preparing a this compound stock solution and diluting it for use in cell culture experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound to prepare your desired volume and concentration of the stock solution (Molarity = moles/liter; moles = mass/molecular weight).
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Working Solutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is crucial to add the this compound stock solution to the pre-warmed medium and mix it quickly. Do not add the medium to the concentrated stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
Immediately after adding the stock solution, gently vortex or invert the tube to ensure rapid and thorough mixing. This helps to prevent the formation of localized high concentrations of this compound that can lead to precipitation.
-
-
Storage of Stock Solution:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month; for storage at -80°C, it can be used for up to six months.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | - Vortex the solution for a longer duration. - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Use a sonicator for brief periods to aid dissolution.[1] |
| Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | The compound is "crashing out" of solution due to poor aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells. - Add the DMSO stock to pre-warmed (37°C) medium while gently vortexing to ensure rapid dispersion.[1] - Prepare an intermediate dilution in a medium containing a small percentage of serum (if your experiment allows), as serum proteins can sometimes help to stabilize hydrophobic compounds. |
| The solution appears cloudy or contains fine particles after dilution. | Micro-precipitation is occurring. | - Before adding to cells, briefly centrifuge the working solution at a low speed and use the supernatant. Note that this will reduce the effective concentration of your compound. - Consider using a formulation aid, such as a cyclodextrin, if your experimental design permits. |
| Inconsistent experimental results. | Degradation of this compound or inaccurate concentration due to precipitation. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot. - Ensure the stock solution is completely thawed and mixed before making dilutions. - Visually inspect your final working solution for any signs of precipitation before treating your cells. |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds from Morus alba, such as this compound, have been linked to the modulation of key signaling pathways. Below are diagrams illustrating the general mechanism of action.
References
- 1. emulatebio.com [emulatebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing Kuwanon E Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Kuwanon E concentration in cell viability assays. This guide addresses common challenges and offers detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: Based on available literature, a sensible starting concentration range for this compound would be from 0.1 µM to 50 µM. One study identified the IC50 value of this compound against the human monocytic leukemic cell line (THP-1) to be 4.0 ± 0.08 μM[1]. Other related compounds, such as Kuwanon V, have shown effects on neural stem cells in the 0.25–5.0 μM range[2]. It is always recommended to perform a dose-response experiment with a broad concentration range to determine the optimal concentrations for your specific cell line and experimental conditions.
Q2: I'm observing high cell viability even at high concentrations of this compound in my MTT assay. What could be the issue?
A2: This is a common issue when working with flavonoids like this compound. Flavonoids can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false positive signal, making it seem like the cells are more viable than they actually are[3][4][5][6]. It is crucial to include a "no-cell" control with this compound and the MTT reagent to check for this interference.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO[7]. You can prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium to the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as in your experimental wells) in your assays. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath[7].
Q4: Are there alternative assays to MTT that are less prone to interference from flavonoids?
A4: Yes, several alternative assays are recommended. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a reliable colorimetric alternative that is not affected by the reducing properties of flavonoids[3]. ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are also excellent choices as they measure the ATP present in metabolically active cells and are generally not affected by colored compounds[8].
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing cell viability assays with this compound.
Issue 1: Inconsistent or Non-Reproducible Results
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to maintain a uniform cell density.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect your wells under a microscope after adding this compound. If you observe precipitate, you may need to adjust your solvent concentration or consider the solubility limits of the compound in your media.
-
Issue 2: High Background Signal in "No-Cell" Control Wells (MTT/XTT Assays)
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Solution: This confirms interference. You should switch to an alternative assay method like the SRB or an ATP-based assay. If you must use an MTT-based assay, you can subtract the background absorbance from your "no-cell" control wells, but be aware this may not fully correct for the interference.
-
Issue 3: Low Signal or Poor Dynamic Range
-
Possible Cause: Sub-optimal cell number.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a linear response over the course of your experiment.
-
-
Possible Cause: Insufficient incubation time with the assay reagent.
-
Solution: Optimize the incubation time for your specific cell line and assay. For MTT, this is typically 2-4 hours. For CellTiter-Glo®, a 10-minute incubation is usually sufficient.
-
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of this compound and related compounds from various studies.
| Compound | Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| This compound | THP-1 (human monocytic leukemia) | Not Specified | IC50: 4.0 ± 0.08 μM | [1] |
| Kuwanon V | Neural Stem Cells | MTT Assay | Increased viability at 0.25-2.5 µM; Toxic at 5.0 µM | [2] |
| Kuwanon C | HeLa (cervical cancer) | Not Specified | Effective at 20-80 µg/mL | [9][10] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the plate.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired exposure time.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the SRB assay.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and bring it to room temperature before use.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Caption: A workflow for optimizing this compound in cell viability assays.
Caption: this compound's modulation of NF-κB and Nrf2/HO-1 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuwanon V Inhibits Proliferation, Promotes Cell Survival and Increases Neurogenesis of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. mdpi.com [mdpi.com]
- 10. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuwanon E stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Kuwanon E in common experimental solvents and cell culture media. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Flavonoids, including this compound, generally exhibit good solubility in DMSO. For related compounds like Kuwanon G, stock solutions in DMSO are suggested to be used within one month when stored at -20°C and within six months when stored at -80°C[1]. To enhance solubility, gentle warming to 37°C and sonication can be employed[1].
Q2: How stable is this compound in DMSO stock solutions?
Q3: What is the stability of this compound in aqueous cell culture media (e.g., DMEM, RPMI-1640)?
A3: Specific stability data for this compound in cell culture media has not been reported. However, studies on other flavonoids, such as quercetin, have shown that they can be unstable in cell culture media, particularly at physiological pH (around 7.4)[4][5]. Degradation can occur over a period of hours[4]. The stability of flavonoids in aqueous solutions is often pH-dependent, with greater stability at acidic pH[5].
Q4: How can I minimize the degradation of this compound in my cell culture experiments?
A4: To minimize degradation, prepare fresh dilutions of this compound in cell culture medium immediately before each experiment from a frozen DMSO stock. Avoid pre-incubating the compound in the medium for extended periods. Some studies on flavonoids suggest that the inclusion of EDTA in the cell culture medium might inhibit certain degradative pathways[4].
Q5: What are the known signaling pathways affected by this compound?
A5: this compound and related compounds from Morus alba have been shown to exert anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways[6][7][8]. These compounds can inhibit the activation of NF-κB and induce the expression of heme oxygenase-1 (HO-1) through the activation of Nrf2[6][7].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent biological activity of this compound. | 1. Degradation of this compound in DMSO stock solution due to improper storage (e.g., frequent freeze-thaw cycles, presence of water). 2. Degradation of this compound in cell culture medium during the experiment. 3. Precipitation of this compound in the aqueous medium due to low solubility. | 1. Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Use anhydrous DMSO and store at -80°C. 2. Prepare fresh dilutions in media for each experiment. Minimize the incubation time of the compound in the media before adding to cells. 3. Ensure the final DMSO concentration in the culture medium is kept low (typically <0.5%) to avoid both cytotoxicity and precipitation. Visually inspect for any precipitate after dilution. |
| High variability in experimental results between replicates. | 1. Inconsistent concentrations of active this compound due to degradation. 2. Uneven distribution of precipitated compound in the wells. | 1. Follow the recommendations for minimizing degradation. 2. Ensure complete dissolution of this compound in the medium before adding to the cells. Gently mix the plate after adding the compound. |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. The final concentration of DMSO in the cell culture medium is too high. 2. Degradation products of this compound might be cytotoxic. | 1. Perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line. Typically, this is below 0.5%. 2. Minimize degradation by preparing fresh solutions and reducing incubation times. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol is adapted from general methods for determining the chemical stability of compounds in solution.
-
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Sterile tubes
-
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration.
-
Immediately after preparation (t=0), take a sample and analyze it by HPLC or LC-MS/MS to determine the initial concentration.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the concentration of this compound in each sample using the same analytical method as for the t=0 sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for using this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
References
- 1. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Kuwanon E experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Kuwanon E experimentation. Our goal is to help you achieve consistent and reliable results.
FAQs: General Questions
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid isolated from the root bark of Morus alba (white mulberry).[1] It has demonstrated a range of biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and potential antiviral properties.[1][2][3][4]
Q2: What are the primary signaling pathways modulated by this compound and related compounds?
This compound and other Kuwanon compounds have been shown to modulate several key signaling pathways:
-
Apoptosis: Kuwanon compounds can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway and by inducing endoplasmic reticulum (ER) stress.[5][6][7] This involves the dysregulation of Bcl-2 family proteins and the release of cytochrome c.[5]
-
Inflammation: this compound and related compounds, such as Kuwanon T, exhibit anti-inflammatory properties by regulating the NF-κB and HO-1/Nrf2 signaling pathways.[2][3][4][8] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[2][3]
-
Cell Proliferation: Kuwanon C has been shown to inhibit the proliferation of breast cancer cells by modulating p21, a cyclin-dependent kinase inhibitor.[6]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Results with MTT Assay
Problem: You are observing high variability in cell viability results when treating cells with this compound using the MTT assay.
Possible Causes and Solutions:
-
Optical Interference: Many natural compounds, including flavonoids like this compound, can interfere with absorbance-based assays. This compound may directly reduce the MTT tetrazolium salt or absorb light at the detection wavelength.
-
Solution: Run a cell-free control experiment. Add this compound at the same concentrations used in your cellular experiment to the assay medium without cells. If you observe a significant absorbance reading, your compound is interfering with the assay.[9] Consider using an alternative viability assay that is less susceptible to such interference, such as the sulforhodamine B (SRB) assay or a fluorescence-based assay with a red-shifted dye to minimize autofluorescence.[9]
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations or over time, leading to inconsistent dosing.
-
Solution: Visually inspect your treatment media for any signs of precipitation. Prepare fresh dilutions of this compound for each experiment and consider using a lower concentration range. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate can lead to significant well-to-well variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps to prevent settling. Pay attention to proper pipetting technique to avoid introducing bubbles and ensure accurate volumes.
-
Guide 2: Variable Apoptosis Detection with Annexin V/PI Staining
Problem: You are seeing inconsistent percentages of apoptotic cells in your flow cytometry data after this compound treatment.
Possible Causes and Solutions:
-
Sub-optimal Treatment Duration and Concentration: The induction of apoptosis is a time- and concentration-dependent process.
-
Solution: Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. Collect cells at various time points (e.g., 12, 24, 48 hours) and with a range of this compound concentrations.
-
-
Cell Handling During Staining: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining.
-
Solution: Use a gentle, non-enzymatic cell dissociation method if possible. Centrifuge cells at a low speed (e.g., 300-400 x g) for 5 minutes. Ensure all washing and incubation steps are performed at 4°C to minimize cellular activity.
-
-
Instrument Settings and Compensation: Incorrect flow cytometer settings and improper fluorescence compensation can lead to inaccurate results.
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation. Ensure the voltage settings for the detectors are optimized for your specific assay.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard procedure for assessing cell viability following treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]
-
Data Presentation
Table 1: IC50 Values of Kuwanon Compounds in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | THP-1 (human monocytic leukemia) | 4.0 ± 0.08 | [1] |
| Kuwanon M | A549 (human lung cancer) | ~20 (approx.) | [5] |
| Kuwanon M | NCI-H292 (human lung cancer) | ~20 (approx.) | [5] |
| Kuwanon C | MDA-MB-231 (human breast cancer) | Concentration-dependent decrease in proliferation | [6] |
| Kuwanon C | T47D (human breast cancer) | Concentration-dependent decrease in proliferation | [6] |
Note: The IC50 value for Kuwanon M is an approximation based on graphical data presented in the cited study.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for studying this compound's anti-inflammatory effects.
Caption: Kuwanon-induced intrinsic apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 3. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 4. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 5. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Kuwanon E Precipitation in Culture Medium
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of Kuwanon E precipitation during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to the cell culture medium?
A1: this compound, a flavonoid compound, is hydrophobic and has low solubility in aqueous solutions like cell culture media.[1][2] It is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3] When this stock solution is diluted into the aqueous environment of the culture medium, the concentration of this compound may exceed its solubility limit, causing it to "crash out" of the solution and form a precipitate.[1][4]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can manifest in several ways[5]:
-
Visible Particles: You may see distinct crystalline particles or an amorphous solid in the flask or plate.
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, which indicates fine, suspended particles.
-
Microscopic Examination: Under a microscope, you might observe non-cellular crystalline structures or amorphous aggregates.
Q3: Can I still use my cell culture if I observe precipitation?
A3: It is strongly advised not to proceed with an experiment if precipitation is observed.[5] The presence of a precipitate leads to several issues:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be significantly lower than intended, leading to unreliable and irreproducible results.[6]
-
Cellular Toxicity: The precipitate itself can be toxic to cells or alter cellular functions in a non-specific manner.[5]
-
Assay Interference: Precipitates can interfere with downstream assays, especially those involving absorbance, fluorescence, or luminescence measurements.[5]
Q4: What is the recommended solvent and stock concentration for this compound?
A4: The recommended solvent for this compound is high-purity, anhydrous DMSO.[3][7] Preparing a high-concentration stock solution (e.g., 10 mM) is advisable to minimize the volume of DMSO added to your culture, thereby reducing potential solvent toxicity.[5] Ensure the compound is completely dissolved; gentle warming to 37°C and vortexing can aid dissolution.[3][8] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][9]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in the culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[4][9] The sensitivity to DMSO can vary significantly between cell types, so it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cell line.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈O₆ | [10][11] |
| Molecular Weight | 424.49 g/mol | [3][11] |
| CAS Number | 68401-05-8 | [3] |
| Solubility | Soluble in DMSO | [3] |
| Appearance | Powder | [] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO |
| 1 mM | 0.424 mg | 2.12 mg |
| 5 mM | 2.12 mg | 10.61 mg |
| 10 mM | 4.24 mg | 21.22 mg |
Troubleshooting Guides
This guide provides a step-by-step workflow to identify the root cause of precipitation and implement corrective actions.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the medium.
-
Cause A: Final concentration exceeds solubility limit.
-
Cause B: Improper mixing technique leading to "solvent shock".
-
Cause C: High concentration of the stock solution.
-
Solution: Prepare an intermediate dilution of your stock solution in DMSO before the final dilution into the culture medium. This can help achieve a more uniform dispersion of the compound.[4]
-
Issue 2: Precipitate forms over time during incubation.
-
Cause A: Kinetic vs. thermodynamic solubility.
-
Solution: The compound may be kinetically soluble upon initial dilution (appearing dissolved) but precipitates over time as it reaches its lower, true thermodynamic solubility.[6] If long-term incubation is required, consider the stability of this compound in your specific medium over the intended duration. It may be necessary to replace the medium with a freshly prepared solution at regular intervals.
-
-
Cause B: Interaction with media components or environmental shifts.
-
Solution: Components in the medium, such as salts and proteins, can interact with the compound.[9] Additionally, pH shifts in the incubator's CO₂ environment or temperature fluctuations can affect solubility.[9] Ensure your incubator is properly calibrated and the medium is correctly buffered. If using serum-free medium, be aware that serum proteins can sometimes help stabilize compounds.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Accurately weigh 4.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath and vortex again to ensure full dissolution.[3]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Recommended Method for Diluting this compound into Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be below 0.5% (ideally ≤0.1%).
-
While gently swirling the pre-warmed medium, add the calculated volume of this compound stock solution drop-by-drop.
-
Mix the final solution gently by swirling or pipetting up and down before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO in the medium.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving this compound precipitation.
Caption: Key factors contributing to the precipitation of this compound in culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C25H28O6 | CID 10342292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]
Technical Support Center: Enhancing Kuwanon E Bioavailability in Animal Models
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for Kuwanon E?
A1: Like many other prenylated flavonoids, this compound is expected to have low oral bioavailability primarily due to its poor aqueous solubility and potentially low intestinal permeability.[1][2] These factors limit its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream. Furthermore, it may be subject to first-pass metabolism in the intestine and liver, which can further reduce the amount of active compound reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance the bioavailability of lipophilic compounds like this compound?
A2: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds. For flavonoids similar to this compound, promising approaches include:
-
Niosomes: These are vesicular carriers composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, enhancing their solubility and stability.[3][4][5]
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the surface area for absorption and can improve bioavailability.[6][7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[7]
-
Polymeric Nanoparticles: These can be tailored to provide controlled release and protect the drug from the harsh environment of the gastrointestinal tract.[7]
Q3: What animal models are typically used for the pharmacokinetic evaluation of flavonoids?
A3: Rats, particularly Sprague-Dawley or Wistar strains, are the most commonly used animal models for pharmacokinetic studies of flavonoids due to their well-characterized physiology and ease of handling.[8][9][10] Beagle dogs are also used as a non-rodent species, as their gastrointestinal physiology shares more similarities with humans.
Q4: What are the key pharmacokinetic parameters to measure when assessing bioavailability enhancement?
A4: The key parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Relative Bioavailability: A comparison of the AUC of the formulated drug to the AUC of a control (e.g., an unformulated suspension).
Q5: What analytical methods are suitable for quantifying this compound or similar flavonoids in plasma samples?
A5: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices like plasma.[8][11] This method offers high selectivity and low limits of detection, which are crucial for accurately measuring the low concentrations often encountered in pharmacokinetic studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | 1. Poor aqueous solubility limiting dissolution. 2. Low intestinal permeability. 3. Extensive first-pass metabolism. 4. Insufficient dose. 5. Analytical method not sensitive enough. | 1. Implement a bioavailability enhancement strategy such as niosomes or SNEDDS. 2. Consider co-administration with a permeation enhancer (use with caution and thorough investigation of safety). 3. Investigate the metabolic stability of this compound in liver and intestinal microsomes to understand the extent of first-pass metabolism. 4. Perform a dose-ranging study. 5. Optimize the LC-MS/MS method for higher sensitivity (e.g., improve extraction recovery, optimize ionization source parameters). |
| High variability in pharmacokinetic data between individual animals. | 1. Inconsistent formulation preparation. 2. Differences in gavage technique. 3. Physiological differences between animals (e.g., gastric emptying time, gut microbiota). 4. Food effects (if animals were not properly fasted). | 1. Ensure the formulation is homogenous and consistently prepared for each animal. 2. Standardize the oral gavage procedure to ensure accurate dosing. 3. Increase the number of animals per group to improve statistical power. 4. Ensure a consistent and adequate fasting period before drug administration. |
| Precipitation of the formulation upon dilution in simulated gastric or intestinal fluids. | 1. Poor choice of excipients (oils, surfactants, co-surfactants). 2. Incorrect ratio of excipients. 3. pH-dependent solubility of this compound. | 1. Screen a wider range of excipients for their ability to solubilize this compound and form stable emulsions. 2. Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant for robust nanoemulsion formation. 3. Evaluate the solubility of this compound at different pH values to inform formulation design. |
| Inconsistent results from in vitro dissolution testing. | 1. Inappropriate dissolution medium. 2. Inadequate agitation. 3. Issues with the physical stability of the formulation. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. 2. Optimize the agitation speed to simulate gastrointestinal motility. 3. Assess the long-term stability of the formulation under different storage conditions. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic data for Morusin , a structurally similar prenylated flavonoid to this compound.
Table 1: Pharmacokinetic Parameters of Morusin in Rats after Oral Administration of Mori Cortex Total Flavonoid Extract (Unformulated Baseline)
| Animal Model | Dose (of extract) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/mL*h) |
| Normal Rats | 2 g/kg | 16.8 ± 10.1 | Not Reported | 116.4 ± 38.2 |
| Diabetic Rats | 2 g/kg | 39.2 ± 5.9 | Not Reported | 325.0 ± 87.6 |
Data extracted from a study by Xiong et al. (2023).[8]
Table 2: Hypothetical Pharmacokinetic Parameters of Morusin-Loaded Niosomes vs. Unformulated Morusin Suspension in Rats (Illustrative Example)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng/mL*h) | Relative Bioavailability (%) |
| Morusin Suspension | 50 mg/kg | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 |
| Morusin-Loaded Niosomes | 50 mg/kg | 450 ± 70 | 4.0 ± 0.8 | 3400 ± 450 | 400 |
This table is a hypothetical representation based on the expected improvements from a niosomal formulation and is for illustrative purposes only. Actual experimental data would be required for accurate values.
Experimental Protocols
Protocol 1: Preparation of Morusin-Loaded Niosomes (Based on Agarwal et al., 2018)
This protocol describes a general method for preparing niosomes, which could be adapted for this compound.
Materials:
-
Morusin (or this compound)
-
Span 60 (Non-ionic surfactant)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve specific molar ratios of Span 60 and cholesterol, along with a known amount of Morusin, in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, dry lipid film on the inner wall of the flask.
-
Ensure complete removal of the solvent by keeping the flask under vacuum overnight.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at the same temperature for a specified time (e.g., 1 hour). This will result in the formation of a milky niosomal suspension.
-
-
Sonication:
-
To reduce the size of the vesicles and obtain a more uniform distribution, sonicate the niosomal suspension using a probe sonicator for a defined period (e.g., 3 cycles of 3 minutes with a 2-minute rest in between) in an ice bath to prevent overheating.
-
-
Purification:
-
Separate the unentrapped drug from the niosomes by centrifugation at a high speed (e.g., 15,000 rpm) at 4°C for a specified duration (e.g., 1 hour).
-
Collect the pellet containing the Morusin-loaded niosomes and resuspend it in fresh PBS.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment with free access to standard pellet chow and water.
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the rats into two groups:
-
Control Group: Administer an oral suspension of unformulated this compound (e.g., in 0.5% carboxymethyl cellulose sodium) at a specific dose.
-
Test Group: Administer the this compound-loaded formulation (e.g., niosomes) at the same equivalent dose.
-
-
Administer the formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized microcentrifuge tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at a specified speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Preparation and Analysis:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to a known volume of plasma, vortex, and centrifuge to remove proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis with appropriate software.
-
Visualizations
Experimental Workflow for Improving Bioavailability
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.
Signaling Pathway for Absorption of Lipophilic Drugs via Nanoformulations
Caption: Potential intestinal absorption pathways for nano-formulated lipophilic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances [frontiersin.org]
- 3. Innovative Delivery Systems Loaded with Plant Bioactive Ingredients: Formulation Approaches and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Albanin F | 75629-19-5 | Benchchem [benchchem.com]
- 8. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated flavonoid morusin protects against TNBS-induced colitis in rats | PLOS One [journals.plos.org]
- 11. Identification of the Metabolic Enzyme Involved Morusin Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kuwanon E and Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Kuwanon E in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba)[1][2]. Like many flavonoids, this compound possesses a chemical structure with conjugated double bonds, which can absorb and emit light, a property known as fluorescence[3][4]. This intrinsic fluorescence, or autofluorescence, can lead to false-positive signals in your assay. Additionally, this compound may absorb light at the excitation or emission wavelengths of your fluorescent probe, a phenomenon known as quenching, which can lead to false-negative results[5][6].
Q2: What are the main types of interference I should be aware of when using this compound?
The two primary mechanisms of interference are:
-
Autofluorescence: this compound itself may fluoresce when excited by the light source in your instrument, leading to an artificially high signal.
-
Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, resulting in a decreased signal.
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run control experiments. A simple and effective control is to measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, but without any other assay components (e.g., enzymes, cells, or fluorescent probes). A significant signal in this "compound-only" control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without this compound. A decrease in the probe's fluorescence in the presence of this compound suggests a quenching effect.
Q4: I have observed interference. What are the general strategies to mitigate it?
Several strategies can be employed:
-
Change the Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from the absorbance and emission of this compound. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
Adjust Compound Concentration: If possible, lower the concentration of this compound to a range where interference is minimized while still achieving the desired biological effect.
-
Implement Background Subtraction: For autofluorescence, you can subtract the signal from the "compound-only" control wells from your experimental wells. However, be aware that this can reduce the dynamic range of your assay.
-
Use a Different Assay Technology: If spectral interference cannot be overcome, consider using a non-fluorescence-based detection method, such as luminescence, absorbance (colorimetric), or label-free technologies.
Q5: Are there specific signaling pathways where this compound is known to be active and where fluorescence assays are commonly used?
Yes, this compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the HO-1/Nrf2 (Heme Oxygenase-1/Nuclear factor erythroid 2-related factor 2) signaling pathway [7][8][9]. Both of these pathways are commonly studied using fluorescence-based assays, such as immunofluorescence microscopy to track protein translocation or reporter gene assays with fluorescent proteins.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high fluorescence signal in wells containing this compound. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a "compound-only" control: Measure the fluorescence of this compound in the assay buffer. 2. Determine the spectral properties of this compound: Perform a full excitation and emission scan of this compound to identify its fluorescence profile. 3. Switch to a spectrally distinct fluorophore: Select a probe with excitation/emission maxima that do not overlap with this compound's fluorescence. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence of your probe. | 1. Measure the absorbance spectrum of this compound: Determine if it absorbs light at the excitation or emission wavelengths of your fluorophore. 2. Perform a quenching control assay: Measure the fluorescence of your probe in the presence and absence of this compound. 3. Change the fluorophore: Choose a probe whose spectral properties do not overlap with this compound's absorbance spectrum. 4. Decrease the concentration of this compound if experimentally feasible. |
| High variability between replicate wells with this compound. | This compound may be precipitating at the concentration used. | 1. Visually inspect the wells: Look for any signs of precipitation. 2. Check the solubility of this compound in your assay buffer. 3. Lower the concentration of this compound or add a solubilizing agent if it does not interfere with the assay. |
Quantitative Data
General Spectral Properties of Flavonoids
| Compound Class | Typical Band I Absorption (nm) | Typical Band II Absorption (nm) |
| Flavones | 304-350 | 250-280 |
| Flavonols | 352-385 | 250-280 |
| Flavanones | 310-330 | 275-295 |
| Isoflavones | 310-330 | 245-270 |
Data compiled from general flavonoid literature. The exact maxima for this compound may vary.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the experimental assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Microplates (black, clear bottom recommended)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the main experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as the main assay.
-
Subtract the blank reading from the this compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the signal of the fluorescent probe used in the assay.
Materials:
-
This compound stock solution
-
Fluorescent probe used in the assay
-
Assay buffer
-
Fluorescence microplate reader
-
Microplates (black, clear bottom recommended)
Procedure:
-
Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in the main experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorescent probe solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing the fluorescent probe and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the main experiment.
-
Read the fluorescence. A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Visualizations
Signaling Pathways
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: HO-1/Nrf2 signaling pathway and the activation point of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting this compound interference in fluorescence assays.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 8. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing extraction yield of Kuwanon E from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Kuwanon E from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound? A1: The most commonly cited source for this compound is the root bark of the White Mulberry tree (Morus alba)[1][2][3].
Q2: Which extraction methods are typically used for this compound and other flavonoids? A2: Common methods include traditional techniques like maceration and Soxhlet extraction, as well as modern, more efficient methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)[4][5][6]. UAE is often favored for its reduced extraction time and lower energy consumption[7][8].
Q3: What are the most effective solvents for extracting this compound? A3: this compound, a flavonoid, is generally semi-polar. Solvents like methanol, ethanol, acetone, and ethyl acetate are effective[1][4]. Hydroalcoholic mixtures (e.g., ethanol-water solutions) are often superior to pure solvents because water helps swell the plant material, increasing the contact surface area for the solvent[9][10]. For instance, a 70% ethanol solution is a common starting point for flavonoid extraction[9].
Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound[][12][13]. Techniques like HPLC coupled with a photo-diode array (PDA) or mass spectrometry (MS) detector provide accurate and sensitive quantification[13][14][15].
Q5: How can the crude extract be purified to isolate this compound? A5: After initial extraction, the crude product often contains a complex mixture of compounds. Purification can be achieved through techniques such as liquid-liquid partitioning followed by column chromatography using materials like silica gel or Sephadex LH-20[16][17]. Macroporous resins have also proven effective for purifying flavonoids from crude extracts[18].
Troubleshooting Guide
Q: My this compound yield is consistently low. What are the possible causes and how can I fix it? A: Low yield is a common issue that can be traced to several factors in the extraction process. Consult the table below for potential causes and recommended solutions.
| Possible Cause | Explanation & Recommended Solution |
| Inadequate Plant Material Preparation | The surface area of the plant material directly impacts extraction efficiency. Large particles result in poor solvent penetration. Solution: Ensure the plant material (e.g., Morus alba root bark) is dried and ground into a fine, uniform powder (particle size <0.5 mm is often optimal)[19]. |
| Incorrect Solvent Choice | The polarity of the solvent must match that of this compound. Using a solvent that is too polar or too non-polar will result in poor solubility and low yield. Solution: Start with a semi-polar solvent like a 40-70% ethanol-water mixture[9][20]. You can test a range of solvent polarities (e.g., pure methanol, 80% methanol, pure ethanol, 70% ethanol) to find the optimal one for your specific material. |
| Suboptimal Extraction Parameters | Extraction is sensitive to time, temperature, and the solid-to-liquid ratio. Each of these parameters can significantly affect the final yield. Solution: Systematically optimize each parameter. Increase the extraction time, but be aware that prolonged exposure, especially at high temperatures, can lead to degradation[21][22]. Increase the temperature, but note that flavonoids can be thermolabile[19]. A higher solvent-to-solid ratio generally improves yield, but there is a point of diminishing returns[21]. |
| Degradation of this compound | Flavonoids can be sensitive to heat, light, and pH. High temperatures during methods like Soxhlet extraction or prolonged sonication can degrade the target compound[19][22]. Solution: Use methods that allow for temperature control, such as a cooled ultrasonic bath for UAE. Protect extracts from direct light. For some flavonoids, extraction in a slightly acidic medium (pH 2-4) can improve yield and stability[23]. |
| Inefficient Extraction Method | Passive methods like maceration can be time-consuming and may not be exhaustive[24]. Solution: Switch to an active extraction method like Ultrasound-Assisted Extraction (UAE), which uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher yields in less time[4][8][25]. |
Q: My final product contains many impurities. How can I improve its purity? A: Co-extraction of other compounds is expected. A multi-step purification strategy is necessary for high purity.
| Possible Cause | Explanation & Recommended Solution |
| Low Selectivity of Initial Extraction | The initial solvent extraction is designed for high yield, not necessarily high selectivity. Many other compounds with similar polarity will be co-extracted. Solution: Implement a post-extraction purification protocol. A common method is to perform liquid-liquid partitioning. For example, after evaporating the initial ethanol/water solvent, dissolve the residue in water and partition it against a solvent of medium polarity like ethyl acetate. Flavonoids like this compound often partition into the ethyl acetate layer, leaving more polar impurities behind[1][16]. |
| Insufficient Purification | A single purification step may not be enough to remove all impurities. Solution: Use column chromatography after initial partitioning. Sephadex LH-20 is effective for separating flavonoids[17]. Alternatively, silica gel chromatography can be used, eluting with a gradient of solvents (e.g., starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate or methanol)[2]. |
Data Summary: Extraction Parameters
For successful optimization, it is crucial to understand how different methods and parameters affect the extraction process.
Table 1: Comparison of Common Extraction Methods for Flavonoids
| Method | Typical Time | Solvent Consumption | Temperature | Pros | Cons |
| Maceration | 24 - 72 hours (or up to 21 days)[24] | High | Room Temperature | Simple, no specialized equipment needed, suitable for thermolabile compounds[5][9]. | Time-consuming, potentially lower yield, large solvent volume required[4][24]. |
| Soxhlet Extraction | 6 - 24 hours | Moderate | Boiling point of solvent | More efficient than maceration, can be automated[19]. | Requires heating, which can degrade heat-sensitive compounds like some flavonoids; time-consuming[9][19]. |
| Ultrasound-Assisted Extraction (UAE) | 20 - 60 minutes[21][26] | Low to Moderate | Controlled (e.g., 25-60°C)[26] | Fast, efficient, reduced solvent and energy consumption, improved yield[7][27]. | High ultrasonic power can generate heat and potentially degrade compounds if not controlled[4]. |
Table 2: Influence of Key Parameters on Flavonoid Extraction Yield
| Parameter | General Effect on Yield | Considerations for Optimization |
| Solvent Concentration | A hydroalcoholic mixture (e.g., 30-70% ethanol in water) is often more effective than a pure solvent[20][21][28]. | The optimal concentration depends on the specific flavonoid. Test a range (e.g., 30%, 50%, 70% ethanol) to find the peak yield. |
| Temperature | Increasing temperature generally increases solubility and diffusion, boosting yield up to a certain point[20][26]. | Above an optimal temperature (e.g., >70°C), degradation of flavonoids can occur, leading to a net loss of yield[20][22]. |
| Extraction Time | Yield increases with time until the plant matrix is exhausted, after which it plateaus[21]. | Excessively long times, especially with heat or sonication, increase the risk of compound degradation[21][22]. |
| Solid-to-Liquid Ratio | A higher ratio (more solvent) increases the concentration gradient, favoring extraction, until a plateau is reached[21]. | Ratios typically range from 1:10 to 1:50 (g/mL). Using excessive solvent is inefficient and increases processing costs[20][21]. |
| pH of Solvent | For many flavonoids, a slightly acidic pH (2.5–3.5) can increase extraction efficiency[23]. | Basic conditions (pH > 7) can lead to the degradation of certain flavonoids[23]. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a robust starting point for optimizing this compound extraction.
-
Preparation of Plant Material:
-
Dry the root bark of Morus alba at 40-50°C until brittle.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Place 10 g of the dried powder into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% aqueous ethanol, creating a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath with temperature control.
-
Sonicate for 45 minutes at a frequency of 40 kHz, maintaining a constant temperature of 50°C[9].
-
-
Isolation and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue on the filter paper with an additional 50 mL of 70% ethanol to recover any remaining extract.
-
Combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known mass of the crude extract in methanol.
-
Analyze the concentration of this compound using a validated HPLC method[].
-
Protocol 2: Purification via Liquid-Liquid Partitioning and Column Chromatography
This protocol is for purifying this compound from the crude extract obtained in Protocol 1.
-
Liquid-Liquid Partitioning:
-
Dissolve the dried crude extract in 100 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add 100 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper ethyl acetate fraction.
-
Repeat the extraction of the aqueous layer two more times with 100 mL of ethyl acetate each time.
-
Combine all ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the purified flavonoid-rich fraction[1][16].
-
-
Column Chromatography:
-
Prepare a column with Sephadex LH-20, equilibrated with methanol as the mobile phase[17].
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol, collecting fractions.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to this compound research.
Caption: Workflow for this compound Extraction and Analysis.
Caption: Inhibition of NF-κB Pathway by this compound.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficiency of Recovery of the Bioactive Principles of Plants by Comparison between Solid–Liquid Extraction in Mixture and Single-Vegetable Matrices via Maceration and RSLDE [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kuwanon E Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kuwanon E in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?
A1: The optimal cell seeding density is crucial for reliable and reproducible results and depends on the specific cell line being used, its proliferation rate, and the duration of the assay. Seeding densities that are too low may result in a weak signal, while densities that are too high can lead to nutrient depletion, overcrowding, and altered metabolic activity, skewing the results.[1][2] It is essential to perform a cell density optimization experiment for each cell line prior to conducting the full cytotoxicity assay.
For the human monocytic leukemia cell line THP-1 , a suspension cell line, a common starting point for seeding density in a 96-well plate is between 10,000 to 50,000 cells per well (or 5 x 10⁴ to 2.5 x 10⁵ cells/mL).[3] For adherent cell lines, a general range to test is 1,000 to 100,000 cells per well .[1]
Q2: What is the known cytotoxic activity of this compound and on which cell lines has it been tested?
A2: this compound, a flavonoid isolated from Morus alba, has demonstrated cytotoxic activity against the THP-1 human monocytic leukemic cell line , with a reported half-maximal inhibitory concentration (IC50) of 4.0 ± 0.08 µM .[4][5] Research has also been conducted on other Kuwanon compounds, such as Kuwanon C and M, which have shown cytotoxic effects on various cancer cell lines including HeLa, A549, and NCI-H292.[6][7]
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically below 0.5%).
Q4: Can this compound, as a flavonoid, interfere with common cytotoxicity assays like the MTT assay?
A4: Yes, flavonoids, including potentially this compound, can directly reduce the MTT tetrazolium salt to formazan in the absence of cells.[8][9] This can lead to an overestimation of cell viability and mask the true cytotoxic effect of the compound. It is crucial to include a control experiment where this compound is added to the assay medium without cells to assess its direct effect on the MTT reagent. If significant interference is observed, consider using an alternative cytotoxicity assay such as the Sulforhodamine B (SRB) assay.[10]
Q5: What is the proposed mechanism of cytotoxicity for Kuwanon compounds?
A5: Studies on related Kuwanon compounds, such as Kuwanon C and H, suggest that they can induce cell death through apoptosis and by triggering endoplasmic reticulum (ER) stress.[6][11][12] The induction of apoptosis by Kuwanon M has been shown to proceed through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c.[7][13] Kuwanon H has been found to impair autophagy flux, which contributes to its anticancer effects.[11] While the specific mechanism for this compound is not as extensively detailed, it is likely to involve similar pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance/Fluorescence Signal | Low cell seeding density: Insufficient number of viable cells to produce a detectable signal.[1] | Optimize cell seeding density by performing a titration experiment to find the optimal cell number for your specific cell line and assay duration.[2] |
| This compound is highly cytotoxic at the tested concentrations: The majority of cells are dead, leading to a low signal. | Test a wider range of this compound concentrations, including lower doses, to identify the IC50 value accurately. | |
| Incorrect wavelength settings: The plate reader is not set to the correct wavelength for the specific assay being used. | Double-check the manufacturer's protocol for the correct absorbance or fluorescence wavelengths for your cytotoxicity assay kit. | |
| High Background Signal | Direct reduction of assay reagent by this compound: As a flavonoid, this compound may directly reduce the tetrazolium salt in assays like MTT.[8][9] | Run a "no-cell" control with this compound and the assay reagent to quantify the level of direct reduction. If significant, consider using an alternative assay like the SRB assay.[10] |
| Contamination: Bacterial or yeast contamination can lead to a high background signal.[2] | Regularly check cell cultures for contamination and maintain sterile techniques during all experimental procedures. | |
| High cell seeding density: Over-confluent cells can lead to a high background signal in some assays.[1] | Optimize cell seeding density to ensure cells are in the logarithmic growth phase and not over-confluent at the time of the assay. | |
| Inconsistent Results Between Replicates | Uneven cell seeding: Inconsistent number of cells seeded in each well. | Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. |
| Edge effects: Evaporation from the outer wells of the microplate can lead to variability. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate readings.[1] | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution. | |
| Unexpected Increase in Viability at Higher this compound Concentrations | Antioxidant properties of flavonoids: At certain concentrations, the antioxidant properties of flavonoids might interfere with assays that measure metabolic activity, leading to an apparent increase in viability.[14] | This is a known issue with flavonoids in MTT assays. It is crucial to run the "no-cell" control. Consider using an assay that is not based on metabolic reduction, such as the SRB assay or a direct cell counting method.[10] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| This compound | THP-1 (human monocytic leukemia) | Not Specified | 4.0 ± 0.08 µM | [4][5] |
Experimental Protocols
Detailed Methodology: Optimizing Cell Seeding Density
To ensure accurate and reproducible cytotoxicity data, it is imperative to first determine the optimal cell seeding density for your specific cell line. This protocol outlines the steps for this optimization.
-
Cell Preparation: Culture the desired cell line under standard conditions until it reaches the logarithmic growth phase.
-
Serial Dilution: Prepare a serial dilution of your cell suspension. For a 96-well plate, typical starting concentrations for optimization range from 500 to 100,000 cells per well for adherent cells and 5,000 to 100,000 cells per well for suspension cells.
-
Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT, SRB) according to the manufacturer's protocol.
-
Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be within the linear range of this curve, where a change in cell number results in a proportional change in the signal.
Detailed Methodology: MTT Cytotoxicity Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere (for adherent cells) or stabilize (for suspension cells) for 18-24 hours.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
"No-Cell" Control: In a separate set of wells, add the different concentrations of this compound to the cell culture medium without any cells. This will serve as a control for direct MTT reduction by the compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization:
-
For adherent cells: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
For suspension cells: Add the solubilization solution directly to the wells containing the cells and MTT.
-
-
Absorbance Reading: Gently pipette to mix and ensure all formazan crystals are dissolved. Read the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the "no-cell" control wells) from the experimental wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a this compound cytotoxicity assay.
Caption: Troubleshooting logic for high background signals.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]
- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 11. Kuwanon H Inhibits Melanoma Growth through Cytotoxic Endoplasmic Reticulum Stress and Impaired Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Long-term stability of frozen Kuwanon E stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and handling of frozen Kuwanon E stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), under the following conditions. Adherence to these guidelines will help minimize degradation and ensure the integrity of the compound for your experiments.
Data Presentation: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Important Considerations |
| -80°C | Up to 6 months | Ensure solutions are stored in tightly sealed vials to prevent moisture absorption by DMSO. Minimize freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. Suitable for shorter-term storage. Avoid frequent temperature fluctuations. |
These recommendations are based on general guidelines for flavonoid compounds and information from commercial suppliers. It is advisable to perform your own stability assessments for long-term experiments.
Q2: How can I assess the stability of my frozen this compound stock solution over time?
A2: To assess the stability of your this compound stock solution, it is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the intact this compound from any potential degradation products. A general protocol for stability assessment is provided in the "Experimental Protocols" section below.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[1][2] It can inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation.[2] Simultaneously, it can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2] The interplay between these two pathways is crucial for its biological activity.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous cell culture media.
-
Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced toxicity, typically below 0.5%, with many cell lines preferring 0.1% or less.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in 100% DMSO first to get to an intermediate concentration. Then, add this intermediate stock to the pre-warmed cell culture medium with vigorous mixing.
-
Direct Addition and Mixing: Add the small volume of this compound/DMSO stock directly to the larger volume of cell culture medium while gently vortexing or swirling to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can sometimes improve solubility and prevent precipitation.
-
Issue 2: Inconsistent experimental results or loss of compound activity.
-
Cause: This could be due to the degradation of this compound in the stock solution, possibly caused by improper storage, excessive freeze-thaw cycles, or exposure to light.
-
Solutions:
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot your high-concentration stock solution into single-use volumes and store them at -80°C.[3]
-
Protect from Light: this compound, like many flavonoids, may be light-sensitive. Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Freshly Prepare Working Solutions: Prepare working dilutions from a frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions of this compound for extended periods.
-
Perform Stability Checks: If you suspect degradation, analyze an aliquot of your stock solution using HPLC or LC-MS to determine the concentration and purity of this compound.
-
Experimental Protocols
Protocol 1: Stability Assessment of Frozen this compound Stock Solutions by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in DMSO. It is recommended to optimize the chromatographic conditions for your specific instrumentation and requirements.
-
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage at -20°C and -80°C over time.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (spectroscopic grade)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject this sample into the HPLC system to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Storage: Aliquot the remaining stock solution into multiple vials and store them at -20°C and -80°C, protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for -20°C; 1, 3, and 6 months for -80°C), remove one vial from each storage condition.
-
Sample Preparation for Analysis: Allow the vial to thaw completely at room temperature. Prepare a dilution of the stock solution in the mobile phase, identical to the "Time Zero" sample.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the "Time Zero" sample.
-
-
Example HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a PDA detector can be used to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time Zero" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Data Presentation: Hypothetical Stability Data for this compound in DMSO
| Time Point | % this compound Remaining at -20°C (Protected from Light) | % this compound Remaining at -80°C |
| 0 | 100% | 100% |
| 1 Month | 98.5% | 99.8% |
| 3 Months | 92.1% | 99.5% |
| 6 Months | Not Recommended | 98.9% |
This table presents hypothetical data for illustrative purposes. Actual stability may vary.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Kuwanon E in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Kuwanon E in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a flavonoid compound isolated from the root bark of Morus alba (white mulberry).[1][2][] It has been reported to exhibit several biological activities, including cytotoxic effects against human monocytic leukemic cell lines and the ability to reduce levels of the pro-inflammatory cytokine IL-1β.[1][4] Like other flavonoids, its mechanism of action can be complex and may involve the modulation of multiple cellular signaling pathways.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a small molecule, like this compound, with cellular components other than its primary biological target.[5] These interactions can lead to a variety of issues, including:
-
Cellular toxicity: Off-target binding can disrupt essential cellular processes, leading to decreased cell viability or other toxic effects.
-
Unexpected phenotypes: The compound may produce cellular effects that are unrelated to the primary research question.
Minimizing off-target effects is crucial for ensuring data integrity and the successful translation of research findings.[5]
Q3: What are the common causes of off-target effects for small molecules like this compound?
Several factors can contribute to off-target effects:
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[5]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.[5] Flavonoids, including this compound, are known to interact with a variety of cellular targets.
-
Structural Similarity of Targets: Small molecules can bind to conserved domains in proteins. For example, the ATP-binding pocket is similar across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[5]
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[5]
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect.
-
Possible Cause: The concentration of this compound being used may be too high, leading to generalized cellular stress and off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: This is a critical first step to determine the optimal concentration range for your specific cell line and assay. The goal is to find a concentration that produces the desired on-target effect without causing widespread cell death.
-
Determine the IC50 Value: Calculate the half-maximal inhibitory concentration (IC50) for your primary endpoint. For example, this compound has a reported IC50 of 4.0±0.08 μM in the THP-1 human monocytic leukemic cell line.[1] However, this can vary significantly between cell types.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your primary assay to monitor the health of your cells at each concentration of this compound.
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe the desired on-target effect while minimizing long-term toxicity.
-
Issue 2: My results with this compound are inconsistent or not what I expected based on the literature.
-
Possible Cause: This could be due to off-target effects, differences in experimental conditions, or cell line-specific responses.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Compound: If available, use another compound with a different chemical scaffold that targets the same protein or pathway.[5] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[5]
-
Employ a Rescue Experiment: If this compound is expected to inhibit a specific protein, try to "rescue" the phenotype by overexpressing a resistant mutant of that protein.
-
Utilize Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound no longer produces the same effect in these modified cells, it provides strong evidence for an on-target mechanism.
-
Profile Off-Target Interactions: Consider using techniques like proteome-wide thermal shift assays or affinity chromatography with mass spectrometry to identify potential off-target binding partners of this compound.
-
Issue 3: I am unsure if the observed signaling pathway modulation is a direct or indirect effect of this compound.
-
Possible Cause: this compound may be acting on an upstream regulator of your pathway of interest, or its effects could be a downstream consequence of a different cellular process.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze the activation or inhibition of your signaling pathway at multiple time points after this compound treatment. Direct effects are typically observed at earlier time points, while indirect effects may take longer to manifest.
-
Analyze Upstream and Downstream Components: Use techniques like Western blotting or qPCR to examine the status of other proteins and genes in the signaling cascade. This can help you pinpoint where this compound is exerting its effects.
-
Use Specific Inhibitors: Combine this compound treatment with known inhibitors of upstream or downstream components of your pathway to dissect the signaling cascade.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| THP-1 (human monocytic leukemia) | Cytotoxicity | 4.0 ± 0.08 | [1] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experimental Goal | Suggested Starting Concentration Range (µM) | Key Considerations |
| Initial Screening for Biological Activity | 0.1 - 20 | A broad range to identify potential effects. |
| Dose-Response and IC50 Determination | 0.01 - 50 (logarithmic dilutions) | Ensure a sufficient number of data points to accurately model the curve. |
| Mechanistic Studies | 0.5x to 2x the determined IC50 | Use concentrations around the IC50 to maximize the specific effect while minimizing off-target toxicity. |
| Long-term Studies (> 24 hours) | ≤ IC50 | Lower concentrations are often necessary to maintain cell health over extended periods. |
Experimental Protocols
Protocol 1: Dose-Response and IC50 Determination using MTT Assay
This protocol is for determining the concentration of this compound that induces a 50% reduction in cell viability.
Materials:
-
Target cells in culture
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the expression or phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Target cells in culture
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Experimental workflow for minimizing and identifying off-target effects.
Caption: On-target vs. potential off-target effects of this compound in a signaling pathway.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Adjusting pH for optimal Kuwanon E activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kuwanon E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
Currently, there is no specific publicly available data detailing the optimal pH for this compound's activity. The optimal pH can be enzyme or cell-type specific. Flavonoids, in general, can exhibit pH-dependent stability and solubility. For instance, the solubility of a similar flavonoid, morin hydrate, has been shown to be pH-dependent, increasing with higher pH[1]. It is recommended to perform a pH profiling experiment to determine the optimal pH for your specific assay conditions.
Q2: How can I determine the optimal pH for my experiment with this compound?
To determine the optimal pH, a pH rate profile should be generated. This involves measuring the activity of this compound across a range of pH values. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: My this compound is not dissolving properly. What should I do?
This compound is soluble in DMSO[2]. If you are experiencing solubility issues in aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system. To increase solubility, you can try gentle heating to 37°C and sonication in an ultrasonic bath[2]. The solubility of flavonoids can be pH-dependent, so adjusting the pH of your buffer might also improve solubility[1][3].
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can arise from several factors:
-
pH shifts in media: Cell culture media pH can change over time. Ensure your media is properly buffered and equilibrated before use.
-
Compound stability: this compound's stability might be affected by the pH and temperature of the incubation[1]. Prepare fresh solutions and minimize freeze-thaw cycles[2].
-
Cell health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Assay variability: Minimize pipetting errors and ensure consistent cell seeding densities.
Q5: What is the known mechanism of action for this compound?
This compound is a flavonoid isolated from Morus alba and has been shown to have cytotoxic activity against human monocytic leukemic cell lines[2][4]. While the direct molecular targets for its optimal activity are not fully elucidated, related compounds from Morus alba, like Kuwanon T and Sanggenon A, exert anti-inflammatory effects by regulating the NF-κB and HO-1/Nrf2 signaling pathways[5][6][7][8][9]. They inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[6][7][8].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound activity | Suboptimal pH of the assay buffer. | Perform a pH profiling experiment to determine the optimal pH for your specific enzyme or cell line. |
| Compound degradation. | Prepare fresh stock solutions of this compound in DMSO. Store at -20°C for short-term and -80°C for long-term use, avoiding repeated freeze-thaw cycles[2]. | |
| Incorrect assay conditions. | Verify the concentration of all reagents, incubation times, and temperature. | |
| Precipitation of this compound in assay | Low solubility in the aqueous buffer. | Increase the final DMSO concentration (ensure it is tolerated by your system). Adjust the pH of the buffer, as flavonoid solubility can be pH-dependent[1][3]. |
| High background signal | Non-specific binding or interference. | Run appropriate controls, including a vehicle control (DMSO) and a no-enzyme/no-cell control. |
| Variable IC50 values | Inconsistent experimental setup. | Standardize all experimental parameters, including cell density, reagent concentrations, and incubation times. Ensure accurate serial dilutions of this compound. |
| pH fluctuation during the experiment. | Use a buffer with sufficient buffering capacity for the intended pH range. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | Cytotoxic activity | THP-1 human monocytic leukemic cells | 4.0 ± 0.08 µM | [2][4] |
| Kuwanon G | α-glucosidase inhibition | - | 3.83 x 10⁻⁵ mol/L | [10] |
| Kuwanon G | Tyrosinase inhibition (monophenolase activity) | - | 18.66 µM (Ki) | [11] |
| Mulberrofuran G | Tyrosinase inhibition (monophenolase activity) | - | 5.19 µM (Ki) | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity (Enzyme Inhibition Assay)
This protocol provides a general framework. Specific concentrations and substrates will need to be optimized for the enzyme of interest.
-
Prepare a series of buffers: Prepare a set of buffers covering a pH range (e.g., pH 4.0 to 10.0 with 0.5 pH unit increments). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Prepare this compound solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare enzyme and substrate solutions: Prepare solutions of the target enzyme and its substrate in each of the prepared buffers.
-
Set up the reaction: In a 96-well plate, add the buffer of a specific pH, the enzyme solution, and the this compound solution (or vehicle control). Incubate for a predetermined time.
-
Initiate the reaction: Add the substrate to each well to start the reaction.
-
Measure activity: Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorometry) at multiple time points.
-
Data analysis: Plot the reaction rate as a function of pH for both the this compound-treated and control groups. The pH at which this compound shows the highest inhibitory effect is the optimal pH.
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Proposed anti-inflammatory signaling pathway of Kuwanon compounds.
References
- 1. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 9. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon E degradation under different light and temperature conditions
Technical Support Center: Kuwanon E
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a focus on its stability under different light and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A: For long-term storage, it is recommended to store this compound in its powder form at -20°C. If this compound is in a liquid solution, it should be stored at -80°C to minimize degradation.
Q2: My this compound solution appears to have changed color. What could be the cause?
A: Color change in flavonoid solutions, such as this compound, can be an indicator of degradation. This can be caused by exposure to light, elevated temperatures, or changes in pH. It is crucial to store this compound solutions protected from light and at the recommended low temperatures.
Q3: I am observing a loss of biological activity in my this compound samples. Could this be related to degradation?
A: Yes, the degradation of this compound can lead to a loss of its biological activity. Flavonoids, the class of compounds this compound belongs to, can undergo structural changes when exposed to heat, light, or certain chemical conditions, which can alter their efficacy in biological assays.
Q4: Are there any specific solvents that should be avoided when working with this compound to prevent degradation?
Q5: How does the chemical structure of flavonoids like this compound influence their stability?
A: The stability of flavonoids is significantly influenced by their chemical structure. For instance, the presence of a hydroxyl group at certain positions and a double bond between the second and third carbons in the C ring can decrease a flavonoid's stability.[1] Conversely, the presence of sugar molecules (glycosylation) or methoxy groups can protect the compound and reduce degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays with this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Verify that this compound stock solutions and solid compounds are stored at the correct temperatures (-80°C for solutions, -20°C for powder) and protected from light. Prepare fresh working solutions from a new stock for each experiment to rule out degradation during storage.
-
-
Possible Cause 2: Photodegradation during the experiment.
-
Troubleshooting Step: If your experimental setup involves prolonged exposure to light, consider using amber-colored tubes or plates, or conduct the experiment under low-light conditions. Compare results with a control group that has been minimally exposed to light.
-
-
Possible Cause 3: Thermal degradation during incubation steps.
-
Troubleshooting Step: For experiments requiring incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible. Run a parallel control where this compound is subjected to the same temperature for the same duration, and then assess its integrity by a suitable analytical method like HPLC.
-
Issue 2: Unexpected peaks in HPLC/UPLC analysis of this compound.
-
Possible Cause 1: Presence of degradation products.
-
Troubleshooting Step: This is a strong indication of degradation. To confirm, perform a forced degradation study by intentionally exposing a sample of this compound to stress conditions (e.g., heat, light, acid, base, oxidation). Analyze the stressed sample by HPLC/UPLC to see if the unexpected peaks match those generated under forced degradation.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Step: Prepare a fresh solution of this compound using new, high-purity solvent and re-run the analysis. Also, run a blank injection of the solvent to check for any contaminants.
-
Data on Flavonoid Stability
While specific quantitative data for this compound degradation is not available in the reviewed literature, the following tables summarize general findings on the stability of other flavonoids under different conditions. This information can serve as a guideline for handling this compound.
Table 1: Thermal Degradation of Various Flavonoids in Solution
| Flavonoid | Temperature (°C) | Time (hours) | Degradation (%) | Reference |
| Naringin | 130 | 2 | ~20 | [2] |
| Mesquitol | 130 | 2 | High | [2] |
| Rutin | 130 | 2 | Moderate | [2] |
| Luteolin | 130 | 2 | High | [2] |
Table 2: General Factors Influencing Flavonoid Stability
| Factor | Effect on Stability | Notes |
| Light | Decreases stability | Photodegradation can be significant, especially with UV exposure. |
| Temperature | Decreases stability | Higher temperatures accelerate degradation kinetics. |
| Oxygen | Decreases stability | Oxidative degradation can occur; storing under inert gas can help. |
| pH | Variable | Stability is often pH-dependent; many flavonoids are more stable in acidic conditions. |
| Structure | Influential | Hydroxylation patterns and glycosylation affect stability.[1] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Thermal Stability of this compound
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.
-
Sample Aliquoting: Aliquot the this compound solution into several small, sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
Temperature Exposure: Place the vials in constant temperature environments (e.g., 25°C, 40°C, 60°C, and a control at 4°C) and protect them from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or UPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.
Protocol 2: General Procedure for Evaluating Photostability of this compound
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Sample Exposure: Place the this compound solution in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight). A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: At defined time intervals, take aliquots of the light-exposed and control samples.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
Data Analysis: Compare the concentration of this compound in the light-exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: this compound and the NF-κB Signaling Pathway.
Caption: Kuwanon Compounds and the Nrf2/HO-1 Pathway. Note: The referenced study investigated a methanolic extract of Morus alba bark containing this compound and other related compounds, with Kuwanon T and Sanggenon A showing significant activity in this pathway.
References
Technical Support Center: Overcoming Resistance to Kuwanon E in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Kuwanon E, a flavonoid with cytotoxic effects on various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a flavonoid isolated from Morus alba (white mulberry).[1][2] It has demonstrated cytotoxic activity against cancer cells.[1][2] Its mechanism of action, like other related flavonoids, is believed to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways involved in cancer cell proliferation and survival.
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has shown cytotoxic activity against the THP-1 human monocytic leukemia cell line.[1][2] Related Kuwanon compounds have also demonstrated effects against various other cancer cell lines.
Q3: What is a typical IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound in the THP-1 human monocytic leukemic cell line is 4.0 ± 0.08 µM.[1][2] IC50 values can vary significantly between different cell lines and experimental conditions.
Q4: What are the potential reasons for observing reduced sensitivity or resistance to this compound in my cancer cell line?
While specific resistance to this compound has not been extensively documented, resistance to flavonoid compounds in cancer cells can arise from several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) can make cells less susceptible to apoptosis induction by this compound.
-
Cell Cycle Dysregulation: Changes in cell cycle checkpoint proteins may allow cells to bypass this compound-induced cell cycle arrest.
-
Activation of Pro-survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation can counteract the cytotoxic effects of this compound.
-
Metabolic Alterations: Cancer cells may develop alternative metabolic pathways to survive the stress induced by this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 value for this compound in a sensitive cell line. | 1. Compound Integrity: this compound may have degraded. 2. Cell Line Health: Cells may be unhealthy or have a low proliferation rate. 3. Assay Conditions: Suboptimal assay conditions (e.g., cell seeding density, incubation time). | 1. Verify Compound: Confirm the purity and integrity of your this compound stock. Prepare fresh dilutions for each experiment. 2. Cell Culture Check: Ensure cells are healthy, within a low passage number, and proliferating at a normal rate. Perform a cell viability check before starting the experiment. 3. Optimize Assay: Titrate cell seeding density and experiment duration to ensure logarithmic growth during the assay period. |
| Cells initially respond to this compound but develop resistance over time (Acquired Resistance). | 1. Selection of Resistant Clones: Continuous exposure to this compound may have selected for a subpopulation of resistant cells. 2. Upregulation of Efflux Pumps: Increased expression of ABC transporters like P-gp. | 1. Resistance Profiling: Characterize the resistant cell line by comparing its gene and protein expression profiles to the parental sensitive line. 2. Combination Therapy: Investigate co-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored. |
| No significant apoptosis is observed after this compound treatment. | 1. Sub-optimal Concentration: The concentration of this compound may be too low to induce apoptosis. 2. Dysfunctional Apoptotic Machinery: The cell line may have defects in the apoptotic pathway. 3. Alternative Cell Death Mechanisms: this compound might be inducing other forms of cell death, such as autophagy or necrosis, in this specific cell line. | 1. Dose-Response and Time-Course: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for apoptosis induction. 2. Assess Apoptotic Proteins: Use Western blotting to check the expression levels of key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2). 3. Investigate Other Cell Death Pathways: Use assays to detect markers of autophagy (e.g., LC3-II) or necrosis (e.g., LDH release). |
| No significant cell cycle arrest is observed after this compound treatment. | 1. Cell Line Specificity: The cell line may not be susceptible to cell cycle arrest by this compound. 2. Inappropriate Time Point: The time point of analysis may not be optimal to observe cell cycle arrest. | 1. Time-Course Analysis: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time to observe cell cycle changes. 2. Western Blot for Cell Cycle Proteins: Analyze the expression of key cell cycle regulatory proteins (e.g., p21, p27, cyclins, CDKs) to understand the mechanism. |
Data Presentation
Table 1: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[3][4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in cancer cells.
References
Validation & Comparative
Kuwanon E vs. Kuwanon C: A Comparative Analysis of Anticancer Properties
Researchers in oncology and drug development are increasingly turning to natural compounds for novel therapeutic agents. Among these, Kuwanon E and Kuwanon C, flavonoids isolated from the mulberry plant (Morus alba), have demonstrated notable anticancer activities. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental evidence supporting their potential as anticancer agents.
Comparative Anticancer Efficacy
While direct comparative studies between this compound and Kuwanon C are limited, available data from individual studies provide insights into their respective potencies against various cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound and Kuwanon C in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound | THP-1 | Human Monocytic Leukemia | 4.0±0.08 µM | |
| This compound | HCT116, SW620 | Colon Cancer | Not specified | [1] |
| This compound | ASPC-1, CAPAN-1 | Pancreatic Cancer | Not specified | [1] |
| This compound | MKN45, HGC27 | Gastric Cancer | Not specified | [1] |
| Kuwanon C | HeLa | Cervical Cancer | Significant antitumor effects in a concentration-dependent manner | [2][3] |
| Kuwanon C | T47D, MDA-MB-231 | Breast Cancer | Significant antitumor effects in a concentration-dependent manner | [4] |
| Kuwanon C | LN229 | Glioma | Potent anti-proliferative effects | [2] |
Mechanisms of Anticancer Action
Both this compound and Kuwanon C exert their anticancer effects through multiple pathways, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.
This compound: Targeting Gastrointestinal Cancers
Studies have shown that this compound possesses significant anticancer properties against a range of gastrointestinal cancers, including colon, pancreatic, and gastric cancer[1][5]. Its primary mechanisms of action include:
-
Inhibition of Cell Proliferation: this compound has been observed to significantly inhibit the formation of cancer cell colonies[1].
-
Downregulation of Cell Cycle and DNA Replication Pathways: Gene set enrichment analysis has revealed that this compound significantly downregulates pathways associated with the cell cycle and DNA replication in gastric cancer cells[1]. This suggests that this compound may halt the uncontrolled division of cancer cells.
Kuwanon C: A Multi-Faceted Approach in Breast and Cervical Cancers
Kuwanon C has been more extensively studied, with detailed mechanisms elucidated in breast and cervical cancer models. Its anticancer activities are multifaceted and include:
-
Induction of Apoptosis via the Intrinsic Pathway: Kuwanon C triggers apoptosis by disrupting the mitochondrial membrane potential[3][6].
-
Endoplasmic Reticulum (ER) Stress: It induces ER stress, which can lead to apoptosis in cancer cells[4].
-
Generation of Reactive Oxygen Species (ROS): Kuwanon C stimulates the production of ROS within cancer cells, leading to oxidative stress and cell death[4][6].
-
Cell Cycle Arrest: It can halt the cell cycle, preventing cancer cells from progressing through the division process[3][6].
Signaling Pathways
The anticancer effects of this compound and Kuwanon C are mediated by distinct signaling pathways.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the anticancer activities of this compound and Kuwanon C.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the Kuwanon compounds. After a specified incubation period, MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells.
-
Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies. Cells are seeded at a low density and treated with the compounds. After several days, the cells are fixed and stained, and the number of colonies is counted to assess the long-term proliferative capacity.
-
EdU (5-ethynyl-2´-deoxyuridine) Incorporation Assay: This assay measures DNA synthesis and, therefore, cell proliferation. Cells are incubated with EdU, a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA. The incorporated EdU is then detected by a fluorescent azide, and the percentage of proliferating cells is quantified using fluorescence microscopy or flow cytometry.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Mitochondrial Membrane Potential (MMP) Assay: The lipophilic cationic dye JC-1 is used to measure changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the loss of MMP.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways. Cancer cells are treated with the Kuwanon compounds, and cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., proteins involved in cell cycle regulation or apoptosis).
Conclusion
Both this compound and Kuwanon C exhibit promising anticancer properties, albeit with differing specificities and elucidated mechanisms of action based on current research. This compound shows significant potential against gastrointestinal cancers by inhibiting cell proliferation and key cellular pathways. Kuwanon C demonstrates a broader and more detailed mechanistic profile in breast and cervical cancers, involving the induction of apoptosis through multiple signaling cascades. Further research, particularly direct comparative studies and in vivo investigations, is warranted to fully understand their therapeutic potential and to determine their suitability for clinical development as anticancer agents.
References
- 1. Gastrointestinal Cancer Therapeutics via Triggering Unfolded Protein Response and Endoplasmic Reticulum Stress by 2-Arylbenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Kuwanon E and Quercetin
In the landscape of natural compounds with therapeutic potential, the flavonoids Kuwanon E and quercetin have emerged as significant subjects of research for their anti-inflammatory capabilities. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their respective and comparative efficacy.
Introduction to this compound and Quercetin
This compound is a prenylated flavonoid predominantly isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Quercetin, on the other hand, is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. Both compounds are recognized for their antioxidant properties, which are closely linked to their anti-inflammatory effects.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of both this compound and quercetin are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
This compound: Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators. Studies have shown that this compound can significantly inhibit nitric oxide (NO) production in RAW264.7 macrophage cells. Furthermore, it has been identified as an efficient inhibitor of tumor necrosis factor-alpha (TNF-α) secretion[1][2]. The underlying mechanism is believed to involve the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Quercetin: Quercetin's anti-inflammatory mechanisms are extensively documented. It is known to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6)[3][4]. This inhibition is achieved through the downregulation of the NF-κB pathway[5]. Quercetin also modulates the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammation. By interfering with these pathways, quercetin effectively reduces the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandin E2 (PGE2) and nitric oxide[5][6][7].
Quantitative Comparison of Anti-inflammatory Effects
A direct quantitative comparison is challenging due to the limited availability of specific IC50 values for this compound in the current body of research. However, based on existing studies, a qualitative and partially quantitative comparison can be made.
| Inflammatory Mediator | This compound | Quercetin |
| Nitric Oxide (NO) | Significant inhibition in RAW264.7 cells[2] | Potent inhibition; IC50 values vary by study but demonstrate strong activity. |
| TNF-α | Efficiently inhibits secretion[1] | Strong inhibition of production and expression; IC50 of 0.101 µg/ml in Ag-stimulated RBL-2H3 cells[3]. |
| IL-6 | Data not readily available | Strong inhibition of production and expression; IC50 of 0.19 µg/ml in Ag-stimulated RBL-2H3 cells[3]. |
| PGE2 | Data not readily available | Effective inhibition of LPS-induced production[7]. |
| COX-2 & iNOS | Data not readily available | Strong inhibition of protein levels and mRNA expression[5][8]. |
Signaling Pathway Modulation
The following diagrams illustrate the points of intervention for this compound and quercetin within key inflammatory signaling pathways.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: Quercetin's inhibition of NF-κB and MAPK pathways.
Experimental Protocols
The evaluation of the anti-inflammatory effects of this compound and quercetin has been conducted using established in vitro models.
Cell Culture and Treatment:
-
Cell Lines: Murine macrophage-like RAW264.7 cells and BV2 microglial cells are commonly used[9][10].
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is typically used to induce an inflammatory response in these cells[9][11].
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specific duration (e.g., 2 hours) before stimulation with LPS[11].
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent assay[2].
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2): The levels of these mediators in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[6][7].
Western Blot Analysis:
-
This technique is used to determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of IκBα, p65, p38, ERK, JNK) to elucidate the mechanism of action.
Caption: General experimental workflow for in vitro studies.
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties through the modulation of critical signaling pathways such as NF-κB. Quercetin's effects are more extensively characterized, with proven inhibition of both the NF-κB and MAPK pathways, leading to a broad suppression of inflammatory mediators. While preliminary evidence for this compound's activity is promising, particularly its inhibition of NO and TNF-α, further research is required to fully elucidate its mechanisms and to provide a more comprehensive quantitative comparison with well-established flavonoids like quercetin. The development of more detailed dose-response studies for this compound will be crucial for determining its relative potency and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of three herbal extracts on NO and PGE2 production by activated mouse macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kuwanon T and Sanggenon A Isolated from <i>Morus alba</i> Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - ProQuest [proquest.com]
Kuwanon E: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
In the landscape of oncological research, natural compounds are a promising frontier for the development of novel therapeutics with improved efficacy and reduced toxicity. Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated significant anticancer properties. This guide provides a comparative analysis of this compound's efficacy against standard chemotherapy drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and its structurally related analogue, Kuwanon A, in comparison to the standard chemotherapy agents doxorubicin and cisplatin across various cancer cell lines.
Table 1: IC50 Values of this compound and Analogue (Kuwanon A) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 |
| Kuwanon A | MHCC97-H | Hepatocellular Carcinoma | 8.40 |
| Kuwanon A | SMMC-7721 | Hepatocellular Carcinoma | 9.85 |
| Kuwanon A | A375 | Melanoma | 22.29 |
| Kuwanon A | MV3 | Melanoma | 21.53 |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Comparable Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 1.679 (µg/mL)¹ |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | 4.323 (µg/mL)¹ |
¹Note: Original data in µg/mL. Conversion to µM depends on the molecular weight of the drug.
While direct head-to-head comparisons of this compound with standard chemotherapeutics in the same experimental settings are limited, studies on the closely related compound, Kuwanon C, have shown its superior anti-proliferative and pro-apoptotic effects on HeLa cervical cancer cells when compared to paclitaxel and cisplatin[1][2]. This suggests that this compound may hold similar or greater potential.
Mechanism of Action: Signaling Pathways
Research into the anticancer mechanism of Kuwanon derivatives indicates their involvement in critical cellular signaling pathways that regulate cell proliferation, survival, and death. Studies on Kuwanon A have shown that it inhibits the Raf/MEK/ERK signaling pathway, a key cascade in many cancers that drives cell growth and division[1]. Furthermore, Kuwanon A has been found to suppress melanoma cell proliferation and migration by promoting the degradation of β-catenin, a central component of the Wnt signaling pathway[3]. The induction of endoplasmic reticulum (ER) stress is another mechanism by which Kuwanon compounds, such as Kuwanon C, exert their apoptotic effects in cancer cells[4].
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or standard chemotherapy drugs for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histogram.
Conclusion
The available evidence suggests that this compound and its related compounds are potent anticancer agents with promising efficacy, potentially surpassing that of some standard chemotherapy drugs in certain cancer types. Their mechanism of action appears to involve the modulation of key signaling pathways that are critical for cancer cell proliferation and survival. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its place in the oncology drug development pipeline. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuwanon A-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Kuwanon E with Paclitaxel: A Comparative Analysis Based on Available Evidence
A direct investigation into the synergistic effects of combining Kuwanon E with the chemotherapy drug paclitaxel has not yet been documented in publicly available research. Therefore, this guide provides a comparative analysis of a closely related compound, Kuwanon C, and its documented anti-cancer properties in relation to paclitaxel, offering insights into the potential mechanisms and efficacy that could be explored for this compound.
While the synergistic activity of this compound and paclitaxel remains to be elucidated, studies on Kuwanon C, another prenylated flavonoid isolated from Morus alba, have demonstrated its potent anti-proliferative and pro-apoptotic effects on cancer cells, in some cases surpassing the efficacy of paclitaxel as a standalone agent.[1][2][3][4] This comparison provides a valuable starting point for researchers interested in the potential of Kuwanon flavonoids to enhance taxane-based chemotherapy.
Comparative Efficacy: Kuwanon C vs. Paclitaxel
Experimental data from studies on cervical cancer (HeLa) cells indicate that Kuwanon C exhibits significant cytotoxic effects, leading to a reduction in cell viability and proliferation. Notably, at certain concentrations, Kuwanon C demonstrated a stronger anti-proliferative effect than paclitaxel.[1][2]
Data Presentation: Cytotoxicity and Apoptosis
| Compound | Cancer Cell Line | Endpoint | Result | Reference |
| Kuwanon C | HeLa | Cell Viability | Concentration-dependent decrease | [1][2][4] |
| Paclitaxel | HeLa | Cell Viability | Concentration-dependent decrease | [1][2] |
| Kuwanon C vs. Paclitaxel | HeLa | Comparative Viability | Kuwanon C showed superior or comparable cytotoxicity at tested concentrations | [1][2] |
| Kuwanon C | HeLa | Apoptosis Induction | Increased apoptosis and necrosis | [4] |
| Paclitaxel | HeLa | Apoptosis Induction | Induced apoptosis | [4] |
Mechanism of Action: Insights from Kuwanon C Studies
The anti-cancer activity of Kuwanon C has been attributed to its ability to induce apoptosis through multiple cellular mechanisms. Understanding these pathways is crucial for hypothesizing how a compound like this compound might synergize with paclitaxel, which primarily acts by stabilizing microtubules and inducing mitotic arrest.[3]
Key Signaling Pathways of Kuwanon C
-
Mitochondrial Pathway of Apoptosis: Kuwanon C has been shown to disrupt the mitochondrial membrane potential in HeLa cells.[3] This disruption is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.
-
Reactive Oxygen Species (ROS) Generation: Treatment of HeLa cells with Kuwanon C resulted in a significant increase in intracellular ROS levels.[1][2][4] Elevated ROS can induce cellular damage and trigger apoptosis.
-
Cell Cycle Arrest: Kuwanon C has been observed to impact the cell cycle progression of HeLa cells, contributing to its anti-proliferative effects.[3]
Experimental Protocols
The following are summaries of the methodologies used in the cited studies on Kuwanon C, which could serve as a basis for designing experiments to evaluate the synergistic effects of this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Kuwanon C, paclitaxel, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Intracellular ROS Measurement
-
Cell Treatment: Cells are treated with the test compounds.
-
Probe Loading: A fluorescent probe sensitive to ROS (e.g., DCFH-DA) is added to the cells and incubated.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a flow cytometer.
Visualizing Potential Mechanisms
The following diagrams illustrate the known mechanism of action for paclitaxel and the proposed mechanism for Kuwanon C, which can be used to conceptualize potential points of synergistic interaction.
Caption: Mechanism of action of Paclitaxel.
Caption: Proposed mechanism of action of Kuwanon C.
Future Directions and Conclusion
The potent anti-cancer effects of Kuwanon C, particularly its ability to induce apoptosis through mitochondria- and ROS-mediated pathways, suggest that this compound may hold similar promise. A synergistic combination of this compound with paclitaxel could potentially lead to enhanced therapeutic efficacy by targeting cancer cells through complementary mechanisms. Future research should focus on in-vitro and in-vivo studies to directly evaluate the synergistic potential of this compound and paclitaxel, including combination index studies, detailed cell cycle analysis, and investigation of key signaling molecules in apoptosis and cell proliferation pathways. Such studies would be instrumental in determining if this combination could represent a novel and more effective strategy for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Kuwanon E in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Kuwanon E and its alternatives in mouse models, with a focus on anti-cancer applications. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from the closely related compound Kuwanon A, isolated from the same source, Morus alba, as a proxy. This is a significant limitation that should be considered when interpreting the presented data. The guide also includes a detailed comparison with established chemotherapy agents, Paclitaxel and Cisplatin, to provide a broader context for efficacy.
Comparative Efficacy of Kuwanon A and Standard Chemotherapies in Mouse Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of Kuwanon A, Paclitaxel, and Cisplatin in various mouse cancer models. This data is compiled from multiple preclinical studies and is intended to provide a comparative overview of their potential therapeutic effects.
| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Kuwanon A | Nude Mice (MKN-45 Xenograft) | Gastric Cancer | 50 mg/kg/day | Intraperitoneal | 21 days | ~50% reduction in tumor volume | [1] |
| Paclitaxel | Athymic Nude Mice (SKOV3ip1 Xenograft) | Ovarian Cancer | 5 mg/kg once a week | Intraperitoneal | Not Specified | 82% decrease in tumor weight | [2] |
| Paclitaxel (Nanoparticle) | Nude Mice (HCT-15 Xenograft) | Colorectal Cancer | Not Specified | Not Specified | Not Specified | Significant inhibition in tumor growth | [3] |
| Paclitaxel (with Radiotherapy) | Nude Mice (HeLa Xenograft) | Cervical Cancer | Low dose | Not Specified | 22 days | Significant delay in tumor growth | [4] |
| Cisplatin | Nude Mice (SKOV3 and UCI101 Xenograft) | Ovarian Cancer | Continuous low-dose | Intraperitoneal | Not Specified | Reduced tumor burden | [5] |
| Cisplatin (with SAHA) | Nude Mice (H441 and PC14 Xenograft) | Non-small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | Decreased tumor accumulation of [18F]FDG | [6] |
| Cisplatin (Transferrin-conjugated) | Nude Mice (Ovarian Cancer Xenograft) | Ovarian Cancer | Not Specified | Not Specified | Not Specified | More effective tumor growth inhibition than free cisplatin | [7] |
Note: The presented data is a summary from different studies and may not be directly comparable due to variations in experimental design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for establishing and utilizing mouse xenograft models for in vivo efficacy studies.
Gastric Cancer Xenograft Model for Kuwanon A Efficacy Study[1]
-
Cell Culture: Human gastric cancer cell line MKN-45 is cultured in appropriate media until reaching 70-80% confluency.
-
Animal Model: 4-6 week old female nude mice are used.
-
Tumor Cell Implantation: 3.0 x 10^6 MKN-45 cells are suspended in 300 µl of PBS and injected subcutaneously into the lower flank of the mice.
-
Tumor Growth Monitoring: Tumor volumes are measured with digital calipers, calculated using the formula: Volume = (width)^2 x length/2.
-
Treatment Initiation: Therapy begins when tumors reach an average volume of approximately 50–60 mm³.
-
Drug Administration: Mice are treated with Kuwanon A (50 mg/kg/day) via intraperitoneal injection.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, tumors are excised and weighed.
General Xenograft Tumor Model Protocol[8][9]
-
Cell Preparation: Tumor cells are grown in culture, harvested, washed with PBS, and counted. Cell viability is assessed using trypan blue.
-
Animal Preparation: 4-6 week old immunodeficient mice (e.g., nude or SCID mice) are acclimatized for 3-5 days.
-
Injection: A suspension of tumor cells (typically 3-5 x 10^6 cells) in a suitable buffer is injected subcutaneously into the flank of the mice.
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound and vehicle control are administered according to the study design.
-
Data Collection: Tumor volumes and body weights are recorded throughout the experiment.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the potential mechanisms of action, the following diagrams are provided.
While the precise signaling pathways affected by this compound in vivo are not yet fully elucidated, research on related compounds from Morus alba suggests potential mechanisms of action. The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the anti-tumor effects of Kuwanon compounds.
Conclusion
The available in vivo data on Kuwanon A suggests that compounds from Morus alba hold promise as anti-cancer agents. However, the lack of direct in vivo efficacy studies for this compound is a critical gap in the current research landscape. Further investigation using well-defined mouse models is necessary to validate its therapeutic potential and to elucidate its mechanisms of action. The comparative data with established chemotherapeutics like Paclitaxel and Cisplatin underscores the high bar for efficacy and safety that new compounds must meet. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a resource for researchers designing future in vivo studies to rigorously evaluate the efficacy of this compound and other natural product-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metronomic oral paclitaxel shows anti-tumor effects in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained, low-dose intraperitoneal cisplatin improves treatment outcome in ovarian cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon E vs. Other Morus alba Flavonoids: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Kuwanon E with other prominent flavonoids isolated from Morus alba (White Mulberry). The data presented is curated from various experimental studies to offer an objective overview of their relative potency in anticancer, anti-inflammatory, and antioxidant activities. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Comparative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for this compound and other Morus alba flavonoids across different biological assays. Lower IC₅₀ values indicate greater potency.
Anticancer Activity
The cytotoxic effects of this compound and its counterparts have been evaluated against various cancer cell lines. The data reveals that the potency of these flavonoids is cell-line dependent. Morusin and Kuwanon C have demonstrated significant anticancer activity, in some cases surpassing that of this compound.
| Flavonoid | Cell Line | IC₅₀ (µM) | Reference |
| This compound | THP-1 (Human monocytic leukemia) | 4.0 ± 0.08 | [1] |
| Kuwanon C | THP-1 (Human monocytic leukemia) | 1.7 ± 0.03 | |
| Morusin | HeLa (Cervical cancer) | 0.64 | [2] |
| Morusin | A-549 (Lung cancer) | 3.1 | [2] |
| Morusin | MCF-7 (Breast cancer) | 3.4 (24h), 7.88 (72h) | [2] |
| Morusin | A375 (Melanoma) | 4.634 | [3] |
| Morusin | MV3 (Melanoma) | 9.7 | [3] |
| Kuwanon C | HeLa (Cervical cancer) | More potent than paclitaxel and cisplatin | [4][5] |
| Kuwanon G | Gastric cancer cells | Inhibits proliferation | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of these flavonoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. In this category, Morusin and Kuwanon G have shown potent activity, with morusin being more effective than the positive control, quercetin.
| Flavonoid | Assay | IC₅₀ (µM) | Reference |
| Morusin | NO Production Inhibition (RAW 264.7) | 9.87 ± 0.59 | [6] |
| Kuwanon G | NO Production Inhibition (RAW 264.7) | 17.80 ± 0.50 | [6] |
| Oxyresveratrol | NO Production Inhibition (RAW 264.7) | 25.36 ± 3.47 | [6] |
| Umbelliferone | NO Production Inhibition (RAW 264.7) | 36.76 ± 2.26 | [6] |
| Kuwanon H | NO Production Inhibition (RAW 264.7) | 40.48 ± 4.38 | [6] |
| Morin | NO Production Inhibition (RAW 264.7) | 43.26 ± 4.61 | [6] |
| Quercetin (Control) | NO Production Inhibition (RAW 264.7) | 13.20 ± 2.00 | [6] |
Antioxidant Activity
Direct comparative data for the antioxidant activity of this compound in terms of IC₅₀ values from DPPH or ABTS radical scavenging assays is limited in the reviewed literature. However, studies on morusin and various Morus alba extracts provide some context for the antioxidant potential of this class of flavonoids.
| Flavonoid/Extract | Assay | IC₅₀ (µM) | Reference |
| Morusin | DPPH radical scavenging | 1819.83 ± 144.53 | [7] |
| Morusin | ABTS radical scavenging | 297.83 ± 7.27 | [7] |
| Mulberrofuran B | DPPH radical scavenging | 843.87 ± 10.65 | [7] |
| Mulberrofuran B | ABTS radical scavenging | 95.74 ± 4.21 | [7] |
Key Experimental Protocols
Detailed methodologies for the principal assays cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoids and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated murine macrophage cells (RAW 264.7). Nitrite, a stable product of NO, is measured using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test flavonoids for 1-2 hours, followed by stimulation with LPS (1 µg/mL). Incubate for another 24 hours.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay is a common and rapid method to evaluate the antioxidant capacity of compounds. It is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (0.1 mM in methanol or ethanol)
-
Test compounds
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test flavonoids in methanol or ethanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and the sample is used for background correction.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample. The IC₅₀ value is determined from the plot of scavenging activity against the concentration of the sample.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioactivity of this compound and other flavonoids.
Caption: Experimental workflow for determining the cytotoxicity of flavonoids using the MTT assay.
Caption: Simplified NF-κB signaling pathway and points of inhibition by Kuwanon flavonoids.
Caption: Logical relationship for the comparative analysis of Morus alba flavonoids' bioactivities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pro-Health Benefits of Morusin Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum [mdpi.com]
- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Kuwanon E and Resveratrol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, the flavonoid Kuwanon E and the stilbenoid resveratrol have emerged as subjects of significant scientific interest. Both compounds, derived from plant sources, exhibit a remarkable range of biological activities. This guide provides a comprehensive, data-driven comparison of their bioactivities, focusing on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key assays are also provided to support further research and evaluation.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for this compound and resveratrol, offering a side-by-side comparison of their potency in various biological assays.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Source |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL[1] | [1] |
| DPPH Radical Scavenging | 0.131 mM[2] | [2] | |
| ABTS Radical Scavenging | IC50: 2 µg/mL[3] | [3] | |
| Cellular Antioxidant Activity (CAA) | EC50: 1.66 µg/mL[1] | [1] | |
| This compound | - | Data not available | - |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Compound | Assay / Target | IC50 Value | Source |
| Resveratrol | Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells) | Derivative IC50: 0.7 ± 0.15 µM | [4] |
| IL-6 Production (LPS-stimulated RAW 264.7 cells) | Derivative IC50: 1.12 µM | [4] | |
| TNF-α Production (LPS-stimulated RAW 264.7 cells) | Derivative IC50: 1.92 µM | [4] | |
| This compound | Reduces IL-1β level | Data not available | [5] |
Note: The data for resveratrol's anti-inflammatory activity is on its derivatives, which may have different potencies than resveratrol itself.
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value | Source |
| Resveratrol | MCF-7 (Breast Cancer) | 51.18 µM[6] | [6] |
| HepG2 (Liver Cancer) | 57.4 µM[6] | [6] | |
| A549 (Lung Cancer) | 35.05 ± 0.1 µM[7] | [7] | |
| MDA-MB-231 (Breast Cancer) | 144 µM (24 hr)[8] | [8] | |
| This compound | THP-1 (Human Monocytic Leukemia) | 4.0 ± 0.08 µM[5] | [5] |
Mechanistic Insights and Signaling Pathways
Both this compound and resveratrol exert their bioactivities through the modulation of complex cellular signaling pathways.
Resveratrol is well-documented to interact with multiple targets. It is known to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and aging. This activation, along with the activation of AMP-activated protein kinase (AMPK), contributes to its antioxidant and anti-inflammatory effects. Resveratrol also inhibits the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.
This compound , while less extensively studied, is believed to share some mechanistic similarities with other flavonoids. Research on related compounds from Morus alba, such as Kuwanon T and Sanggenon A, suggests that its anti-inflammatory effects are mediated through the inactivation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[9][10][11]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and expansion of research on these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Methodology:
-
Prepare a stock solution of the test compound (this compound or resveratrol) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well containing the solvent and DPPH solution, and a blank well containing the solvent and ethanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[12][13][14]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Methodology:
-
Prepare purified COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a cofactor like hematin.
-
Prepare a solution of the test compound at various concentrations.
-
In a reaction tube or well, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., stannous chloride).
-
The product of the reaction, typically prostaglandin E2 (PGE2), is measured using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).[15][16]
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control (no inhibitor).
-
The IC50 value is determined from the dose-response curve.[17][18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Methodology:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Prepare a range of concentrations of the test compound (this compound or resveratrol) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.[19][20]
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[19]
Conclusion
Both this compound and resveratrol demonstrate significant potential as bioactive compounds with antioxidant, anti-inflammatory, and anticancer properties. Resveratrol has been the subject of extensive research, providing a wealth of data on its mechanisms of action and efficacy in various models. This compound, while less characterized, shows promising potent cytotoxicity against certain cancer cell lines and is implicated in key anti-inflammatory pathways.
This guide highlights the need for more direct, head-to-head comparative studies of these two compounds under identical experimental conditions to fully elucidate their relative potencies and therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct such investigations and further unravel the complex bioactivities of these intriguing natural products.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 7. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 12. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Multifaceted Anti-Cancer Mechanisms of Kuwanon E: A Comparative Cross-Validation in Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research provides a comparative guide to the anti-cancer mechanisms of Kuwanon E, a flavonoid isolated from Morus alba (white mulberry). This publication is tailored for researchers, scientists, and drug development professionals, offering a cross-validation of its mode of action in various cancer cell lines. By synthesizing existing data and drawing comparisons with closely related Kuwanon compounds, this guide illuminates the therapeutic potential of this compound.
This compound has demonstrated significant anti-cancer properties, notably inhibiting tumor cell proliferation. While detailed mechanistic studies specifically on this compound are emerging, a broader look at the Kuwanon family of compounds reveals a consistent pattern of inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and growth.
Comparative Efficacy of this compound Across Cancer Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound highlights its variable potency across different cancer types. The available data is summarized below, providing a snapshot of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | 20-70 | [1] |
| HGC27 | Gastric Cancer | 20-70 | [1] |
| HCT116 | Colon Cancer | 20-70 | [1] |
| SW620 | Colon Cancer | 20-70 | [1] |
| ASPC-1 | Pancreatic Cancer | 20-70 | [1] |
| CAPAN-1 | Pancreatic Cancer | 20-70 | [1] |
Core Anti-Cancer Mechanisms of the Kuwanon Family
Studies on Kuwanon analogs, such as Kuwanon A, C, and M, provide a strong indication of the likely mechanisms of action for this compound. These core mechanisms are detailed below.
Induction of Apoptosis
Kuwanon compounds are potent inducers of apoptosis, or programmed cell death, in cancer cells. The primary mechanism involves the intrinsic mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell division. Kuwanon compounds intervene in this process by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often observed at the G1 or G2/M phases of the cell cycle. The arrest is typically mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward.
Modulation of Key Signaling Pathways
The anti-cancer effects of Kuwanons are also attributed to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and stress responses.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer, promoting cell proliferation. Some Kuwanon derivatives have been shown to inhibit this pathway, thereby curbing cancer cell growth.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node for cell survival signaling, and its inhibition is a key therapeutic strategy. Flavonoids, the class of compounds to which Kuwanons belong, are known to target this pathway.
-
Endoplasmic Reticulum (ER) Stress: Kuwanon compounds have been observed to induce ER stress and the Unfolded Protein Response (UPR). Prolonged ER stress can trigger apoptotic cell death, providing another avenue for their anti-cancer activity.
-
NF-κB and HO-1/Nrf2 Pathways: While primarily investigated in the context of inflammation, the modulation of the NF-κB and Nrf2 pathways by some Kuwanons could also contribute to their anti-cancer effects, given the intricate link between inflammation and cancer.
Visualizing the Mechanisms
To facilitate a deeper understanding of the complex cellular processes influenced by this compound and its analogs, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Overview of this compound's anti-cancer mechanisms.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p21, CDK2, p-ERK, total-ERK, p-Akt, total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a promising profile as an anti-cancer agent. While further studies are warranted to fully elucidate its specific molecular targets and signaling pathways in different cancer contexts, the existing evidence, strongly supported by data from its chemical analogs, points towards a multi-pronged mechanism of action involving the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways. This comparative guide serves as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic.
References
Independent Verification of Kuwanon E's Cytotoxic IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of Kuwanon E against cancer cell lines, benchmarked against established chemotherapeutic agents. The data presented is supported by detailed experimental protocols to aid in the independent verification and advancement of oncological research.
Comparative Cytotoxic Activity of this compound
This compound, a flavonoid isolated from Morus alba (white mulberry), has demonstrated cytotoxic effects against human cancer cells. To provide a clear benchmark of its potency, this guide compares its half-maximal inhibitory concentration (IC50) with standard-of-care anticancer drugs.
Data Summary Table
The following table summarizes the available IC50 values for this compound and common chemotherapeutic agents against the THP-1 human monocytic leukemia cell line. All values are presented in micromolar (µM) concentrations.
| Compound | Cell Line | IC50 (µM) |
| This compound | THP-1 | 4.0 ± 0.08 [1] |
| Doxorubicin | THP-1 | 0.22 ± 0.01 |
| Cisplatin | THP-1 | 5.3 ± 0.3 |
Note: The IC50 values for doxorubicin and cisplatin in THP-1 cells were obtained from a study where cells were cultured for 24 hours (low-density cultures)[2]. The incubation time for the this compound IC50 value was also 24 hours.
While current publicly available data for this compound's cytotoxic IC50 is limited to the THP-1 cell line, various studies indicate broader anticancer potential. Extracts from Morus alba, containing this compound among other flavonoids, have shown cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, colon, and liver[3][4][5][6][7]. Further research is required to establish specific IC50 values for this compound across a wider panel of cancer cells.
Experimental Protocols for IC50 Determination
The following are detailed methodologies for common colorimetric assays used to determine the cytotoxic IC50 values of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control group.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a measure of total biomass.
Materials:
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (50% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Cell culture medium
-
Test compound and vehicle control
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates multiple times with water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated in the same manner as for the MTT assay.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.
Workflow for IC50 Determination.
Hypothetical Signaling Pathway Inhibition.
References
- 1. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Kuwanon E and Kuwanon G's Antibacterial Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antibacterial properties of two natural flavonoids, Kuwanon E and Kuwanon G. This document summarizes key experimental data, outlines detailed methodologies, and explores the mechanisms of action of these compounds.
Executive Summary
This compound and Kuwanon G, both prenylated flavonoids isolated from the root bark of Morus alba (white mulberry), have demonstrated notable antibacterial activities. This guide consolidates the available scientific data to offer a side-by-side comparison of their efficacy. While both compounds exhibit potent effects against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), current research provides a more extensive profile for Kuwanon G against a broader range of oral pathogens. The primary mechanism of action for both compounds appears to be the disruption of the bacterial cell membrane, leading to cell death.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound and Kuwanon G has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize the available data from various studies.
| This compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 8 | 4 - 16 |
| Kuwanon G | Bacterial Strain | MIC (µg/mL) |
| Streptococcus mutans | - | 8.0 |
| Streptococcus sobrinus | - | - |
| Streptococcus sanguis | - | - |
| Porphyromonas gingivalis | - | - |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | ATCC 6538 | 6.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 12.50 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 8 |
| Staphylococcus epidermidis | ATCC 12228 | 12.50 |
Note: A '-' indicates that specific data was not available in the reviewed literature.
Experimental Protocols
The primary method utilized to determine the antibacterial activity of this compound and Kuwanon G is the broth microdilution method . This technique is a standardized and widely accepted procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium overnight.
-
Several morphologically similar colonies are transferred to a sterile broth.
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to the final inoculum density required for the assay.
-
-
Preparation of Test Compounds:
-
This compound and Kuwanon G are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing:
-
A small aliquot (e.g., 10 µL) is taken from the wells of the MIC assay that show no visible growth.
-
This aliquot is plated onto an appropriate agar medium.
-
-
Incubation and Observation:
-
The agar plates are incubated under suitable conditions to allow for bacterial growth.
-
The MBC is determined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
This guide provides a comprehensive comparison of the biological activities of Kuwanon E and its related flavonoids, with a focus on their anti-inflammatory and cytotoxic effects. The structure-activity relationships (SAR) are discussed, supported by quantitative experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in understanding the therapeutic potential of these natural compounds.
Comparative Biological Activity
The following table summarizes the key quantitative data on the biological activities of this compound and its analogs. The IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |
| This compound | Cytotoxicity | THP-1 (human monocytic leukemia cells) | 4.0 ± 0.08 | [1] |
| Kuwanon C | Cytotoxicity | THP-1 (human monocytic leukemia cells) | 1.7 ± 0.03 | [1] |
| Morusinol | Cytotoxicity | THP-1 (human monocytic leukemia cells) | 4.3 ± 0.09 | [1] |
| Sanggenon H | Cytotoxicity | THP-1 (human monocytic leukemia cells) | > 10 | [1] |
| Sanggenon E | Cytotoxicity | THP-1 (human monocytic leukemia cells) | 4.0 ± 0.12 | |
| Kuwanon T | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 and RAW264.7 cells | Markedly inhibited NO production | [2][3][4] |
| Sanggenon A | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 and RAW264.7 cells | Markedly inhibited NO production | [2][3][4] |
| Morusin | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | > 10 | [5] |
Structure-Activity Relationship (SAR)
The biological activity of this compound and its related flavonoids is intricately linked to their chemical structures. Key structural features influencing their anti-inflammatory and cytotoxic properties include the number and position of hydroxyl and prenyl groups.
-
Prenylation: The presence and nature of prenyl groups are critical for cytotoxicity. For instance, Kuwanon C, which possesses two prenyl groups, exhibits greater toxicity against THP-1 cells (IC50 = 1.7 µM) compared to this compound (IC50 = 4.0 µM), which has one prenyl group in a different position.[1] The double prenyl substitution on rings A and C in morusinol (IC50 = 4.3 µM) is also associated with higher cytotoxicity compared to the single cyclic prenyl group on ring B in sanggenon H (IC50 > 10 µM).[1]
-
Hydroxylation: The number and position of hydroxyl groups on the flavonoid backbone are indispensable for their anti-inflammatory activity.[6][7] Specifically, hydroxyl groups at the C-5 and C-4' positions tend to enhance anti-inflammatory effects.[6]
-
Basic Flavonoid Skeleton: For anti-inflammatory activity, a hydroxy group at the C5 and C7 positions in the A ring, a double bond between C2 and C3, and a carbonyl group at the C4 position in the C ring appear to be important features.[8]
Signaling Pathways
This compound and related flavonoids exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2/HO-1 pathways, which are central to the inflammatory response and cellular defense against oxidative stress.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes encoding pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[3][4] Kuwanon T and Sanggenon A have been shown to inhibit the activation of the NF-κB pathway by preventing the nuclear translocation of NF-κB subunits.[3][4]
Caption: NF-κB signaling pathway and the inhibitory point of Kuwanon T and Sanggenon A.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[2][3] HO-1 plays a crucial role in the anti-inflammatory response. Kuwanon T and Sanggenon A have been shown to induce the expression of HO-1 through the activation and nuclear translocation of Nrf2.[2][3][4]
Caption: Nrf2/HO-1 signaling pathway and the activation point of Kuwanon T and Sanggenon A.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test flavonoids for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
MUC5AC Mucin Production Assay in NCI-H292 Cells
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the production of MUC5AC, a major respiratory mucin, in human airway epithelial cells.
Materials:
-
NCI-H292 human pulmonary mucoepidermoid carcinoma cell line
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Primary antibody: mouse anti-human MUC5AC antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture NCI-H292 cells in 24-well plates until confluent.
-
Pre-treat the cells with test compounds for 30 minutes.
-
Stimulate the cells with PMA (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Coating: Coat a 96-well ELISA plate with the collected cell culture supernatant (diluted in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the plate and add the primary anti-MUC5AC antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate solution. Incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: The amount of MUC5AC is proportional to the absorbance and can be quantified using a standard curve if available, or expressed as a percentage of the control.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of this compound and its analogs.
Caption: General workflow for assessing the bioactivity of this compound and related flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tumor necrosis factor α-converting enzyme mediates MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Specificity of Kuwanon E's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular target specificity of Kuwanon E, a flavonoid isolated from Morus alba, with other structurally related compounds. The information presented herein is supported by experimental data to aid in the assessment of its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated biological activity, including cytotoxic and anti-inflammatory effects. This guide delves into its specificity for molecular targets, particularly cyclooxygenase (COX) enzymes, in comparison to other Kuwanon derivatives. The data indicates that while this compound exhibits some inhibitory activity, other analogs, such as Kuwanon A, display greater potency and selectivity for COX-2. Understanding these specificity profiles is crucial for evaluating the therapeutic potential and possible off-target effects of this compound.
Comparative Analysis of Molecular Target Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and selected alternative compounds against key molecular targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | >100 [1] | <1.15 |
| COX-2 | 87 [1] | ||
| Kuwanon A | COX-1 | >100[1] | >7.1 |
| COX-2 | 14[1] | ||
| Kuwanon B | COX-1 | 78[1] | 0.96 |
| COX-2 | 81[1] | ||
| Kuwanon C | COX-1 | >100[1] | >1.09 |
| COX-2 | 92[1] | ||
| Kuwanon G | COX-1 | >100[1] | - |
| COX-2 | No inhibition | ||
| Kuwanon H | COX-1 | 65[1] | 1.48 |
| COX-2 | 44[1] | ||
| Kuwanon J | COX-1 | 93[1] | 1.05 |
| COX-2 | 89[1] | ||
| Celecoxib | COX-1 | >100[1] | >6.3 |
| COX-2 | 16[1] | ||
| Morusin | COXs & LOXs | >100 | - |
Signaling Pathways
The anti-inflammatory effects of Kuwanon derivatives are believed to be mediated, in part, through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Experimental Protocols
The following are representative protocols for the key assays cited in this guide.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (this compound and alternatives)
-
Positive control (e.g., Celecoxib)
-
Detection reagent (e.g., colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive control at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound, positive control, or vehicle (for control wells) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
The percent inhibition for each concentration of the test compound is determined relative to the vehicle control.
-
The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a compound's molecular targets.
Conclusion
The available data suggests that this compound is a modest inhibitor of COX-2 with low selectivity over COX-1. In comparison, Kuwanon A demonstrates significantly higher potency and selectivity for COX-2, making it a more promising candidate for development as a selective anti-inflammatory agent. Further investigation into the broader kinase profile and other potential off-target interactions of this compound is warranted to fully elucidate its molecular specificity and therapeutic potential. The provided experimental protocols and workflows offer a framework for conducting such comparative studies.
References
Kuwanon E: A Comparative Guide to its In Vitro and In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Kuwanon E, a flavonoid isolated from the root bark of Morus alba (White Mulberry), with a focus on its anti-inflammatory and anticancer properties. While direct in vivo studies on this compound are limited, this guide draws upon available in vitro data and correlates it with in vivo studies of structurally related compounds from the same source to provide a valuable assessment of its therapeutic potential. The performance of this compound and its related compounds is compared against standard therapeutic agents, Dexamethasone for inflammation and Doxorubicin for cancer, supported by experimental data and detailed methodologies.
Anti-Inflammatory Effects: In Vitro Efficacy and In Vivo Potential
In vitro studies have demonstrated the anti-inflammatory potential of this compound and other flavonoids from Morus alba. These compounds have been shown to modulate key inflammatory pathways.
A key study investigating the anti-inflammatory properties of eleven compounds from Morus alba bark, including this compound, found that Kuwanon T and Sanggenon A significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 and RAW264.7 cells.[1][2][3][4] These effects were attributed to the inactivation of the NF-κB signaling pathway and the induction of the Nrf2/HO-1 pathway.[1][2][3][4] While this study did not quantify the specific activity of this compound, its presence in the active extract suggests it contributes to the overall anti-inflammatory profile.
Another study reported that Kuwanon G, a structurally similar compound, also exhibits anti-inflammatory activity.[5][6]
Comparative In Vitro Anti-Inflammatory Data
| Compound/Drug | Cell Line | Assay | Key Findings | Reference |
| Kuwanon T | BV2, RAW264.7 | NO, PGE2, IL-6, TNF-α production | Significant inhibition of inflammatory mediators | [1][2][3][4] |
| Sanggenon A | BV2, RAW264.7 | NO, PGE2, IL-6, TNF-α production | Significant inhibition of inflammatory mediators | [1][2][3][4] |
| Dexamethasone | - | Various | Potent inhibitor of inflammatory pathways | - |
In Vivo Anti-Inflammatory Potential and Comparison with Dexamethasone
While direct in vivo anti-inflammatory studies on this compound are not available, a study on an extract of Morus alba root bark (MA60), containing Sanggenon C and D as major active constituents, showed moderate anti-inflammatory effects in a mouse model of influenza virus-induced inflammation.[7] Another study on Sanggenon C demonstrated its ability to ameliorate cerebral ischemia-reperfusion injury in rats by inhibiting inflammation and oxidative stress.[8]
For comparison, Dexamethasone, a potent corticosteroid, is a standard anti-inflammatory drug used in various in vivo models, such as carrageenan-induced paw edema in rats.
Comparative In Vivo Anti-Inflammatory Data
| Compound/Drug | Animal Model | Key Findings | Reference |
| Morus alba extract (MA60) | BALB/c mice (influenza-induced inflammation) | Moderate anti-inflammatory effects | [7] |
| Sanggenon C | Rats (cerebral ischemia-reperfusion) | Reduced inflammation and oxidative stress | [8] |
| Dexamethasone | Rats (carrageenan-induced paw edema) | Significant reduction in paw edema | [9][10][11][12][13] |
Anticancer Effects: In Vitro Cytotoxicity and In Vivo Correlation
Several studies have highlighted the anticancer potential of this compound and related compounds from Morus alba.
In vitro, this compound has been reported to have cytotoxic effects against various cancer cell lines. One study mentioned its anti-melanoma activity. Another study highlighted that Cathayanon E (also known as Sanggenone C) and Kuwanon A, along with this compound, exhibit significant anticancer activity.[14][15] Specifically, Sanggenon C was shown to inhibit the proliferation of colon cancer cells (LoVo, HT-29, and SW480) and induce apoptosis.[16][17][18]
Comparative In Vitro Anticancer Data
| Compound/Drug | Cell Line | IC50 Value (µM) | Key Findings | Reference |
| Sanggenon C | HT-29 | ~20 | Induces apoptosis, increases ROS | [16][17][18] |
| Kuwanon C | HeLa | - | Surpassed the performance of paclitaxel and cisplatin | [19][20][21][22] |
| Albanol B | Lung Cancer Cells | - | Induces G2/M arrest and apoptosis | [23] |
| Doxorubicin | Various | Varies | Potent cytotoxic agent | [20][24][25][26][27] |
In Vivo Anticancer Efficacy and Comparison with Doxorubicin
Although direct in vivo studies on this compound are lacking, research on closely related compounds provides strong evidence for its potential in vivo anticancer activity. A study on Sanggenon C demonstrated that it suppressed xenograft colon tumor growth in mice.[16][17][18] Another study showed that Albanol B, also from Morus alba, suppressed in vivo tumor growth in a lung cancer model.[23]
Doxorubicin is a widely used chemotherapy drug with proven in vivo efficacy in various cancer models, including xenografts of human breast cancer.
Comparative In Vivo Anticancer Data
| Compound/Drug | Animal Model | Key Findings | Reference |
| Sanggenon C | Mice (colon tumor xenograft) | Suppressed tumor growth and enhanced apoptosis | [16][17][18] |
| Albanol B | Mice (lung cancer) | Suppressed tumor growth | [23] |
| Doxorubicin | Mice (breast cancer xenograft) | Significant tumor growth inhibition | [24][25][26][27] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Assay)
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (e.g., Dexamethasone as a positive control) are administered intraperitoneally 30 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[9][10][11][12][13]
Human Tumor Xenograft Model in Mice (for Anticancer Assay)
-
Cell Culture: Human cancer cells (e.g., HT-29 for colon cancer) are cultured in appropriate media.
-
Animals: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: 5 x 10^6 cells in 0.1 mL of PBS are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. Test compounds (e.g., Sanggenon C) or vehicle are administered (e.g., intraperitoneally) for a specified period. Doxorubicin is used as a positive control.
-
Measurement: Tumor volume is measured with calipers every few days. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.[16][17][18]
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of Morus alba Flavonoids
Caption: Proposed anti-inflammatory mechanism of flavonoids from Morus alba.
Anticancer Apoptosis Pathway Induced by Sanggenon C
Caption: Apoptotic pathway induced by Sanggenon C in cancer cells.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo therapeutic efficacy studies.
References
- 1. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carrageenan-induced paw oedema: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Albanol B from Mulberries Exerts Anti-Cancer Effect through Mitochondria ROS Production in Lung Cancer Cells and Suppresses In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 25. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Comparing the gene expression profiles of cells treated with Kuwanon E and other flavonoids
For Immediate Release
This guide provides a comparative overview of the effects of Kuwanon E and other well-characterized flavonoids—Quercetin, Apigenin, Genistein, and Luteolin—on cellular gene expression. The information is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to facilitate informed decisions in pharmacological research. The comparison draws upon published studies to highlight the distinct and overlapping impacts of these compounds on key cellular pathways, including inflammation, apoptosis, and cell cycle regulation. While direct comparative high-throughput screening data for this compound is limited, this guide leverages findings from studies on its close structural analogs, Kuwanon C and T, to provide valuable insights into its potential biological activities.
Comparative Gene Expression Profiles
The following table summarizes the observed effects of this compound (data inferred from Kuwanon C and T) and other prominent flavonoids on the expression of key genes implicated in critical cellular processes. The direction of change (up-regulation or down-regulation) is indicated for each gene, providing a snapshot of the transcriptomic impact of these compounds.
| Biological Process | Gene Target | This compound (inferred) | Quercetin | Apigenin | Genistein | Luteolin |
| Inflammation | iNOS (NOS2) | ↓ | ↓[1] | ↓[2] | - | ↓[2][3] |
| COX-2 (PTGS2) | ↓ | ↓[4] | ↓[2] | - | ↓[2][3] | |
| TNF-α | ↓ | ↓[1] | ↓[2] | ↑[5] | ↓[2][3][6] | |
| IL-6 | ↓ | ↓[7] | - | - | ↓[2][3][6][8] | |
| IL-8 | - | - | - | - | ↓[6][8] | |
| IL-1β | - | ↓[7] | - | - | ↓[8] | |
| NF-κB (p65/RELA) | ↓ (inhibition of nuclear translocation) | ↓ (inhibition of recruitment)[4] | ↓ (inhibition of signaling)[9] | ↓ (inhibition of DNA-binding)[10] | ↓ (inhibition of nuclear translocation)[2][3] | |
| Apoptosis | GADD45A | ↑ | - | - | ↑[11] | - |
| Caspase-3 (CASP3) | ↑ | ↑[12] | ↑[13][14] | ↑[15] | - | |
| Caspase-8 (CASP8) | - | - | ↑[13][14] | ↑[15] | - | |
| Caspase-9 (CASP9) | - | - | ↑[13][16] | ↑[15] | - | |
| Bax | - | - | ↑[14][16] | ↑[17] | - | |
| Bcl-2 | - | - | ↓[14][16] | ↓[17] | - | |
| p53 (TP53) | - | - | ↑[14][16] | ↑[11] | - | |
| PARP | - | ↓ (cleaved PARP ↑)[16] | ↓ (cleaved PARP ↑)[16] | ↓ (cleaved PARP ↑)[15] | - | |
| Cell Cycle | p21 (CDKN1A) | - | - | - | ↑[11][15][18] | - |
| Cyclin B1 (CCNB1) | - | - | ↓[9] | ↓[15][17][18] | - | |
| Cyclin A (CCNA2) | - | - | - | ↓[15] | - | |
| CDC20 | - | - | - | ↓[17] | - | |
| BUB1 | - | - | - | ↓[17] | - | |
| MCM2 | - | - | - | ↓[17] | - |
Note: "↑" indicates up-regulation, "↓" indicates down-regulation, and "-" indicates no data available from the reviewed sources. Data for this compound is inferred from studies on Kuwanon C and T.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the studies cited in this guide. These protocols are intended to offer a reference for the experimental conditions under which the reported gene expression changes were observed.
Cell Culture and Flavonoid Treatment
-
Cell Lines: A variety of human and murine cell lines have been utilized, including:
-
Flavonoid Preparation and Application: Flavonoids are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted in cell culture medium to achieve the desired final concentrations for treating the cells. Control cells are treated with an equivalent concentration of DMSO.
-
Treatment Conditions: Cells are generally pre-treated with the flavonoid for a specific duration (e.g., 30 minutes to 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) in studies of inflammation. For apoptosis and cell cycle studies, cells are incubated with the flavonoid for longer periods, typically ranging from 24 to 72 hours. Concentrations of flavonoids used in these studies vary, ranging from physiological (1-5 µM) to pharmacological (25-100 µM) levels[19].
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using standard methods, such as TRIzol reagent or commercially available RNA isolation kits. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis[22][23][24][25].
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (qRT-PCR): These techniques are commonly used to measure the mRNA levels of specific genes. First-strand cDNA is synthesized from the total RNA, followed by PCR amplification using gene-specific primers. qRT-PCR allows for the quantification of the amplified product in real time, providing a more precise measurement of gene expression levels[2][11][15].
-
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA probes are hybridized to a microarray chip containing a collection of gene-specific sequences. The intensity of the hybridization signal for each spot on the array corresponds to the expression level of that gene[19][26].
-
RNA-Sequencing (RNA-seq): This next-generation sequencing method provides a comprehensive and highly sensitive analysis of the entire transcriptome. It allows for the quantification of gene expression, as well as the identification of novel transcripts and alternative splicing events[20][21][27].
-
Western Blotting: This technique is used to detect and quantify the levels of specific proteins. Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. This method is often used to confirm that changes in mRNA levels translate to changes in protein expression[2][15][16].
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the other flavonoids discussed in this guide.
Caption: Experimental workflow for analyzing flavonoid-induced gene expression changes.
Caption: Flavonoid intervention in the NF-κB signaling pathway.
Caption: Generalized apoptosis pathway modulated by flavonoids.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of luteolin on oxidative stress and inflammation in the human osteoblast cell line hFOB1.19 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein expression profiling identifies molecular targets of quercetin as a major dietary flavonoid in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin and its combination with Vorinostat induces apoptotic-mediated cell death in TNBC by modulating the epigenetic and apoptotic regulators and related miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential therapeutic mechanism of genistein in breast cancer involves inhibition of cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genistein-induced upregulation of p21WAF1, downregulation of cyclin B, and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration-dependent effects of genistein on global gene expression in MCF-7 breast cancer cells: an oligo microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening of Therapeutic Candidate Genes of Quercetin for Cervical Cancer and Analysis of Their Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apigenin Inhibits the Growth of Hepatocellular Carcinoma Cells by Affecting the Expression of microRNA Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. A simple and efficient protocol for isolation of high quality functional RNA from different tissues of turmeric (Curcuma longa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 26. Microarray profiling of gene expression patterns in bladder tumor cells treated with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Food-Derived Compounds Apigenin and Luteolin Modulate mRNA Splicing of Introns with Weak Splice Sites - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Kuwanon E research for therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon E is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. As a member of the flavonoid family, this compound has attracted scientific interest for its potential therapeutic applications. This guide provides a comparative meta-analysis of the existing research on this compound, focusing on its anticancer, anti-inflammatory, and antiviral properties. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Data Presentation: Comparative Efficacy of this compound
The therapeutic potential of this compound has been evaluated across several in vitro models. The following tables summarize the quantitative data on its efficacy in comparison to other relevant compounds found in mulberry or used as experimental controls.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comparison Compounds | Comparison IC50 (µM) | Reference |
| THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | Kuwanon C | 1.7 ± 0.03 | [1] |
| HeLa | Cervical Cancer | > 20 | Kuwanon C | Significant inhibition at 20 µM | [2] |
| HCT116 | Colon Cancer | Not explicitly stated for this compound | Cathayanon E (Sanggenone C) | Significant inhibition | [3] |
| SW620 | Colon Cancer | Not explicitly stated for this compound | Cathayanon E (Sanggenone C) | Significant inhibition | [3] |
| ASPC-1 | Pancreatic Cancer | Not explicitly stated for this compound | Cathayanon E (Sanggenone C) | Significant inhibition | [3] |
| CAPAN-1 | Pancreatic Cancer | Not explicitly stated for this compound | Cathayanon E (Sanggenone C) | Significant inhibition | [3] |
| MKN45 | Gastric Cancer | Not explicitly stated for this compound | Cathayanon E (Sanggenone C) | Significant inhibition | [3] |
| HGC27 | Gastric Cancer | Not explicitly stated for this compound | Cathayanon E (Sanggenone C) | Significant inhibition | [3] |
Note: While some studies mention this compound's anti-cancer activity, specific IC50 values are not always provided. More research is needed to quantify its efficacy across a broader range of cancer cell lines.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) | Key Findings | Comparison Compounds | Comparison IC50 (µM) | Reference |
| TNF-α Secretion Inhibition | THP-1 | < 10 | Significant inhibition of TNF-α secretion | Morusinol, Soroceal | < 10 | [1] |
| IL-1β Reduction | THP-1 | Not Quantified | Reduces the level of IL-1β | Not specified | Not specified | [1] |
| MUC5AC Mucin Production | NCI-H292 | Not Quantified | Inhibited PMA-induced MUC5AC production | Kuwanon G, Mulberrofuran G, Morusin | Not quantified | [4] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | EC50/IC50 | Key Findings | Comparison Compounds | Comparison EC50/IC50 | Reference |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Not Quantified | Suppresses HSV-2 replication | Myricetin, Isorhamnetin | Not specified | [5] |
Note: Quantitative data on the antiviral activity of this compound is limited. Further studies are required to determine its efficacy against a wider range of viruses.
Experimental Protocols
To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (THP-1 Human Monocytic Leukemia Cells)
This protocol is based on the methodology generally used for assessing the cytotoxic effects of compounds on leukemia cell lines.
a. Cell Culture:
-
THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the cells for 48 or 72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
TNF-α Secretion Inhibition Assay (THP-1 Cells)
This protocol outlines a general procedure for measuring the inhibition of TNF-α secretion from LPS-stimulated monocytes.[6][7][8][9]
a. Cell Differentiation:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
b. Experimental Procedure:
-
Seed the differentiated THP-1 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Determine the IC50 value for TNF-α inhibition.
Antioxidant Activity Assays (DPPH and ABTS)
These are common in vitro assays to evaluate the radical scavenging capacity of natural compounds.[10][11][12][13]
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
This compound, like many flavonoids, is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: this compound inhibits inflammation by targeting the NF-κB pathway.
Antioxidant and Anti-inflammatory Mechanism via Nrf2/HO-1 Pathway Activation
While direct evidence for this compound is still emerging, related compounds from Morus alba activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[14][15][16][17]
Caption: this compound may promote antioxidant effects via the Nrf2/HO-1 pathway.
Anticancer Mechanism via Induction of Endoplasmic Reticulum (ER) Stress
Studies on related kuwanons suggest that induction of ER stress is a potential mechanism for their anticancer activity, leading to apoptosis in cancer cells.[2][18]
Caption: this compound may induce cancer cell apoptosis through ER stress.
Conclusion and Future Directions
The available evidence suggests that this compound possesses promising therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Its cytotoxic effects against leukemia cells and its ability to inhibit key inflammatory mediators highlight its potential for further investigation. However, the current body of research on this compound is still in its early stages.
To fully elucidate its therapeutic utility, future research should focus on:
-
Expanding Quantitative Data: Conducting comprehensive studies to determine the IC50 and EC50 values of this compound in a wider range of cancer cell lines, viral assays, and models of neuroinflammation and oxidative stress.
-
In Vivo Studies: Progressing from in vitro models to animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Mechanism of Action: Delving deeper into the molecular mechanisms, including the specific protein targets of this compound within the NF-κB, Nrf2/HO-1, and ER stress pathways.
-
Structure-Activity Relationship Studies: Investigating how the chemical structure of this compound contributes to its biological activities to guide the synthesis of more potent and selective derivatives.
This meta-analysis serves as a foundational guide for researchers, providing a structured overview of the current knowledge on this compound and highlighting the key areas for future exploration in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [novamedline.com]
- 7. Flavonoid metabolites reduce tumor necrosis factor‐α secretion to a greater extent than their precursor compounds in human THP‐1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. fn-test.com [fn-test.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals2.ums.ac.id [journals2.ums.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 15. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kuwanon E in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This document provides a comprehensive guide to the proper disposal procedures for Kuwanon E, a flavonoid isolated from Morus alba. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference. This information is critical for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C25H28O6 |
| Molecular Weight | 424.49 g/mol [1] |
| Appearance | Powder[] |
| Melting Point | 132 - 136 °C[5] |
| Boiling Point | 678.3 ± 55.0 °C at 760 mmHg[6] |
| Flash Point | 232.0 ± 25.0 °C[6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2] Sparingly soluble in water (0.01323 mg/L @ 25 °C est.).[7] |
| Storage | Recommended long-term storage at -20°C.[8] |
Experimental Protocols for Disposal
The proper disposal of this compound and its associated waste requires a systematic approach to minimize environmental impact and ensure personnel safety. The following step-by-step procedures should be followed:
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation: Proper segregation of waste is crucial.
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for non-hazardous or chemical waste, in accordance with your institution's guidelines. Avoid mixing with other chemical waste to prevent unknown reactions.
-
Solutions:
-
Collect solutions of this compound in organic solvents (e.g., DMSO, acetone) in a separate, labeled container for flammable liquid waste.
-
Aqueous solutions containing low concentrations of this compound may potentially be disposed of down the drain, but only after neutralization and with copious amounts of water, and in strict accordance with local wastewater regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office before doing so.
-
-
Contaminated Materials: Dispose of items contaminated with this compound, such as pipette tips, gloves, and weighing paper, in a designated solid chemical waste container.
3. Decontamination:
-
Decontaminate work surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
4. Disposal Pathway:
-
All collected waste must be disposed of through your institution's hazardous waste management program. Do not dispose of solid this compound or its concentrated solutions in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS:68401-05-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | C25H28O6 | CID 10342292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]
- 7. This compound, 68401-05-8 [thegoodscentscompany.com]
- 8. biocrick.com [biocrick.com]
Personal protective equipment for handling Kuwanon E
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Kuwanon E. The information herein is intended to supplement, not replace, institutional safety guidelines and the Safety Data Sheet (SDS) provided by the supplier.
I. Personal Protective Equipment (PPE) for Handling this compound
While some suppliers classify this compound as a non-hazardous substance, it is prudent to adhere to standard laboratory safety practices. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| Operation | Required PPE | Specifications |
| Low-Hazard Activities (e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood) | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• ANSI Z87.1 compliant.• Powder-free, disposable. |
| High-Hazard Activities (e.g., handling neat compound, potential for aerosol generation) | • Chemical-Resistant Gown• Chemical Splash Goggles• Nitrile Gloves (double pair) | • Disposable, solid front, back closure.• ANSI Z87.1 compliant, with indirect venting.• Two pairs of powder-free, disposable gloves. |
| Emergency Situations (e.g., spills) | • All High-Hazard PPE• Respiratory Protection | • Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the scale of the spill. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for both experimental success and laboratory safety.
A. Preparation
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure for weighing.
-
Gather Materials: Assemble all necessary equipment, including PPE, before commencing work.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Donning PPE: Put on PPE in the correct order: gown, inner gloves, safety goggles, and then outer gloves.
B. Handling
-
Weighing:
-
Tare a clean, dry weighing vessel inside a ventilated balance enclosure.
-
Carefully transfer the desired amount of this compound powder to the vessel using a clean spatula.
-
Close the primary container immediately after weighing.
-
-
Reconstitution:
-
This compound is soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1].
-
Add the appropriate solvent to the vessel containing the this compound powder.
-
Gently swirl or vortex to dissolve. For increased solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath[2].
-
Prepare stock solutions and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles[2].
-
C. Decontamination
-
Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) after handling is complete.
-
Properly doff and dispose of all single-use PPE.
-
Wash hands thoroughly with soap and water.
III. Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Follow your institution's guidelines for chemical waste disposal. Do not pour this compound solutions down the drain.
IV. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 68401-05-8 | [2][3][4][5][6][7] |
| Molecular Formula | C25H28O6 | [3] |
| Molecular Weight | 424.49 g/mol | [2][7] |
| Appearance | Powder | [4] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [2][4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
V. Experimental Protocol: In Vitro Cell Culture Assay
The following is a representative protocol for assessing the effects of this compound on cultured cells, based on published studies.
A. Cell Culture and Seeding
-
Cell Lines: Human monocytic leukemia (THP-1) or other relevant cancer cell lines (e.g., HeLa, MDA-MB-231) are commonly used[6][8].
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin[8].
-
Seeding: Seed cells in 96-well or 12-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight[9].
B. Treatment with this compound
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solution to the desired final concentrations in the cell culture medium. The final DMSO concentration should typically be kept below 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
C. Assays
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader[9].
-
-
Apoptosis and Cell Cycle Analysis:
-
Harvest the cells and stain them with appropriate fluorescent dyes (e.g., propidium iodide, Annexin V).
-
Analyze the cell cycle distribution and the percentage of apoptotic cells using a flow cytometer.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Treat cells with a fluorescent ROS indicator.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer[8].
-
VI. Visualized Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound | CAS:68401-05-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. glpbio.com [glpbio.com]
- 3. sinophytochem.com [sinophytochem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 68401-05-8 | TCA40105 | Biosynth [biosynth.com]
- 6. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum [mdpi.com]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
